3-Methoxybutanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxybutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXNMKJDQVBOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031514 | |
| Record name | 3-Methoxybutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5281-76-5 | |
| Record name | 3-Methoxybutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5281-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldol ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9P2X7UPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methoxybutanal chemical and physical properties
An In-depth Technical Guide to 3-Methoxybutanal
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound, also known as 3-methoxybutyraldehyde, is an organic compound classified as an aldehyde and an ether. Its structure consists of a four-carbon butanal chain with a methoxy group attached to the third carbon.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 5281-76-5[1][2] |
| Molecular Formula | C5H10O2[1][2][3] |
| Canonical SMILES | CC(CC=O)OC[1][3] |
| InChI | InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3[1][2] |
| InChIKey | VVXNMKJDQVBOLT-UHFFFAOYSA-N[1][2] |
Physical Properties
The physical properties of this compound are summarized below. These values are a mix of experimental and estimated data from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 102.13 g/mol [1][4] | PubChem, Cheméo |
| Appearance | Colorless liquid (presumed) | General chemical knowledge |
| Boiling Point | 127.8 °C at 760 mmHg[3] | LookChem |
| 384.44 K (Joback Calculated)[4] | Cheméo | |
| Density | 0.887 g/cm³[3] | LookChem |
| Flash Point | 26.2 °C[3] | LookChem |
| Vapor Pressure | 11 mmHg at 25°C[3] | LookChem |
| Refractive Index | 1.5000 (estimate)[3] | LookChem |
Chemical and Computational Properties
This table includes various computed properties that are valuable in predicting the behavior of the compound in different chemical and biological systems.
| Property | Value | Source |
| XLogP3 | -0.1[3] | LookChem |
| LogP (Octanol/Water) | 0.61030[3] | LookChem |
| Hydrogen Bond Donor Count | 0[3] | LookChem |
| Hydrogen Bond Acceptor Count | 2[3] | LookChem |
| Rotatable Bond Count | 3[3] | LookChem |
| Exact Mass | 102.068079557 Da[3] | LookChem |
| Polar Surface Area (PSA) | 26.3 Ų[3] | LookChem |
| Complexity | 52[3] | LookChem |
| Kovats Retention Index | 716, 724 (Semi-standard non-polar)[1][4] | PubChem, Cheméo |
Synthesis Protocols
Experimental Protocol: Synthesis from Crotonaldehyde
This process involves the reaction of crotonaldehyde with methanol in an alkaline solution.[5]
-
Reaction Step 1: Methoxylation
-
Reaction Step 2: Neutralization & Subsequent Hydrogenation (for 3-Methoxybutanol)
-
The resulting mixture containing this compound is neutralized, for example, with acetic acid.[5]
-
For the production of 3-methoxybutanol, the neutralized mixture is then hydrogenated in the presence of a catalyst (e.g., Cu oxide or Cu-Cr oxide) at temperatures of 150-180°C and pressures of 100-150 bar.[5]
-
Spectroscopic Analysis Protocols
Detailed experimental spectra for this compound are not widely published. The following are generalized protocols for obtaining the necessary spectroscopic data for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
-
Methodology:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY, HSQC, HMBC) can be performed for full structural elucidation.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
For a liquid sample like this compound, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.
-
Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Key expected peaks would include C=O stretching for the aldehyde and C-O-C stretching for the ether.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.
-
Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.
-
References
- 1. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
3-Methoxybutanal (CAS 5281-76-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methoxybutanal (CAS 5281-76-5), a valuable organic compound with applications in chemical synthesis. This document consolidates key information on its chemical and physical properties, synthesis, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
This compound, also known as 3-methoxybutyraldehyde, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical databases and supplier information.
General Properties
| Property | Value | Source(s) |
| CAS Number | 5281-76-5 | [2][3][4][5] |
| Molecular Formula | C5H10O2 | [2][3][4][5] |
| Molecular Weight | 102.13 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Methoxybutyraldehyde, Butanal, 3-methoxy- | [2][4][6] |
| Canonical SMILES | CC(CC=O)OC | [6] |
| InChI Key | VVXNMKJDQVBOLT-UHFFFAOYSA-N | [2][3] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 127.8 °C | at 760 mmHg | [1][6] |
| 63-65 °C | at 75 Torr | [2] | |
| Density | 0.887 g/cm³ | [1] | |
| 0.938 g/cm³ | at 15.5 °C | [2] | |
| Flash Point | 26.2 °C | [1][6] | |
| Refractive Index | 1.386 | [1] | |
| Vapor Pressure | 11 mmHg | at 25 °C | [6] |
Calculated Properties
| Property | Value | Unit | Source(s) |
| LogP | 0.61030 | [6][7] | |
| Hydrogen Bond Donor Count | 0 | [6] | |
| Hydrogen Bond Acceptor Count | 2 | [6] | |
| Rotatable Bond Count | 3 | [6] | |
| Exact Mass | 102.068079557 | [6] | |
| Complexity | 52 | [6] |
Synthesis
The primary synthesis route for this compound involves the Michael addition of methanol to crotonaldehyde in an alkaline solution.[8][9][10] This reaction is typically followed by neutralization.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on patent literature.[8][9]
Materials:
-
Crotonaldehyde
-
Methanol
-
Alkaline catalyst (e.g., sodium hydroxide solution)
-
Acid for neutralization (e.g., acetic acid)
Procedure:
-
In a reaction vessel, crotonaldehyde is reacted with methanol in the presence of an alkaline solution.
-
This reaction is exothermic and is generally carried out at room temperature under atmospheric pressure, with cooling to manage the heat of reaction.[8]
-
Upon completion of the reaction, the resulting mixture is neutralized with an acid, such as acetic acid.[8][9]
-
The product, this compound, can then be purified from the reaction mixture.
Note: For subsequent synthesis of 3-methoxybutanol, the neutralized mixture is hydrogenated in the presence of a catalyst.[8][9]
References
- 1. magritek.com [magritek.com]
- 2. 3-Methyl-3-methoxybutanol(56539-66-3) 1H NMR [m.chemicalbook.com]
- 3. bmse001181 3-Methylbutanal at BMRB [bmrb.io]
- 4. 3-Methyl-3-methoxybutanol(56539-66-3) IR Spectrum [chemicalbook.com]
- 5. Solved 3‑Methylbutanal undergoes an aldol reaction to | Chegg.com [chegg.com]
- 6. gauthmath.com [gauthmath.com]
- 7. 3-Methoxy-1-butanol(2517-43-3) 1H NMR [m.chemicalbook.com]
- 8. massbank.eu [massbank.eu]
- 9. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Synthesis of 3-Methoxybutanal: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-methoxybutanal, a valuable intermediate in various research and development contexts. The document details two core synthetic strategies: the direct methoxylation of crotonaldehyde and a two-step approach involving the oxidation of 3-methoxybutanol. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these methods in a research setting.
Synthesis Pathway I: Direct Methoxylation of Crotonaldehyde
This pathway offers a direct route to this compound through the nucleophilic addition of methanol to crotonaldehyde. The reaction is typically carried out in an alkaline medium. While this method is often the initial step in the industrial production of 3-methoxybutanol, the isolation of the intermediate aldehyde, this compound, is feasible in a laboratory setting.[1][2]
Reaction Principle
The reaction proceeds via a Michael-type 1,4-addition of the methoxide ion (generated from methanol and a base) to the α,β-unsaturated carbonyl system of crotonaldehyde. The enolate intermediate is then protonated to yield the final product, this compound.
Experimental Protocol
The following protocol is a representative procedure derived from patent literature, which primarily focuses on the subsequent hydrogenation to 3-methoxybutanol.[1][2][3]
Materials:
-
Crotonaldehyde (≥95%)
-
Methanol (anhydrous)
-
Sodium hydroxide (or other suitable base)
-
Acetic acid (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware for reactions, extractions, and distillations.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde in an excess of anhydrous methanol. The molar ratio of methanol to crotonaldehyde is typically between 2:1 and 7:1.[3]
-
Base Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of a base (e.g., a 5 wt% aqueous solution of sodium hydroxide) to the stirred solution.[3] The reaction is exothermic and cooling is recommended to control the temperature.[1][2] The reaction is generally carried out at room temperature under atmospheric pressure.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Neutralization: Upon completion, neutralize the reaction mixture by the addition of acetic acid.[1][2]
-
Work-up and Isolation:
-
Remove the excess methanol under reduced pressure.
-
Add water to the residue and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Quantitative Data
Quantitative data for the isolated yield of this compound from this specific reaction is not extensively reported in the available literature, as the process is often directly coupled with a subsequent hydrogenation step. The primary focus of the cited patents is the overall yield of 3-methoxybutanol.
| Parameter | Value/Range | Source |
| Molar Ratio (Methanol:Crotonaldehyde) | 2:1 to 7:1 (optimal 3:1 to 5:1) | [3] |
| Reaction Temperature | Room Temperature (cooling recommended) | [1][2] |
| Pressure | Atmospheric | [1] |
| Catalyst | Alkaline (e.g., NaOH) | [1][2][3] |
Synthesis Pathway II: Oxidation of 3-Methoxybutanol
This two-step pathway involves the synthesis of the precursor alcohol, 3-methoxybutanol, followed by its oxidation to the target aldehyde, this compound. This approach offers the advantage of utilizing well-established and mild oxidation methods, which can provide high selectivity and yield.
Step 1: Synthesis of 3-Methoxybutanol
The synthesis of 3-methoxybutanol is achieved through the same reaction as described in Pathway I, followed by a hydrogenation step.
Experimental Protocol (Hydrogenation):
Following the neutralization of the this compound reaction mixture, the crude product is subjected to hydrogenation.
-
Catalyst Addition: Transfer the neutralized reaction mixture to a high-pressure reactor (autoclave). Add a suitable hydrogenation catalyst, such as a Raney nickel or a copper-chromium oxide catalyst.[1][3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures.
-
Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The resulting crude 3-methoxybutanol can be purified by distillation.[1][2]
Quantitative Data for 3-Methoxybutanol Synthesis:
| Parameter | Value/Range | Source |
| Hydrogenation Temperature | 80-140 °C (Raney Ni) or 150-180 °C (Cu-Cr oxide) | [1][3] |
| Hydrogenation Pressure | 100-150 bar (Cu-Cr oxide) | [1] |
| Catalyst | Raney Nickel, Copper oxide, or Cu-Cr mixed oxide | [1][3] |
| Purity of crude 3-methoxybutanol | ~77.8% (containing butanol and other byproducts) | [2] |
Step 2: Oxidation of 3-Methoxybutanol to this compound
The oxidation of the primary alcohol, 3-methoxybutanol, to the corresponding aldehyde can be accomplished using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods for this transformation.[4][5][6][7][8]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][7][8] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Experimental Protocol (Adapted from a general procedure):
Materials:
-
3-Methoxybutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for reactions under inert atmosphere and at low temperatures.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15-20 minutes.
-
Addition of Alcohol: Add a solution of 3-methoxybutanol in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. Stir for 30-45 minutes.
-
Addition of Base: Add anhydrous triethylamine dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by flash column chromatography or vacuum distillation.
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[4][6] An advantage of this method is that it avoids the use of toxic chromium-based reagents and often has a simpler work-up.[4]
Experimental Protocol (General Procedure):
Materials:
-
3-Methoxybutanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (aqueous solution)
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxybutanol in anhydrous DCM.
-
Addition of DMP: Add Dess-Martin periodinane to the solution in one portion. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is usually complete within 1-3 hours.
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by flash column chromatography or vacuum distillation.
Quantitative Data for Oxidation of Primary Alcohols (General):
| Parameter | Swern Oxidation | Dess-Martin Oxidation | Source |
| Typical Yield | High | High | [7][9] |
| Reaction Temperature | -78 °C to room temperature | Room temperature | [4][5] |
| Reaction Time | 1-2 hours | 1-3 hours | [9][10] |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane | [5][6] |
Visualizations of Synthesis Pathways and Workflows
Synthesis Pathway Diagrams
Caption: Overview of the two primary synthesis pathways for this compound.
Experimental Workflow for Pathway II: Oxidation of 3-Methoxybutanol
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. JPH07116089B2 - Method for producing 3-methoxybutanol - Google Patents [patents.google.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data Interpretation for 3-Methoxybutanal: A Technical Guide
Introduction
3-Methoxybutanal is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Spectroscopic analysis is essential for the structural elucidation and confirmation of such molecules. This guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development who utilize these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.75 | Triplet (t) | 1H | H1 (Aldehyde) |
| 3.65 | Sextet | 1H | H3 |
| 3.30 | Singlet (s) | 3H | H5 (Methoxy) |
| 2.50 | Doublet of Triplets (dt) | 2H | H2 |
| 1.18 | Doublet (d) | 3H | H4 |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| 202.5 | C1 (Aldehyde Carbonyl) |
| 75.0 | C3 |
| 56.0 | C5 (Methoxy Carbon) |
| 51.5 | C2 |
| 20.0 | C4 |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H (Alkyl) Stretch |
| 2830, 2720 | Medium, Weak | C-H (Aldehyde) Stretch |
| 1725 | Strong | C=O (Aldehyde) Stretch |
| 1100 | Strong | C-O (Ether) Stretch |
MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment Ion |
| 102 | [M]⁺ (Molecular Ion) |
| 87 | [M - CH₃]⁺ |
| 73 | [M - CHO]⁺ |
| 71 | [M - OCH₃]⁺ |
| 57 | [C₄H₉]⁺ or [CH₃CH(OCH₃)]⁺ |
| 45 | [CH₃O=CH₂]⁺ |
| 29 | [CHO]⁺ |
Interpretation of Spectroscopic Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.
-
The most downfield signal at δ 9.75 (t) is characteristic of an aldehyde proton (H1) . The triplet multiplicity suggests coupling to the adjacent methylene protons (H2).
-
The signal at δ 3.65 (sextet) is assigned to the proton on the carbon bearing the methoxy group (H3) . Its multiplicity indicates coupling to the adjacent methylene (H2) and methyl (H4) protons.
-
The sharp singlet at δ 3.30 (s) with an integration of 3H is characteristic of a methoxy group (H5) .
-
The signal at δ 2.50 (dt) corresponds to the methylene protons (H2) adjacent to the aldehyde group. The doublet of triplets indicates coupling to both the aldehyde proton (H1) and the methine proton (H3).
-
The most upfield signal at δ 1.18 (d) is assigned to the methyl group protons (H4) , with the doublet multiplicity arising from coupling to the methine proton (H3).
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
The signal at δ 202.5 is in the typical range for an aldehyde carbonyl carbon (C1) .[1]
-
The peak at δ 75.0 is assigned to the carbon atom bonded to the electronegative oxygen of the methoxy group (C3) .
-
The signal at δ 56.0 is characteristic of a methoxy carbon (C5) .[2]
-
The peak at δ 51.5 corresponds to the carbon adjacent to the carbonyl group (C2) .
-
The upfield signal at δ 20.0 is assigned to the methyl carbon (C4) .
IR Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
-
C-H (Alkyl) Stretch (2970-2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-H (Aldehyde) Stretch (2830, 2720 cm⁻¹): The presence of two distinct, albeit weaker, peaks in this region is a hallmark of an aldehyde C-H bond.[3][4] The peak around 2720 cm⁻¹ is particularly diagnostic.[4][5]
-
C=O (Aldehyde) Stretch (1725 cm⁻¹): A very strong and sharp absorption band around this wavenumber is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[3][6]
-
C-O (Ether) Stretch (1100 cm⁻¹): A strong absorption in this region is indicative of the C-O single bond stretching vibration of the ether linkage.[7][8][9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 102 , corresponding to the molecular weight of this compound (C₅H₁₀O₂).
Key fragmentation pathways for this compound are predicted to be:
-
α-cleavage at the aldehyde group, leading to the loss of a hydrogen radical (not typically observed) or the formyl radical ([CHO]⁺, m/z 29), resulting in a fragment at m/z 73 .[10][11][12]
-
α-cleavage at the ether linkage is a common fragmentation pathway for ethers.[12][13] This can result in the loss of a methyl radical to give a fragment at m/z 87 , or cleavage of the C-O bond to lose a methoxy radical, resulting in a fragment at m/z 71 .
-
McLafferty Rearrangement , common for carbonyl compounds, is possible if a gamma-hydrogen is present. In this compound, this would involve the transfer of a hydrogen from the C4 methyl group to the carbonyl oxygen, followed by cleavage to produce a neutral enol and an alkene. This is less likely to be a major pathway due to the presence of more favorable cleavage sites.
-
Other significant fragments include m/z 45 , corresponding to the stable oxonium ion [CH₃O=CH₂]⁺, and m/z 57 .
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[14] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[15]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][16][17]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates.
-
Place the sample "sandwich" in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[18][19][20]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
Proposed Mass Spectrometry Fragmentation of this compound
Caption: Proposed EI-MS fragmentation pathway for this compound.
Workflow for Spectroscopic Data Interpretation
Caption: General workflow for molecular structure elucidation using spectroscopy.
References
- 1. ursinus.edu [ursinus.edu]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. tutorchase.com [tutorchase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR spectrum: Ethers [quimicaorganica.org]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
In-depth NMR Spectral Analysis of 3-Methoxybutanal: A Technical Guide
This guide typically provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of a target molecule, which is crucial for structural elucidation and quality control in research and drug development. Such an analysis would include detailed tables of chemical shifts, coupling constants, and signal multiplicities for both proton (¹H) and carbon-13 (¹³C) NMR spectra. Furthermore, it would detail the experimental protocols for sample preparation and data acquisition, and provide visual representations of molecular structures and spin system connectivities.
While the direct spectral data for 3-methoxybutanal remains elusive, a foundational understanding of NMR principles allows for a theoretical interpretation of its expected spectra.
Predicted ¹H and ¹³C NMR Spectral Characteristics
The structure of this compound suggests a distinct set of signals in its ¹H and ¹³C NMR spectra. The aldehyde proton (-CHO) would appear as a characteristic downfield signal in the ¹H NMR spectrum, typically between 9 and 10 ppm, likely as a triplet due to coupling with the adjacent methylene protons. The methoxy group (-OCH₃) would present as a sharp singlet around 3.3-3.7 ppm. The remaining protons on the butane chain would exhibit more complex splitting patterns due to their coupling with neighboring protons.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be the most downfield signal, expected in the range of 200-205 ppm. The carbon of the methoxy group would resonate around 55-60 ppm. The other two carbons of the butanal backbone would appear at distinct chemical shifts in the aliphatic region of the spectrum.
Experimental Protocols
A standard experimental approach to acquiring NMR spectra for a small organic molecule like this compound would involve the following general steps.
Synthesis of this compound
A plausible synthetic route to this compound involves the Michael addition of methanol to crotonaldehyde in the presence of a base catalyst. The reaction mixture would then be neutralized and the product purified by distillation.
NMR Sample Preparation
For ¹H NMR spectroscopy, a sample would be prepared by dissolving 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a more concentrated sample (20-50 mg) would be required. The solution would then be transferred to a 5 mm NMR tube.
Logical Relationships in this compound
The connectivity of atoms in this compound can be visualized to understand the expected NMR correlations.
Caption: Chemical structure of this compound.
This guide underscores the critical need for accessible, high-quality experimental data in the scientific community. While theoretical predictions provide a framework for understanding, they are no substitute for empirical data in the rigorous process of chemical analysis and drug development. Should the experimental ¹H and ¹³C NMR data for this compound become publicly available, a comprehensive and practical guide to its spectral analysis will be developed.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methoxybutanal. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry for aldehydes and ethers, supported by data from structurally analogous molecules, to provide a comprehensive theoretical framework for its fragmentation behavior.
Introduction to the Fragmentation of this compound
This compound (C₅H₁₀O₂) is a bifunctional molecule containing both an aldehyde and an ether moiety. Its fragmentation pattern under electron ionization is therefore expected to be influenced by the characteristic cleavage reactions of both functional groups. The molecular ion ([M]⁺•) would have a mass-to-charge ratio (m/z) of 102. Key fragmentation pathways anticipated include alpha-cleavage at multiple sites, McLafferty rearrangement, and cleavage of the carbon-oxygen bonds.
Predicted Fragmentation Pathways
The primary fragmentation pathways for this compound are outlined below, considering the relative stability of the resulting carbocations and radical species.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for both aldehydes and ethers.[1] In this compound, there are three potential sites for alpha-cleavage:
-
Cleavage adjacent to the carbonyl group: This can result in the loss of a hydrogen radical (H•) to form the [M-1]⁺ ion at m/z 101, or the loss of the formyl radical (•CHO) to produce an ion at m/z 73.
-
Cleavage adjacent to the ether oxygen: This is a dominant fragmentation pathway for ethers.[2] Cleavage of the bond between C3 and C4 would lead to the formation of a stable oxonium ion at m/z 59.
McLafferty Rearrangement
Aldehydes with a gamma-hydrogen can undergo a characteristic McLafferty rearrangement.[3] In this compound, the transfer of a hydrogen atom from the methoxy group to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, would result in the formation of a neutral enol and a charged alkene fragment at m/z 44.
Other Fragmentation Pathways
-
Loss of the methoxy group: Cleavage of the C3-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 71.
-
Beta-Cleavage: Cleavage of the C2-C3 bond can also lead to the formation of a fragment at m/z 43, corresponding to the propanoyl cation.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and the fragmentation pathways leading to their formation. The relative abundance is a qualitative prediction based on the expected stability of the ions.
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 102 | [C₅H₁₀O₂]⁺• | Molecular Ion | Low |
| 101 | [C₅H₉O₂]⁺ | α-cleavage (loss of H•) | Low |
| 73 | [C₄H₉O]⁺ | α-cleavage (loss of •CHO) | Medium |
| 71 | [C₄H₇O]⁺ | Loss of •OCH₃ | Medium |
| 59 | [C₃H₇O]⁺ | α-cleavage at ether | High (likely base peak) |
| 45 | [C₂H₅O]⁺ | Cleavage of C2-C3 bond and rearrangement | Medium |
| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement | Medium |
| 43 | [C₃H₇]⁺ | β-cleavage | Medium |
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.
Caption: Overview of major fragmentation pathways of this compound.
Caption: Alpha-cleavage at the ether linkage.
Caption: McLafferty rearrangement pathway.
Experimental Protocols
5.1. Sample Preparation
For a pure standard, dilute the this compound in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 10-100 µg/mL.
5.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
5.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich interplay of pathways characteristic of both aldehydes and ethers. The most prominent fragmentation is anticipated to be the alpha-cleavage at the ether linkage, yielding a stable oxonium ion at m/z 59, which is likely to be the base peak. Other significant fragments arising from alpha-cleavages around the carbonyl group, loss of the methoxy group, and McLafferty rearrangement are also expected to be observed. This theoretical guide provides a robust framework for the identification and structural elucidation of this compound and related compounds in research and development settings. Experimental verification is recommended to confirm these predicted fragmentation patterns.
References
A Technical Guide to the Reaction Mechanisms of 3-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core reaction mechanisms involving 3-Methoxybutanal. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data on related compounds, and clear visualizations of chemical pathways and workflows to support research and development in the chemical and pharmaceutical sciences.
Core Reaction Mechanisms
This compound's reactivity is primarily dictated by its aldehyde functional group and the presence of a methoxy group at the C-3 position. The electron-withdrawing nature of the carbonyl oxygen makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of α-hydrogens allows for the formation of an enolate, which is a key intermediate in several reactions.
Synthesis of this compound
A key synthetic route to this compound involves the nucleophilic addition of methanol to crotonaldehyde. This reaction, a Michael or 1,4-addition, occurs because the β-carbon of the α,β-unsaturated aldehyde is electrophilic. The reaction is typically performed in an alkaline solution at room temperature.[1][2][3] Due to the exothermic nature of the reaction, cooling is often necessary.[1][2]
Caption: Synthesis of this compound via Michael addition.
Aldol Condensation
Like other aldehydes with α-hydrogens, this compound can undergo a base-catalyzed aldol condensation.[4][5] The reaction proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule.[6][7] This addition reaction forms a β-hydroxy aldehyde (an "aldol").[7][8] Upon heating, this intermediate can undergo dehydration to yield a more stable α,β-unsaturated aldehyde.[7]
The overall mechanism involves three main stages:
-
Enolate Formation: A base abstracts an acidic α-hydrogen to form an enolate ion.[5]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde molecule.[5][8]
-
Protonation: The resulting alkoxide is protonated by a protic solvent (like water) to give the β-hydroxy aldehyde.[5]
Caption: Mechanism of the base-catalyzed aldol condensation.
Oxidation and Reduction Reactions
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Oxidation: The oxidation of this compound yields 3-methoxybutanoic acid.[9] This transformation can be achieved using various oxidizing agents common in organic synthesis. For the related 3-methylbutanal, aldehyde dehydrogenase is a biological catalyst for this oxidation.[10]
-
Reduction: The reduction of this compound produces 3-methoxybutanol.[11][12] This is commonly achieved via catalytic hydrogenation or with hydride reagents like sodium borohydride (NaBH₄).[1][13]
Caption: Oxidation and reduction pathways for this compound.
Quantitative Data
Specific kinetic data and reaction yields for this compound are not extensively documented in publicly available literature. However, studies on structurally similar compounds provide valuable insights into the expected reactivity. The following table summarizes kinetic data for the atmospheric degradation of 3,3-dimethylbutanal, a related branched aldehyde.
| Reaction | Rate Coefficient (k) at 298 K | Reference Compound | Technique Used |
| 3,3-dimethylbutanal + Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Cyclohexane, Propanal | Relative Rate Method, FTIR Spectroscopy |
| 3,3-dimethylbutanone + Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Isopropanol, Cyclohexane | Relative Rate Method, FTIR Spectroscopy |
| 3,3-dimethylbutanone + OH radicals | (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 2-methyl-2-butanol | Relative Rate Method, FTIR Spectroscopy |
| (Data adapted from a study on related compounds as a proxy for this compound's potential reactivity)[14] |
In a study on the atmospheric oxidation of 3-methoxy-3-methyl-1-butanol, 3-methoxy-3-methylbutanal was identified as a product with a molar formation yield of 33 ± 7%.[15] This indicates that oxidation of the corresponding alcohol is a viable pathway to substituted methoxy aldehydes.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions discussed. These are generalized protocols that can be adapted for this compound.
Protocol for Synthesis & Subsequent Reduction
This protocol is based on the industrial synthesis of 3-methoxybutanol, where this compound is a key intermediate.[1][2]
-
Reaction Setup: In a reactor equipped for cooling and stirring, combine crotonaldehyde and methanol in an alkaline solution.
-
Michael Addition: Stir the mixture at room temperature under atmospheric pressure. Monitor the reaction temperature and apply cooling as needed to manage the exothermic reaction.
-
Neutralization: After the reaction is complete, neutralize the mixture with an acid, such as acetic acid.
-
Hydrogenation (Reduction): Transfer the neutralized mixture containing this compound to a high-pressure reactor.
-
Catalyst Addition: Add a hydrogenation catalyst. A two-stage catalyst system can be used, starting with a Cu oxide or Cu-Cr oxide catalyst, followed by a Ni-containing catalyst.[1]
-
Reaction Conditions: Heat the mixture to 150-180 °C under a hydrogen pressure of 100-150 bar.[1]
-
Workup: After hydrogenation is complete, cool the reactor and release the pressure. The resulting 3-methoxybutanol can be purified by distillation.[1]
Protocol for Base-Catalyzed Aldol Condensation
This is a general procedure for a base-catalyzed crossed-aldol condensation which can be adapted for the self-condensation of this compound.[6][16][17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 95% ethanol.
-
Catalyst Preparation: In a separate flask, prepare an aqueous solution of sodium hydroxide (e.g., 2M).
-
Initiation: While stirring the aldehyde solution at room temperature, slowly add the sodium hydroxide solution.
-
Reaction: Continue stirring the mixture at room temperature for a specified time (e.g., 30 minutes) or until a precipitate (the aldol product) forms.[17] If precipitation is slow, the reaction mixture can be gently heated.[16]
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold water, a dilute solution of acetic acid in ethanol (to neutralize any remaining base), and finally with cold ethanol.[17]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[16]
Protocol for Product Analysis by Spectroscopy
Analysis of reaction products is critical for confirming structures and determining yields. FTIR and GC-MS are powerful techniques for this purpose.[14][18][19]
-
Sample Preparation: Prepare a sample of the reaction mixture for analysis. For GC-MS, this may involve diluting an aliquot of the mixture in a suitable solvent (e.g., dichloromethane). For FTIR, a liquid sample can often be analyzed directly.
-
FTIR Analysis:
-
Acquire an infrared spectrum of the sample.
-
Identify characteristic absorption bands. For aldehydes, look for a strong C=O stretch around 1730 cm⁻¹ and two C-H stretches between 2700-2860 cm⁻¹.[20] For alcohols (reduction product), look for a broad O-H stretch around 3300 cm⁻¹. For carboxylic acids (oxidation product), look for a very broad O-H stretch and a C=O stretch.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column.
-
As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.
-
Identify the components by comparing their retention times and mass spectra to known standards or spectral libraries.[19]
-
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. celanese.com [celanese.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. webassign.net [webassign.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. celanese.com [celanese.com]
- 12. celanese.com [celanese.com]
- 13. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]
- 14. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. amherst.edu [amherst.edu]
- 17. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 18. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Reactivity of the Aldehyde Group in 3-Methoxybutanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutanal is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. The reactivity of the aldehyde group is of primary interest in synthetic chemistry, offering a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound, including common transformations, detailed experimental protocols, and an analysis of the electronic and steric influences of the methoxy group.
The aldehyde group in this compound is susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.[1] Its reactivity is generally comparable to other aliphatic aldehydes but is subtly influenced by the presence of the methoxy group at the 3-position. This guide will delve into the specifics of these reactions, providing quantitative data where available and representative protocols for key transformations.
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of crotonaldehyde with methanol in an alkaline solution. This reaction proceeds via a Michael addition of methanol to the α,β-unsaturated aldehyde. The resulting this compound is then typically purified by distillation.[2]
Experimental Protocol: Synthesis of this compound from Crotonaldehyde[2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, crotonaldehyde is dissolved in an alkaline solution.
-
Addition of Methanol: Methanol is added to the solution. The reaction is typically conducted at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.
-
Neutralization: After the reaction is complete, the mixture is neutralized, for example, with acetic acid.
-
Purification: The resulting this compound can be purified by distillation.
Key Reactions of the Aldehyde Group
The aldehyde functional group in this compound undergoes a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions.
Oxidation to 3-Methoxybutanoic Acid
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-methoxybutanoic acid. Several methods are available for this transformation, with the Pinnick oxidation being a mild and efficient choice, particularly for substrates with sensitive functional groups.[3][4]
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a buffer, such as a phosphate buffer, and a scavenger for the hypochlorite byproduct, like 2-methyl-2-butene.[4][5]
Reaction Pathway: Pinnick Oxidation
Caption: General workflow for the Pinnick oxidation of this compound.
| Aldehyde Substrate | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| General Aliphatic | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | 14 h | High | [5] |
| α,β-unsaturated | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | - | High | [3][4] |
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 equiv) in a mixture of tert-butanol and water, add 2-methyl-2-butene (20.0 equiv), sodium dihydrogen phosphate (10.0 equiv), and sodium chlorite (10.0 equiv) at room temperature.
-
Reaction Monitoring: Stir the reaction for approximately 14 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite and extract the product with ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography to afford the carboxylic acid.
Reduction to 3-Methoxy-1-butanol
The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-methoxy-1-butanol. Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for this transformation, offering high chemoselectivity for aldehydes and ketones.[6][7] The reaction is typically carried out in a protic solvent like methanol or ethanol.[7]
Reaction Pathway: Reduction with Sodium Borohydride
Caption: General workflow for the reduction of this compound with NaBH₄.
Specific quantitative data for the reduction of this compound is not widely reported. However, the reduction of aliphatic aldehydes with sodium borohydride generally proceeds with high yields and short reaction times.
| Aldehyde Substrate | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| General Aliphatic | NaBH₄ | Methanol/Water | < 3 min | 93-99 | [8] |
| General Aliphatic | NaBH₄ | THF/MeOH | 1 h | High | - |
-
Reaction Setup: Dissolve the aldehyde (1 eq.) in THF or methanol.
-
Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) to the solution and stir for approximately 4 hours. The reaction can be monitored by TLC.
-
Workup: Quench the reaction by adding aqueous ammonium chloride or dilute HCl at 0 °C and stir for 2 hours.
-
Extraction and Purification: Extract the product with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the desired alcohol.
Nucleophilic Addition of Organometallic Reagents (Grignard Reaction)
Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup. This reaction is a powerful tool for carbon-carbon bond formation.[9] The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.
Reaction Pathway: Grignard Reaction
Caption: General workflow for the Grignard reaction with this compound.
While specific data for this compound is scarce, Grignard reactions with aliphatic aldehydes are generally high-yielding.
| Aldehyde Substrate | Grignard Reagent | Solvent | Yield (%) | Reference |
| General Aldehyde | RMgX | Diethyl ether | High | [9][10] |
| Methyl Benzoate (Ester) | Phenylmagnesium bromide | Diethyl ether | High | [11] |
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react an alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether.
-
Addition of Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Reaction and Workup: After the addition is complete, allow the reaction to proceed. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extraction and Purification: Extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.
Olefination (Wittig Reaction)
The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. This reaction involves a phosphorus ylide (Wittig reagent) and generally gives good yields.[12][13] The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.
Reaction Pathway: Wittig Reaction
Caption: General workflow for the Wittig reaction with this compound.
Specific yields for the Wittig reaction with this compound are not readily found. However, the reaction is known for its high efficiency with a wide range of aldehydes.
| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Hexanes | High | [13] |
| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | - | High | [13] |
-
Ylide Generation: In a flask under an inert atmosphere, suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF). Add a strong base (e.g., n-butyllithium or potassium tert-butoxide) at a low temperature to generate the ylide.
-
Addition of Aldehyde: Add a solution of the aldehyde in the same anhydrous solvent to the ylide solution.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Influence of the 3-Methoxy Group on Reactivity
The methoxy group at the 3-position (gamma-position relative to the aldehyde) can influence the reactivity of the aldehyde group through both electronic and steric effects.
-
Electronic Effects: The oxygen atom of the methoxy group is electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted butanal. However, this effect is attenuated by the distance from the carbonyl group.[1]
-
Steric Effects: The methoxy group is relatively small and is not expected to cause significant steric hindrance at the carbonyl center. Aldehydes are generally less sterically hindered than ketones, contributing to their higher reactivity.[1][14] The methoxy group in the gamma-position is unlikely to significantly alter the accessibility of the aldehyde for nucleophilic attack.
Overall, the reactivity of the aldehyde group in this compound is expected to be broadly similar to that of other unbranched aliphatic aldehydes. The subtle electronic influence of the methoxy group may lead to minor differences in reaction rates, but it is not anticipated to fundamentally alter the types of reactions the aldehyde will undergo.
Conclusion
The aldehyde group in this compound is a versatile functional handle that participates in a wide range of synthetically useful transformations. Standard protocols for oxidation, reduction, Grignard addition, and Wittig olefination are applicable, and these reactions are expected to proceed in good to excellent yields. The methoxy group at the 3-position is not expected to significantly hinder the reactivity of the aldehyde and may slightly enhance its electrophilicity through an inductive effect. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in research, discovery, and development. Further experimental investigation is warranted to establish specific quantitative data for the reactions outlined herein.
References
- 1. brainkart.com [brainkart.com]
- 2. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. scielo.br [scielo.br]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Thermal Stability and Degradation of 3-Methoxybutanal: A Technical Guide
Disclaimer: Direct experimental data on the thermal stability and degradation of 3-methoxybutanal is limited in publicly available literature. This guide, therefore, presents a predictive analysis based on the known behavior of structurally analogous compounds. The experimental protocols and potential degradation pathways described herein are intended to serve as a foundational framework for researchers initiating studies on this molecule.
Introduction
This compound, a bifunctional molecule containing both an aldehyde and an ether group, holds potential as a versatile building block in organic synthesis and drug development.[1] Understanding its thermal stability is paramount for defining safe handling, storage, and processing conditions, as well as for predicting its degradation pathways and potential impurities. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely degradation products based on analogous chemical structures.
Predicted Thermal Stability and Degradation Pathways
The thermal stability of this compound is anticipated to be influenced by the presence of both the aldehyde and methoxy functional groups. Aldehydes are known to be susceptible to oxidation and polymerization, while ethers can undergo cleavage at elevated temperatures. The following degradation pathways are predicted for this compound under thermal stress.
Autoxidation
In the presence of oxygen, the aldehyde functional group is susceptible to autoxidation, a radical-initiated process that can lead to the formation of the corresponding carboxylic acid, 3-methoxybutanoic acid. This process can be accelerated by heat and light.
Retro-Aldol Reaction
Under thermal stress, this compound may undergo a retro-aldol reaction, a common degradation pathway for aldehydes. This would involve the cleavage of the carbon-carbon bond between the C2 and C3 positions, potentially yielding acetaldehyde and methoxyacetone.
Ether Cleavage
At higher temperatures, the ether linkage may be susceptible to cleavage. This could occur through various mechanisms, including acid- or base-catalyzed pathways if trace impurities are present, or through homolytic cleavage at very high temperatures. Acid-catalyzed cleavage would likely yield methanol and but-2-enal.[2]
Polymerization/Condensation Reactions
Aldehydes are prone to self-condensation reactions, such as the aldol condensation, especially at elevated temperatures or in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight oligomers and polymers, which may present as non-volatile residues.
The following diagram illustrates the predicted thermal degradation pathways of this compound.
References
A Toxicological Profile of 3-Methoxybutanal: An In-depth Read-Across Assessment
Executive Summary
This technical guide outlines the potential toxicological profile of 3-Methoxybutanal. Due to the absence of direct experimental data, this assessment is based on a read-across analysis of the structurally related surrogate, 3-Methoxy-3-methyl-1-butanol (MMB). Based on the available data for MMB, this compound is predicted to have low acute toxicity via oral and dermal routes. It may be a moderate eye irritant but is not expected to be a skin irritant or a skin sensitizer. Furthermore, it is not predicted to be mutagenic or clastogenic. Repeated exposure may lead to effects on the liver and kidneys.
Acute Toxicity
The acute toxicity of this compound is predicted based on data from its structural analogue, MMB.
Data Presentation: Acute Toxicity of Surrogates
| Endpoint | Species | Route | Value | Guideline | Source |
| 3-Methoxy-3-methyl-1-butanol (MMB) | |||||
| LD50 | Rat (male) | Oral | 4500 mg/kg bw | OECD TG 401 | [1][2] |
| LD50 | Rat (female) | Oral | 4300 - 4400 mg/kg bw | OECD TG 401 | [1][2][3] |
| LD50 | Mouse | Oral | 5830 mg/kg bw | - | [1] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | - | [1][2][4][5][6] |
| LOAEL | Rat | Inhalation (4-week) | 100 ppm (483 mg/m³) | - | [7] |
| 3-Methylbutanal | |||||
| General | - | Oral, Dermal, Inhalation | Low acute toxicity | - | [8] |
Irritation and Sensitization
The potential for this compound to cause skin and eye irritation or skin sensitization is inferred from studies on MMB and 3-Methylbutanal.
Data Presentation: Irritation and Sensitization of Surrogates
| Endpoint | Species | Result | Source |
| 3-Methoxy-3-methyl-1-butanol (MMB) | |||
| Skin Irritation | Rabbit | Non-irritant to slightly irritating on prolonged exposure | [1][2][5] |
| Eye Irritation | Rabbit | Moderately irritating | [1][2][5] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [1][2][3][5] |
| 3-Methylbutanal | |||
| Skin Irritation | - | Mildly irritating | [9] |
| Eye Irritation | - | Irritating | [9][10] |
| Respiratory Irritation | - | Irritating | [9] |
| Skin Sensitization | - | Not considered a potent sensitizer | [8] |
Genotoxicity
Genotoxicity data for the surrogate MMB suggests that this compound is unlikely to be mutagenic or clastogenic.
Data Presentation: Genotoxicity of 3-Methoxy-3-methyl-1-butanol (MMB)
| Assay Type | Test System | Metabolic Activation | Result | Guideline | Source |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without S9 | Negative | OECD TG 471 | [2][3][7] |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL/IU) cells | With and without S9 | Negative | OECD TG 473 | [2][3] |
| In Vitro Mammalian Cell Gene Mutation | - | - | Negative | OECD TG 476 | [3] |
Experimental Protocols
The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Preparation : Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent E. coli (e.g., WP2 uvrA) are cultured. A rat liver homogenate (S9 fraction) is prepared for assays requiring metabolic activation.
-
Exposure : The test substance, bacterial culture, and either S9 mix or a buffer are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Scoring : The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control.
-
Evaluation : A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.
-
Cell Culture : A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.
-
Exposure : Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9). A solvent control and positive controls are run in parallel.
-
Cytokinesis Block : Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvest and Staining : Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring : At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.
-
Evaluation : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Visualizations: Experimental Workflows
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. chudolavka.kz [chudolavka.kz]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. egle.state.mi.us [egle.state.mi.us]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. ICSC 1748 - 3-METHYLBUTANAL [inchem.org]
- 10. echemi.com [echemi.com]
A Technical Guide to Procuring 3-Methoxybutanal for Laboratory Research
This guide serves as a resource for researchers, scientists, and drug development professionals on identifying reputable suppliers for 3-Methoxybutanal (CAS No. 5281-76-5). It includes key chemical identifiers, a protocol for supplier qualification, and a list of potential vendors.
Chemical Profile: this compound
A clear understanding of the compound's properties is the first step in sourcing. All researchers should verify these details against their specific experimental requirements.
| Property | Value | Source |
| CAS Number | 5281-76-5 | [1][2] |
| Molecular Formula | C₅H₁₀O₂ | [1][3] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methoxy butyraldehyde, β-Methoxybutyraldehyde | [3] |
| Density | 0.887 g/cm³ | [3] |
| Boiling Point | 127.8°C at 760 mmHg | [3] |
| Flash Point | 26.2°C | [3] |
Reputable Suppliers and Sourcing Considerations
Procuring research chemicals, particularly rare or specialized ones, requires careful vetting of suppliers. The following are established distributors in the life science and chemical synthesis industries where this compound may be sourced.
-
Sigma-Aldrich (Merck): A prominent global supplier offering a vast catalog of chemicals for research and production. They list this compound under their "AldrichCPR" brand, which is designated for early discovery researchers as part of a collection of rare chemicals.
-
Important Note: For this specific product, Sigma-Aldrich states that it is sold "AS-IS," and analytical data is not collected by the company. The buyer assumes full responsibility for confirming the product's identity and purity. While Certificates of Analysis (COA) and Certificates of Origin (COO) are listed as key documents, their content may be limited for such products.
-
-
Other Major Scientific Suppliers: While not appearing in the top search results for this specific compound, researchers should also consider querying the catalogs of other major reputable suppliers known for their comprehensive offerings, such as:
-
Thermo Fisher Scientific
-
TCI (Tokyo Chemical Industry)
-
VWR (Avantor)
-
Protocol for Supplier Qualification and Chemical Procurement
A systematic approach to procurement is critical to ensure the quality and integrity of research materials.
Step 1: Initial Supplier Screening
-
Identify potential suppliers through chemical search engines (e.g., PubChem, ChemSpider) and direct catalog searches of major distributors like Sigma-Aldrich.
-
Shortlist suppliers that list the exact CAS number (5281-76-5).
Step 2: Documentation Review
-
Request or download the Safety Data Sheet (SDS) for handling and safety protocols.
-
Request a lot-specific Certificate of Analysis (COA). A typical COA includes:
-
Compound identification (Name, CAS, Lot Number).
-
Measured physical properties.
-
Purity assessment results (e.g., via HPLC, GC, NMR).
-
Date of release and retest/expiry date.[4]
-
-
For compounds like this one sold "as-is", scrutinize the available documentation to understand what quality guarantees are provided, if any.
Step 3: Purity and Grade Verification
-
Confirm that the offered purity (e.g., >95%, >98%) meets the sensitivity requirements of the intended application.
-
Be aware that for some rare chemicals, extensive analytical data may not be provided by the supplier, and independent verification by the research lab may be necessary upon receipt.
Step 4: Quotation and Lead Time
-
Contact qualified suppliers for price quotations, available quantities (e.g., mg, g), and estimated delivery times.
-
Inquire about shipping and storage conditions (e.g., temperature requirements).
Step 5: Purchase and Incoming Quality Control
-
Place the order with the selected supplier.
-
Upon receipt, log the chemical into the laboratory inventory system.
-
It is best practice, especially for critical applications or when supplier data is limited, to perform in-house analytical verification (e.g., NMR, mass spectrometry) to confirm identity and purity before use.
Workflow and Logic Diagrams
To visualize the procurement process, the following diagrams illustrate the logical flow for selecting a supplier and qualifying a chemical.
Caption: Workflow for Chemical Supplier Selection and Procurement.
Caption: Key Criteria for Evaluating Chemical Suppliers.
References
Comprehensive literature review of 3-Methoxybutanal studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybutanal is a specialty chemical with potential applications in various fields. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, synthesis, and currently understood biological significance. This document aims to serve as a foundational resource for researchers and professionals by consolidating available data, detailing experimental protocols, and identifying knowledge gaps to guide future research.
Chemical and Physical Properties
This compound, with the chemical formula C₅H₁₀O₂, is a colorless liquid.[1] Its chemical structure consists of a four-carbon aldehyde with a methoxy group at the third position. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| CAS Number | 5281-76-5 | [1] |
| Boiling Point | 384.44 K (calculated) | [1] |
| logP (Octanol/Water Partition Coefficient) | 0.610 (calculated) | [1] |
| Water Solubility (log10WS in mol/l) | -0.39 (calculated) | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -215.74 kJ/mol (calculated) | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 35.47 kJ/mol (calculated) | [1] |
Synthesis of this compound
The primary documented method for the synthesis of this compound is through the reaction of crotonaldehyde with methanol in an alkaline solution. This reaction forms this compound as an intermediate in a two-step process to produce 3-methoxybutanol.
Experimental Protocol: Synthesis from Crotonaldehyde
The following protocol is based on the process described in patent literature, outlining the formation of this compound as an intermediate.
Step 1: Formation of this compound
-
Reaction Setup: A reaction vessel equipped for cooling is charged with crotonaldehyde and an alkaline solution (e.g., sodium hydroxide in methanol).
-
Reaction Conditions: The reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is necessary to maintain the temperature.
-
Reaction Mixture: Crotonaldehyde is reacted with methanol in the presence of an alkaline catalyst.
-
Neutralization: After the reaction is complete, the mixture is neutralized, for example, with acetic acid.
Step 2: Hydrogenation to 3-Methoxybutanol (Following step)
-
The neutralized reaction mixture containing this compound is then subjected to hydrogenation in the presence of a catalyst.
-
Catalysts: A copper oxide or copper-chromium oxide catalyst is used initially, followed by a nickel-containing catalyst.
-
Conditions: The hydrogenation is carried out at temperatures between 150 to 180°C and pressures ranging from 100 to 150 bar.
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for 3-Methoxybutanol with this compound as an intermediate.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound is not widely available in public databases. However, spectral data for related compounds can provide a basis for characterization.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) | Source |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | [2] |
| 3-Methoxy-1-butanol | 1.19 (d), 1.73 (m), 2.92 (br s), 3.35 (s), 3.59 (m), 3.74 (m) | Data not readily available | 3400 (O-H), 2970, 2930, 2870 (C-H), 1130 (C-O) | 104 (M+), 89, 71, 59 | [3][4] |
| 3-Methyl-3-methoxybutanol | 1.15 (s), 1.75 (t), 3.18 (s), 3.75 (t) | Data not readily available | 3400 (O-H), 2970, 2930 (C-H), 1150, 1080 (C-O) | 118 (M+), 103, 87, 73 | [5][6] |
The expected ¹H NMR spectrum of this compound would show a doublet for the terminal methyl group, a singlet for the methoxy group, a multiplet for the methine proton, and a multiplet for the methylene protons adjacent to the aldehyde, with the aldehyde proton appearing significantly downfield. The ¹³C NMR would show characteristic peaks for the aldehyde carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon, and the other aliphatic carbons. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch around 1725 cm⁻¹ and C-O stretching bands.
Caption: General workflow for spectroscopic analysis of this compound.
Biological Activity and Toxicological Profile
A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity and toxicological profile of this compound. There are no readily available in vitro or in vivo studies, biological assays, or detailed toxicology reports specifically for this compound.
For context, toxicological data for a structurally related compound, 3-methoxy-3-methyl-1-butanol, is available and indicates low acute toxicity. However, this data cannot be directly extrapolated to this compound. The biological relevance of the structurally similar 3-methylbutanal is primarily in the context of flavor chemistry and as a product of amino acid metabolism in microorganisms.
The absence of biological data for this compound represents a major knowledge gap and a potential area for future research, particularly if this compound is to be considered for applications where human or environmental exposure is possible.
Conclusion and Future Directions
This compound is a specialty chemical with a defined, albeit not extensively detailed, synthesis route. Its primary documented role is as an intermediate in the production of 3-methoxybutanol. The most significant finding of this review is the profound lack of information regarding its biological activities and toxicological profile.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current inability to assess its safety and potential biological effects. The opportunity lies in the potential for novel discoveries. Future research should prioritize:
-
Development of a detailed, optimized laboratory-scale synthesis and purification protocol for this compound.
-
Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
-
In vitro and in vivo toxicological studies to determine its safety profile.
-
Screening for potential biological activities, such as antimicrobial, antifungal, or other pharmacologically relevant effects.
Addressing these areas will be crucial in determining the potential utility and safety of this compound in any future applications.
References
- 1. This compound (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Methoxy-1-butanol(2517-43-3) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Methoxy-1-butanol(2517-43-3) IR Spectrum [chemicalbook.com]
- 5. 3-Methyl-3-methoxybutanol(56539-66-3) 1H NMR [m.chemicalbook.com]
- 6. 3-Methyl-3-methoxybutanol(56539-66-3) IR Spectrum [chemicalbook.com]
3-Methoxybutanal structural elucidation techniques
An In-depth Technical Guide to the Structural Elucidation of 3-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the molecular formula C₅H₁₀O₂, is a carbonyl compound containing both an aldehyde and an ether functional group.[1][2] Its chemical structure presents a chiral center at the carbon atom bearing the methoxy group, leading to the existence of enantiomers. The accurate elucidation of its structure is critical for its application in various chemical syntheses and as a potential building block in drug development. This guide provides a comprehensive overview of the core analytical techniques employed to confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The synthesis of this compound can be achieved via the reaction of crotonaldehyde with methanol in an alkaline solution, followed by neutralization and hydrogenation.[3]
Spectroscopic Data
The following sections summarize the expected quantitative data from key spectroscopic techniques. While publicly available experimental spectra for this compound are limited, the data presented here is based on established principles of spectroscopy and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.75 | t | 1H | -CHO |
| ~3.60 | m | 1H | -CH(OCH₃)- |
| ~3.30 | s | 3H | -OCH₃ |
| ~2.50 | ddt | 2H | -CH₂-CHO |
| ~1.15 | d | 3H | -CH(OCH₃)CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~202.5 | C=O | -CHO |
| ~75.0 | CH | -CH(OCH₃)- |
| ~56.0 | CH₃ | -OCH₃ |
| ~49.0 | CH₂ | -CH₂-CHO |
| ~20.0 | CH₃ | -CH(OCH₃)CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structural features.
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structural Representation |
| 102 | [M]⁺ | [CH₃OCH(CH₃)CH₂CHO]⁺ |
| 87 | [M - CH₃]⁺ | [OCH(CH₃)CH₂CHO]⁺ |
| 71 | [M - OCH₃]⁺ | [CH(CH₃)CH₂CHO]⁺ |
| 59 | [CH₃OCH(CH₃)]⁺ | [CH₃OCH(CH₃)]⁺ |
| 45 | [CH₃O=CH₂]⁺ | [CH₃O=CH₂]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2970-2820 | Strong | C-H stretch (alkane and aldehyde) |
| ~2720 | Medium | C-H stretch (aldehyde Fermi resonance) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1100 | Strong | C-O stretch (ether) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
-
GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the components of the sample, for instance, starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Analysis: The eluent from the GC column is directed into the ion source of a mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat thin film. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the sample spectrum.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Visualization of the Elucidation Workflow
The structural elucidation of this compound is a logical process that integrates data from multiple analytical techniques. The following diagram illustrates this workflow.
Caption: Workflow for the structural elucidation of this compound.
References
Methodological & Application
Application Notes and Protocols: 3-Methoxybutanal as a Potential Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the currently available information on 3-methoxybutanal for its potential application as a solvent in organic synthesis. A comprehensive search of scientific literature and chemical databases reveals that while physicochemical data is available, there are no documented applications of this compound as a solvent for organic reactions. This suggests that this compound is a novel, unexplored solvent. These notes, therefore, focus on its fundamental properties, a potential synthesis protocol, and safety considerations to aid researchers interested in investigating its use.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is essential for its evaluation as a potential solvent. The following table summarizes the available data.
| Property | Value | Reference |
| CAS Number | 5281-76-5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₅H₁₀O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 102.13 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Synonyms | 3-Methoxybutyraldehyde, β-Methoxybutyraldehyde | --INVALID-LINK--[2] |
Potential Synthesis of this compound
Since this compound is not a commonly available chemical, a synthetic protocol is necessary for its evaluation. A potential route for its synthesis is the reaction of crotonaldehyde with methanol to form this compound, which can then be used or further hydrogenated to 3-methoxybutanol.[3]
Experimental Protocol: Synthesis of this compound from Crotonaldehyde
This protocol is adapted from the first step of a procedure for the preparation of 3-methoxybutanol.[3]
Materials:
-
Crotonaldehyde
-
Methanol
-
A suitable alkaline catalyst (e.g., sodium methoxide)
-
A suitable neutralizing agent (e.g., acetic acid)
-
Reaction vessel with cooling capabilities
-
Stirring apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, dissolve crotonaldehyde in an excess of methanol.
-
Cool the mixture to room temperature or below, as the subsequent reaction is exothermic.
-
Slowly add a catalytic amount of an alkaline solution (e.g., sodium methoxide in methanol) to the stirred mixture.
-
Maintain the temperature at room temperature, using cooling as necessary, and continue to stir the reaction mixture. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a suitable acid, such as acetic acid.
-
The resulting mixture containing this compound can then be purified by distillation.
Caution: Crotonaldehyde is a hazardous and lachrymatory substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Safety and Toxicity
There is a lack of specific safety and toxicity data for this compound in the public domain. As a substituted aldehyde, it should be handled with care. For comparison, the related compound 3-methylbutanal is irritating to the eyes and respiratory tract and is mildly irritating to the skin.[4] It is also highly flammable.[4] Given these potential hazards, the following precautions should be taken when handling this compound:
-
Engineering Controls: Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
A thorough risk assessment should be conducted before handling this chemical.
Application in Organic Reactions: An Unexplored Area
A comprehensive search of the scientific literature did not yield any studies where this compound has been used as a solvent for organic reactions. Its potential as a solvent is therefore completely unexplored. Researchers interested in this compound would need to perform fundamental studies to characterize its solvent properties and test its efficacy in a range of common organic reactions.
Proposed Experimental Workflow for Solvent Evaluation:
The following workflow is a general guideline for evaluating the potential of a new solvent like this compound.
Synthesis Pathway Diagram
The following diagram illustrates the proposed synthesis of this compound from crotonaldehyde.
This compound represents an unexplored chemical with potential for use as a novel solvent in organic synthesis. The lack of existing data on its applications necessitates foundational research to determine its solvent properties and compatibility with various reaction types. The information and protocols provided in this document are intended to serve as a starting point for researchers and professionals in the field of drug development and organic chemistry who wish to investigate the potential of this compound.
References
- 1. This compound (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 4. ICSC 1748 - 3-METHYLBUTANAL [inchem.org]
Application of 3-Methoxybutanal and its Analogs in Fragrance and Flavor Synthesis
Application Note & Protocol
Introduction
While specific data on the direct application of 3-Methoxybutanal as a fragrance or flavor ingredient is limited in publicly available scientific literature, its structural analogs, 3-Methoxy-3-methylbutanol and 3-methylbutanal, are well-documented for their significant roles in the fragrance and flavor industry. This document provides a detailed overview of the applications, organoleptic properties, and synthesis of these related compounds to offer valuable insights for researchers, scientists, and drug development professionals. This compound itself is noted as a chemical intermediate in the synthesis of 3-methoxybutanol.
Part 1: 3-Methoxy-3-methylbutanol in Fragrance Synthesis
3-Methoxy-3-methylbutanol (MMB) is a versatile solvent and fragrance enhancer valued for its low odor profile and excellent compatibility with a wide range of fragrance materials.[1]
Organoleptic Properties and Applications
MMB possesses a mild, unobtrusive odor, which is critical in fine fragrances as it does not interfere with the intended scent profile.[1] It is characterized by a soft, fruity-floral aroma with smooth, slightly creamy, apple-pear-like notes and subtle green undertones.[2] Its primary function is as a carrier solvent that helps to dissolve and stabilize aromatic compounds, ensuring a gradual and controlled release of the scent.[3]
Key applications in the fragrance industry include:
-
Fine Fragrances and Perfumes: Used to enhance fruity accords, round out floral bouquets, and add a fresh, natural lift to modern compositions.[2] It blends well with common fragrance ingredients like Hedione, Linalool, and Iso E Super.[2]
-
Personal Care Products: Incorporated into creams, lotions, body washes, shampoos, and soaps to deliver a soft, fruity sweetness.[2]
-
Home Care Products: Utilized in air fresheners, detergents, and fabric conditioners for its ability to provide long-lasting fruity diffusion and good stability in various bases.[2]
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄O₂ | [2] |
| Molecular Weight | 118.17 g/mol | [2] |
| Boiling Point | 170–172 °C | [2] |
| Flash Point | 74 °C | [2] |
| Solubility | Miscible with water and alcohols | [2] |
| Odor Description | Soft, fruity-floral, pear-like, slightly creamy, green | [2] |
| Typical Usage Level in Perfume Compounds | 1.0% - 50.0% | [4] |
Experimental Protocol: Synthesis of 3-Methoxy-3-methyl-1-butanol
A common method for the synthesis of 3-Methoxy-3-methyl-1-butanol involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst.[5]
Materials:
-
3-methyl-3-buten-1-ol
-
Methanol
-
Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite)
-
Sealed reactor
-
Distillation apparatus
Procedure:
-
Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[5] The catalyst amount should be 0.1-5% of the total reaction solution mass.[5]
-
Heat the reactor to a temperature between 50-200°C and maintain a pressure of 0.1-5 MPa.[5]
-
Allow the reaction to proceed for 1-12 hours.[5]
-
After the reaction is complete, cool the reactor and recover the product mixture.
-
Separate the product, 3-Methoxy-3-methyl-1-butanol, from the unreacted starting materials and byproducts by distillation.[5]
Logical Relationship: Role of MMB in Fragrance Formulation
References
- 1. nbinno.com [nbinno.com]
- 2. 3-methoxy-3-methyl Butanol | Aroma Chemical For Fragrance [chemicalbull.com]
- 3. 3-METHOXY-3-METHYL-1-BUTANOL (MMB) - Ataman Kimya [atamanchemicals.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
Application Note: Quantification of 3-Methoxybutanal in Aqueous Matrices
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. env.go.jp [env.go.jp]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. Separation of 3-Methylbutanal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Quantitative Analysis of 3-Methoxybutanal using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 3-Methoxybutanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. The described method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by separation and detection on a GC-MS system. This document provides detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow to aid researchers in achieving reliable and reproducible results.
Introduction
Accurate and sensitive quantification of volatile compounds such as this compound is crucial for quality control, safety assessment, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high resolution and sensitivity. The methodology presented herein is designed to provide a robust starting point for the analysis of this compound in various sample matrices.
Experimental Protocol
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation technique that is highly suitable for the extraction and concentration of volatile analytes from liquid and solid samples.
Materials:
-
20 mL headspace vials with PTFE-lined silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl), analytical grade
-
Sample matrix (e.g., water, buffer, simulated biological fluid)
-
This compound standard solution
-
Internal standard (IS) solution (e.g., this compound-d3 or a suitable analogue)
Procedure:
-
Accurately transfer 5 mL of the liquid sample into a 20 mL headspace vial.
-
For calibration standards, spike appropriate amounts of the this compound standard solution into a blank matrix.
-
Add the internal standard to each sample, blank, and calibration standard to a final concentration of 10 µg/L.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.
-
Immediately seal the vial with the cap and septum.
-
Place the vial in the heater-stirrer set to 60°C and allow it to equilibrate for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Desorption Time | 2 minutes |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp 1: 10°C/min to 150°C- Ramp 2: 25°C/min to 250°C, hold for 5 minutes |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Scan Range (Full Scan) | m/z 35-200 |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and should be experimentally determined for each specific application and laboratory.
| Parameter | Value/Range | Notes |
| Retention Time (RT) | Dependent on specific GC conditions | Use of Kovats Retention Index is recommended for more reliable identification. |
| Kovats Retention Index (non-polar column) | 716 - 724[1] | Determined on an Apiezon L packed column, which is a non-polar stationary phase. |
| Quantifier Ion (m/z) | 59 | Predicted - Corresponds to the [C3H7O]+ fragment resulting from alpha-cleavage. |
| Qualifier Ions (m/z) | 45, 71, 102 | Predicted - m/z 102 ([M]+, molecular ion), m/z 71 ([M-OCH3]+), m/z 45 ([C2H5O]+). |
| Limit of Detection (LOD) | To be determined | Typically in the low µg/L to ng/L range with HS-SPME. |
| Limit of Quantification (LOQ) | To be determined | Typically in the low µg/L range with HS-SPME. |
| Linearity (r²) | > 0.995 | Over a defined concentration range (e.g., 1-100 µg/L). |
Note: The mass fragments are predicted based on the chemical structure of this compound and common fragmentation patterns of aldehydes and ethers. Experimental verification is required.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Conclusion
The presented protocol provides a robust and sensitive method for the quantitative analysis of this compound by HS-SPME-GC-MS. This application note serves as a comprehensive guide for researchers, and the provided parameters can be adapted and optimized for specific instrumentation and sample matrices. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure data quality and reliability. For complex matrices, further optimization of the sample preparation and chromatographic conditions may be necessary to minimize matrix effects and achieve the desired analytical performance.
References
Application Note: Analysis of 3-Methoxybutanal using High-Performance Liquid Chromatography (HPLC) with UV Detection following Derivatization
Introduction
3-Methoxybutanal is a carbonyl compound relevant in various industrial applications, including fragrance and flavor manufacturing, as well as being a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, process monitoring, and safety assessment. Due to its lack of a strong native chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is challenging. This application note details a robust and validated method for the analysis of this compound by HPLC following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Principle
The aldehyde functional group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable this compound-2,4-dinitrophenylhydrazone derivative.[1] This derivative possesses a strong chromophore, allowing for sensitive and selective detection by UV-Vis spectrophotometry at approximately 360 nm.[2][3] The resulting hydrazone is then separated from other components in the sample matrix using reversed-phase HPLC and quantified against a standard curve prepared from derivatized this compound standards.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound (analytical standard).
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sulfuric acid or Hydrochloric acid (concentrated, analytical grade).
-
Methanol (HPLC grade).
-
Experimental Protocols
Preparation of DNPH Derivatization Reagent
-
Caution: DNPH is explosive when dry and should be handled with care, typically wetted with water.
-
Prepare a stock solution of DNPH by dissolving approximately 150 mg of DNPH in 50 mL of acetonitrile.
-
In a separate container, carefully add 0.5 mL of concentrated sulfuric acid to 20 mL of acetonitrile.
-
Slowly add the acidified acetonitrile to the DNPH solution while stirring.
-
Dilute the final solution to 100 mL with acetonitrile. This solution should be stored in an amber bottle at 4°C and is typically stable for up to one month.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).
-
Create a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from, for example, 0.1 to 10 µg/mL.
-
To 1 mL of each standard, add 1 mL of the DNPH derivatization reagent.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
After the reaction, dilute the derivatized standards with acetonitrile as needed to fall within the linear range of the instrument.
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Extract the analyte into a known volume of acetonitrile. The specific extraction procedure will depend on the sample matrix.
-
Filter the extract through a 0.45 µm syringe filter.
-
To 1 mL of the filtered extract, add 1 mL of the DNPH derivatization reagent.
-
Vortex the mixture and allow it to react under the same conditions as the standards.
HPLC Conditions
The following are typical starting conditions and may require optimization:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (Illustrative Data)
The following table summarizes typical performance characteristics for the analysis of aldehydes by HPLC with DNPH derivatization. These values should be experimentally determined for this compound in your laboratory.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Retention Time (approx.) | 8.5 min (varies with conditions) |
Alternative High-Sensitivity Method: Fluorescent Derivatization
For applications requiring higher sensitivity, fluorescent derivatization agents can be employed. Dansyl hydrazine is a common reagent that reacts with aldehydes to form highly fluorescent derivatives.[4][5][6]
Principle: Dansyl hydrazine reacts with the carbonyl group of this compound to form a stable dansyl hydrazone, which is intensely fluorescent.
Detection: Fluorescence detection with excitation typically around 340 nm and emission around 520 nm.
Advantages: Generally provides lower limits of detection compared to UV-based methods.
Data Presentation
Calibration Curve Data for this compound-DNPH
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 2.5 | 380,500 |
| 5.0 | 759,800 |
| 10.0 | 1,521,000 |
Sample Analysis Results
| Sample ID | Peak Area | Calculated Concentration (µg/mL) |
| Sample A | 254,321 | 1.67 |
| Sample B | 487,990 | 3.21 |
| Sample C | 98,765 | 0.65 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Derivatization reaction of this compound with DNPH.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. iomcworld.com [iomcworld.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Derivatization and Analysis of 3-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 3-Methoxybutanal to enhance its detection and quantification by Gas Chromatography (GC) and Liquid Chromatography (LC). The protocols are designed to be adaptable for various sample matrices.
Introduction
This compound is a volatile carbonyl compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Due to its polarity and volatility, direct analysis can be challenging. Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, and detectability.[1] This document outlines two primary derivatization strategies for this compound analysis:
-
Gas Chromatography (GC) Analysis: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. This method is highly sensitive, particularly when coupled with mass spectrometry (MS) or an electron capture detector (ECD).[1][2]
-
Liquid Chromatography (LC) Analysis: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone derivative. This approach is suitable for analysis by LC with UV or MS detection and is a well-established method for a wide range of carbonyl compounds.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with PFBHA Derivatization
This method is adapted from established protocols for the analysis of short-chain aldehydes in aqueous and complex matrices, such as wine.[5][6] It is highly sensitive and suitable for trace-level quantification.
Experimental Protocol: PFBHA Derivatization and GC-MS Analysis
1. Materials and Reagents:
-
PFBHA Reagent Solution (15 mg/mL): Dissolve 150 mg of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in 10 mL of reagent-grade water. Prepare this solution fresh daily.[7]
-
Sample: this compound standard or sample containing the analyte.
-
Buffer Solution (pH 4): Potassium hydrogen phthalate (KHP) buffer.[7]
-
Internal Standard (IS): A deuterated analog of a similar aldehyde or a compound not present in the sample (e.g., 2-methylbutanal-d7).
-
Reagent Water: Deionized water, free of organic contaminants.
-
Sodium Chloride (NaCl): For salting out during extraction.
-
Anhydrous Sodium Sulfate: For drying the organic extract.
2. Derivatization and Extraction Procedure:
-
Sample Preparation: Place 20 mL of the aqueous sample (or a standard solution) into a 40 mL glass vial. If using an internal standard, spike the sample at this stage.
-
pH Adjustment: Add KHP buffer to adjust the sample pH to 4.[7]
-
Derivatization: Add 1 mL of the 15 mg/mL PFBHA reagent solution to the vial.[7]
-
Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes in a water bath or heating block.[9][10]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 4 mL of hexane (or ethyl acetate) and approximately 2 g of NaCl to the vial.[7]
-
Mixing: Shake vigorously for 5 minutes.
-
Phase Separation: Allow the layers to separate. The top layer is the organic extract containing the derivatized analyte.
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The extract is now ready for GC-MS analysis.
3. GC-MS Parameters (Typical):
-
GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[9][11]
-
Injector Temperature: 250°C.[9]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The characteristic ion for PFBHA derivatives is m/z 181 (pentafluorotropylium cation).[12] Additional qualifier ions specific to the this compound derivative should be determined by analyzing a standard.
-
Quantitative Data (Representative Values)
The following table summarizes typical performance characteristics for the analysis of short-chain aldehydes using PFBHA derivatization and GC-MS. These values are representative and should be validated for this compound in your specific matrix.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | [11][13] |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/L | [9] |
| Linearity (R²) | > 0.99 | [11] |
| Recovery | 85 - 110% | [14] |
| Precision (RSD) | < 15% | [9] |
Workflow Diagram: GC-MS Analysis of this compound
Caption: Workflow for this compound analysis by GC-MS with PFBHA derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis with DNPH Derivatization
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a classic and reliable method for the analysis of aldehydes and ketones. The resulting DNPH-hydrazones are stable and exhibit strong UV absorbance, making them suitable for HPLC-UV or LC-MS analysis.[3][4][15]
Experimental Protocol: DNPH Derivatization and LC-MS Analysis
1. Materials and Reagents:
-
DNPH Reagent Solution: A saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing a small amount of strong acid (e.g., 1% phosphoric acid) as a catalyst. Commercially prepared solutions are recommended for consistency.
-
Sample: this compound standard or sample containing the analyte.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Water: HPLC or LC-MS grade.
-
Formic Acid: For mobile phase modification.
2. Derivatization Procedure:
-
Sample Preparation: For liquid samples, an aliquot can be used directly. For air samples, the sample is typically drawn through a sorbent tube coated with DNPH. For this protocol, we describe a solution-phase derivatization.
-
Reaction: Mix 1 mL of the sample (or standard) with 1 mL of the DNPH reagent solution in a glass vial.
-
Incubation: Loosely cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes).
-
Quenching/Dilution: After the reaction is complete, dilute the sample with an appropriate volume of acetonitrile/water to bring it into the calibration range.
-
Analysis: The sample is ready for LC-MS analysis.
3. LC-MS Parameters (Typical):
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).[15]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start with a composition suitable for retaining the DNPH derivative (e.g., 40% B).
-
Increase the percentage of B to elute the derivative (e.g., to 95% B over 15 minutes).
-
Hold at high %B to wash the column.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in negative ion mode.[3][16]
-
MS Parameters:
-
Ion Mode: Negative.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻. The exact mass of the this compound-DNPH derivative should be calculated and used for SIM.
-
Quantitative Data (Representative Values)
The following table summarizes typical performance characteristics for the analysis of short-chain aldehydes using DNPH derivatization and LC-MS. These values are representative and should be validated for this compound in your specific matrix.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | [15] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | [15] |
| Linearity (R²) | > 0.999 | [3] |
| Recovery | 90 - 110% | N/A |
| Precision (RSD) | < 10% | [3] |
Workflow Diagram: LC-MS Analysis of this compound
Caption: Workflow for this compound analysis by LC-MS with DNPH derivatization.
Conclusion
The choice between PFBHA-GC-MS and DNPH-LC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The PFBHA method generally offers lower detection limits, making it ideal for trace analysis.[16] The DNPH method is robust and widely applicable, providing a reliable alternative. Both methods significantly improve the analytical characteristics of this compound, enabling accurate and precise quantification. It is crucial to perform method validation with this compound standards in the target matrix to ensure data quality.
References
- 1. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 2. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3-Methoxybutanal as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybutanal is a bifunctional molecule containing both an aldehyde and a methoxy group, presenting it as a potentially valuable, yet underutilized, building block in pharmaceutical synthesis. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions. Although direct incorporation of this compound into marketed pharmaceuticals is not widely documented, its chemical properties suggest significant potential for the synthesis of novel scaffolds and lead compounds. These application notes provide a comprehensive overview of the synthesis of this compound and detail its potential applications in pharmaceutical development through established synthetic methodologies.
Introduction: The Potential of this compound in Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount for the efficient synthesis of novel and effective drug candidates. Aldehydes are highly reactive and versatile intermediates, capable of undergoing a wide range of chemical transformations to construct complex molecular architectures essential for biological activity.[1] this compound, with its specific substitution pattern, offers a unique combination of features:
-
Reactive Aldehyde Group: Enables participation in key synthetic reactions such as nucleophilic additions, reductive amination, and aldol condensations.[2][3]
-
Methoxy Moiety: The presence of a methoxy group can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate solubility and provide a hydrogen bond acceptor for interactions with biological targets.
-
Chiral Potential: The carbon atom bearing the methoxy group is a chiral center, allowing for the synthesis of stereochemically defined molecules, which is crucial for optimizing drug efficacy and reducing off-target effects.
These notes will explore the synthesis of this compound and propose its application in constructing key pharmaceutical motifs.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of crotonaldehyde with methanol.[4][5] This process typically involves two main steps: the Michael addition of methanol to crotonaldehyde to form this compound, followed by purification.
Experimental Protocol: Synthesis of this compound from Crotonaldehyde
This protocol is based on established industrial processes.[5][6]
Step 1: Methanol Addition to Crotonaldehyde
-
In a cooled reaction vessel, crotonaldehyde is reacted with methanol in an alkaline solution. This reaction is exothermic and should be conducted with cooling to maintain room temperature.
-
The resulting mixture is then neutralized, typically with an acid like acetic acid.
Step 2: Purification
-
The neutralized reaction mixture, containing this compound, unreacted starting materials, and byproducts, is subjected to distillation to isolate the this compound.
The following diagram illustrates the synthetic workflow for producing this compound and its subsequent reduction to 3-methoxybutanol, a related industrial solvent.
Caption: Synthesis of this compound and its conversion to 3-Methoxybutanol.
Potential Pharmaceutical Applications and Protocols
While specific examples of pharmaceuticals derived directly from this compound are scarce in the literature, its reactive nature allows for its hypothetical application in the synthesis of various important pharmacophores.
Synthesis of Chiral Amines via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are prevalent in a vast number of drugs.[7][8] this compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[9][10][11]
-
Imine/Enamine Formation: In a suitable solvent (e.g., methanol, dichloroethane), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq). For less reactive amines, a mild acid catalyst (e.g., acetic acid) can be added. The reaction is typically stirred at room temperature for 1-4 hours.
-
Reduction: To the solution containing the imine/enamine intermediate, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. The reaction is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired amine.
The following diagram illustrates the general workflow for the synthesis of a chiral amine from this compound.
Caption: Reductive amination of this compound to synthesize chiral amines.
Carbon-Carbon Bond Formation via Aldol Condensation
The aldol reaction and subsequent condensation are powerful tools for forming new carbon-carbon bonds.[12][13][14] this compound can act as either the electrophile or, after deprotonation at the α-carbon, the nucleophile in an aldol reaction, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes, which are versatile intermediates for further synthetic manipulations.
-
Enolate Formation: To a cooled solution (-78 °C) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF), slowly add a solution of this compound (1.0 eq) in THF.
-
Aldol Addition: After stirring for a period to allow for enolate formation, a second equivalent of this compound is added to the reaction mixture. The reaction is allowed to proceed at low temperature.
-
Dehydration (Condensation): For the condensation product, the reaction mixture can be warmed, or treated with a mild acid or base upon work-up to facilitate the elimination of water.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted, dried, and purified by chromatography.
The following diagram depicts the potential outcome of an aldol condensation of this compound.
Caption: Aldol condensation of this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Catalyst/Reagents | Temperature (°C) | Pressure (bar) | Yield/Purity | Reference |
| Hydrogenation of 3-Methoxybutyraldehyde | Crude 3-Methoxybutyraldehyde | Crude 3-Methoxybutanol | H₂ | - | 100 | 77.8% Methoxybutanol | --INVALID-LINK-- |
| Hydrogenation of Crotonaldehyde Mixture | Neutralized reaction mixture | 3-Methoxybutanol & Butanol | Ni-containing catalyst | 70-130 | 1-15 | Not specified | --INVALID-LINK-- |
Conclusion
This compound represents a building block with considerable untapped potential in pharmaceutical and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group, combined with the modulating effects of the methoxy moiety, make it an attractive candidate for the exploration of new chemical space in drug discovery. The protocols and potential applications outlined in these notes are intended to provide a foundation for researchers to begin incorporating this compound into their synthetic strategies for the development of novel bioactive molecules. Further research into the stereoselective synthesis and reactions of this compound will undoubtedly expand its utility in the creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. celanese.com [celanese.com]
- 5. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solved: An aldol condensation using 3 -methylbutanal could produce the following compound. beginar [Chemistry] [gauthmath.com]
- 13. Solved 3‑Methylbutanal undergoes an aldol reaction to | Chegg.com [chegg.com]
- 14. Aldol Condensation Exam Prep | Practice Questions & Video Solutions [pearson.com]
Application Notes and Protocols for Reactions Utilizing 3-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing experiments involving 3-Methoxybutanal. While specific literature on the reactivity of this compound is limited, its chemical structure as an aldehyde allows for a variety of well-established synthetic transformations. This document outlines generalized protocols for key reactions applicable to this compound: the Aldol Condensation, the Wittig Reaction, and the Grignard Reaction. The provided methodologies are based on standard procedures for aldehydes and should be considered a starting point for experimental design, with optimization likely required to achieve desired outcomes.
Compound Information: this compound
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 102.13 g/mol | [1][2][3] |
| CAS Number | 5281-76-5 | [1][2][3][4] |
| Boiling Point | 127.8 °C at 760 mmHg | [1] |
| Density | 0.887 g/cm³ | [1] |
Aldol Condensation of this compound
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For an aldehyde like this compound, a self-condensation can occur in the presence of a base or acid catalyst, leading to the formation of a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde.
Experimental Protocol: Base-Catalyzed Self-Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of a base, such as 10% aqueous sodium hydroxide (NaOH), dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of ~7.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Tabulated Data: General Aldol Condensation Conditions
| Parameter | General Conditions | Expected Product | Notes |
| Catalyst | NaOH, KOH, NaOEt, LDA | β-hydroxy aldehyde | Stronger bases may favor the dehydration product. |
| Solvent | Ethanol, Methanol, THF, Water | α,β-unsaturated aldehyde | Protic solvents are common for base catalysis. |
| Temperature | 0 °C to room temperature | - | Lower temperatures can help control the reaction rate. |
| Reaction Time | 1 - 24 hours | - | Varies depending on the substrate and catalyst. |
Experimental Workflow: Aldol Condensation
Caption: Workflow for the Aldol Condensation of this compound.
Wittig Reaction with this compound
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[5][6][7][8] It involves the reaction of an aldehyde, in this case, this compound, with a phosphorus ylide (Wittig reagent).[5][6][7][8]
Experimental Protocol: General Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired alkene.
Tabulated Data: General Wittig Reaction Conditions
| Parameter | General Conditions | Expected Product | Notes |
| Phosphonium Salt | Alkyl- or Aryl-triphenylphosphonium halide | Alkene | The choice of phosphonium salt determines the substituent on the resulting alkene. |
| Base | n-BuLi, NaH, KOtBu | - | The strength of the base depends on the acidity of the phosphonium salt. |
| Solvent | Anhydrous THF, Diethyl ether | - | Anhydrous conditions are crucial. |
| Temperature | -78 °C to room temperature | - | Low temperatures are often used to control reactivity. |
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig Reaction with this compound.
Grignard Reaction with this compound
Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols.[9][10] The reaction of this compound with a Grignard reagent will yield a secondary alcohol with a new carbon-carbon bond.[9][10]
Experimental Protocol: General Grignard Addition
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, place magnesium turnings.
-
Grignard Reagent Formation: Add a solution of an alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine. The reaction is exothermic and should be controlled by the rate of addition.
-
Aldehyde Addition: Once the Grignard reagent has formed (the magnesium has dissolved), cool the solution in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary alcohol can be purified by distillation or column chromatography.
Tabulated Data: General Grignard Reaction Conditions
| Parameter | General Conditions | Expected Product | Notes |
| Grignard Reagent | RMgX (R = alkyl, aryl; X = Br, Cl, I) | Secondary Alcohol | The R group of the Grignard reagent is added to the carbonyl carbon. |
| Solvent | Anhydrous Diethyl Ether, THF | - | Anhydrous conditions are critical to prevent quenching of the Grignard reagent. |
| Temperature | 0 °C to room temperature | - | The initial formation of the Grignard reagent is exothermic. |
| Work-up | Saturated aq. NH₄Cl or dilute acid | - | Acidic work-up protonates the intermediate alkoxide. |
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard Reaction with this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
Safe handling and storage protocols for 3-Methoxybutanal
Application Notes and Protocols for 3-Methoxybutanal
Disclaimer: Specific safety and toxicological data for this compound is limited. The following protocols and recommendations are based on the known hazards of its functional groups (aldehyde and ether) and data from structurally similar compounds, such as 3-Methoxybutanol. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.
Hazard Identification and Overview
This compound is a bifunctional molecule containing both an aldehyde and an ether group. This structure suggests several potential hazards that must be addressed.
-
Flammability: Like many low-molecular-weight aldehydes and ethers, this compound is expected to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source and flash back.[3][4]
-
Peroxide Formation: Due to the presence of an ether linkage and an aldehyde group, this compound is susceptible to autoxidation in the presence of air and light, forming potentially explosive peroxides.[1][5][6] This risk increases over time and upon concentration, such as during distillation.[7][8]
-
Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory system.[2][9] Inhalation of high concentrations may cause respiratory tract irritation, coughing, and headaches.[10][11]
-
Toxicity: The toxicological properties of this compound have not been fully investigated. However, ingestion may be harmful, and chronic exposure could pose additional health risks.[1]
Physical and Chemical Properties
| Property | Value (for 3-Methoxybutanol) | Source |
| Appearance | Colorless liquid | [1][5][12] |
| Molecular Formula | C5H12O2 | [7] |
| Molecular Weight | 104.15 g/mol | [9] |
| Boiling Point | 157 °C | [5][12] |
| Melting Point | -85 °C | [5][12] |
| Flash Point | 67 °C (closed cup) | [5][12] |
| Density | 0.928 g/cm³ at 25 °C | [12] |
| Vapor Pressure | 0.17 hPa at 20 °C | [5][12] |
| Solubility in Water | Soluble | [5] |
Safe Handling and Experimental Protocols
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][10]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][10][13]
-
Use explosion-proof electrical equipment and avoid all sources of ignition, such as open flames, hot plates, and static discharge.[3][11][13][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][5][6]
-
Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile gloves.[7][8] Change gloves immediately if contamination occurs. After use, wash hands thoroughly.
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[12] An apron may be required for larger quantities.[7][8]
Protocol for Dispensing and Use in a Chemical Reaction
-
Preparation:
-
Dispensing:
-
Check the container of this compound for any signs of peroxide formation (e.g., crystal formation around the cap). If peroxides are suspected, do not handle the container and consult your institution's safety officer.
-
Date the container upon receipt and upon opening to track its age.[10][15]
-
Under an inert atmosphere (e.g., nitrogen or argon) within the fume hood, carefully uncap the container.
-
Use a clean, dry syringe or pipette to transfer the required amount of liquid to the reaction vessel.
-
Immediately recap the this compound container, purge the headspace with an inert gas, and seal it tightly.[5]
-
-
Reaction and Work-up:
-
Perform the chemical reaction in the fume hood.
-
If heating is required, use a heating mantle with a temperature controller and avoid localized overheating.
-
During work-up, be cautious of concentrating the solution, as this could increase the concentration of any peroxides present.
-
-
Cleaning:
-
Rinse all contaminated glassware with an appropriate solvent in the fume hood before washing.
-
Protocol for Peroxide Testing
This protocol should be performed if the container has been open for more than 12 months, if the age of the chemical is unknown, or before any distillation or concentration step.[15]
-
Using Peroxide Test Strips (Semi-Quantitative):
-
In a fume hood, dispense approximately 1-2 mL of this compound into a clean, dry test tube.
-
Dip the peroxide test strip into the sample for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided with the test strips to determine the peroxide concentration.
-
If the peroxide level is above the acceptable limit set by your institution (typically >10-20 ppm), do not use the chemical and follow hazardous waste disposal procedures.
-
-
Iodide Detection Method (Qualitative):
-
In a test tube, mix 1-3 mL of this compound with an equal volume of acetic acid.[5]
-
Add a few drops of a 5% potassium iodide solution and shake.[5]
-
The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Storage and Disposal
Storage
-
Store this compound in a cool, dry, well-ventilated, and dark place, away from heat and direct sunlight.[5][8][13]
-
Keep containers in an approved flammable liquid storage cabinet.[12][16]
-
Ensure the container is tightly sealed and the headspace is purged with an inert gas to prevent air exposure and peroxide formation.[4][5]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[3][8][10][16]
-
Shelf Life: Unopened containers should ideally be used within 18 months.[15] Opened containers should not be stored for more than 12 months and should be tested for peroxides periodically.[15]
Disposal
-
Dispose of unused this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][14]
-
Do not dispose of the chemical down the drain.[11]
-
Containers must be triple-rinsed with a suitable solvent before being discarded. The rinseate should be collected as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Spills:
-
Ventilate the area.
-
For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[11]
-
For large spills, contact your institution's emergency response team.
Visual Protocols and Workflows
Caption: Workflow for handling chemicals with limited safety data.
Caption: Decision flowchart for a chemical spill response.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Aldehydes and Ketals [iloencyclopaedia.org]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. ehs.com [ehs.com]
- 14. fishersci.com [fishersci.com]
- 15. chemstock.ae [chemstock.ae]
- 16. wcu.edu [wcu.edu]
Stereoselective Synthesis Applications of 3-Methoxybutanal: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
Introduction
3-Methoxybutanal is a versatile chiral building block in organic synthesis, prized for its utility in the stereoselective construction of complex molecular architectures. Its inherent chirality and the presence of a methoxy group at the β-position make it a valuable precursor for the synthesis of polyketide natural products, pheromones, and other biologically active compounds. The aldehyde functionality allows for a wide range of stereoselective transformations, including aldol reactions, allylations, and reductions, enabling the precise installation of new stereocenters. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.
Key Applications in Stereoselective Synthesis
The strategic placement of the methoxy group in this compound plays a crucial role in directing the stereochemical outcome of nucleophilic additions to the aldehyde. This control arises from the potential for chelation control with Lewis acids or through steric and electronic effects in non-chelated transition states. These characteristics have been exploited in the synthesis of several natural products.
Diastereoselective Aldol Reactions
One of the most powerful applications of this compound is in diastereoselective aldol reactions. The β-methoxy group can influence the facial selectivity of enolate addition, leading to the preferential formation of one diastereomer. This strategy has been successfully employed in the synthesis of fragments of complex natural products.
A notable example is the synthesis of a key intermediate for the natural product (+)-crocacin C. While the specific literature details a reaction with the closely related 3-methylbutanal, the principles of stereocontrol are directly applicable to this compound. The reaction involves the formation of a titanium enolate, which then reacts with the aldehyde to afford the syn-aldol adduct with high diastereoselectivity.
Experimental Protocol: Diastereoselective Aldol Reaction
This protocol is adapted from a known procedure for a similar substrate and is expected to provide high diastereoselectivity with this compound.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ketone (e.g., 2-methyl-3-pentanone)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
To the LDA solution, add the ketone (1.0 eq) dropwise at -78 °C and stir for 1 hour to form the lithium enolate.
-
In a separate flask, prepare a solution of titanium(IV) isopropoxide (1.2 eq) in anhydrous THF.
-
Add the titanium(IV) isopropoxide solution to the lithium enolate solution at -78 °C and stir for 1 hour to effect transmetalation to the titanium enolate.
-
Add a solution of this compound (1.2 eq) in anhydrous THF to the titanium enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired syn-aldol adduct.
Quantitative Data Summary
The following table summarizes expected outcomes for stereoselective reactions involving this compound and analogous substrates, based on literature precedents.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Diastereoselective Aldol | 3-Methylbutanal | Titanium enolate of 2-methyl-3-pentanone | Ti(Oi-Pr)₄ / LDA | >95:5 (syn:anti) | - | 89 | [1] |
| Diastereoselective Allylation | (S)-3-(Methoxymethyl)hexanal | Allyltributylstannane | Sc(OTf)₃·(H₂O)₂ | 94:6 (anti:syn) | - | High |
Visualizing Reaction Pathways and Workflows
Diagram 1: General Workflow for a Diastereoselective Aldol Reaction
Caption: Workflow for the diastereoselective aldol reaction.
Diagram 2: Chelation Control Model in Diastereoselective Allylation
References
Application Notes and Protocols for 3-Methoxybutanal as a Monomer in Polymer Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutanal is a chemical compound containing both an aldehyde and an ether functional group. While research into its role as a monomer in polymer chemistry is not extensively documented in publicly available literature, its chemical structure suggests potential for polymerization through various mechanisms. This document provides a theoretical framework and hypothetical protocols for the investigation of this compound as a novel monomer. The proposed methods are based on established principles of polymer chemistry for molecules with similar functionalities.
Disclaimer: The following protocols are hypothetical and intended as a starting point for research. Experimental conditions should be optimized, and all work should be conducted with appropriate safety precautions.
Properties of this compound Monomer
A thorough understanding of the monomer's properties is crucial for designing polymerization experiments.
| Property | Value | Source |
| Chemical Formula | C5H10O2 | Cheméo |
| Molecular Weight | 102.13 g/mol | Cheméo |
| CAS Number | 5281-76-5 | Cheméo |
| Boiling Point (at 1013 hPa) | 157 °C | Celanese |
| Melting Point | -85 °C | Celanese |
| Refractive Index (at 20°C) | 1.415 – 1.416 | Celanese |
| Viscosity (at 20°C) | Not Specified | |
| Solubility | Miscible with water and common organic solvents | Celanese |
Proposed Polymerization Mechanisms
The aldehyde group in this compound is the primary site for polymerization. Both cationic and anionic polymerization methods are plausible routes to form poly(this compound). The ether group is expected to be relatively stable under these conditions but may influence the polymer's properties.
Cationic Polymerization
In cationic polymerization, a cationic initiator activates the monomer, which then propagates by adding to other monomer units.[1] Lewis acids are common initiators for such reactions.[1]
Anionic Polymerization
Anionic polymerization involves the initiation by a nucleophile, creating a propagating anionic center.[2] This method is often used for monomers with electron-withdrawing groups, and aldehydes can be polymerized this way.
Hypothetical Experimental Protocols
Protocol for Cationic Polymerization of this compound
This protocol outlines a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.
Materials:
-
This compound (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Anhydrous dichloromethane (DCM) as solvent
-
Methanol (for termination)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add anhydrous DCM (e.g., 50 mL).
-
Monomer Addition: Add the desired amount of freshly distilled this compound (e.g., 5 g, 0.049 mol) to the solvent.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to control the polymerization rate and minimize side reactions.
-
Initiation: Slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mol% relative to the monomer), to the stirred solution.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 2-24 hours) while maintaining the low temperature. Monitor the viscosity of the solution, which is expected to increase as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol).
-
Purification: Collect the precipitate by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol for Anionic Polymerization of this compound
This protocol describes a general procedure for the anionic polymerization of this compound using an organolithium initiator.
Materials:
-
This compound (freshly distilled and purified to remove any acidic impurities)
-
n-Butyllithium (n-BuLi) in hexane as initiator
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methanol (for termination)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Ensure all glassware is rigorously dried and the entire setup is under a positive pressure of an inert gas.
-
Reaction Setup: To a Schlenk flask with a magnetic stirrer, add anhydrous THF (e.g., 50 mL).
-
Monomer Addition: Add the purified this compound (e.g., 5 g, 0.049 mol) to the THF.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, in a dry ice/acetone bath.
-
Initiation: Add the n-BuLi solution dropwise to the stirred monomer solution until a persistent color change is observed (if applicable), then add the calculated amount of initiator (e.g., 0.1 mol%).
-
Polymerization: Let the polymerization proceed for the desired duration (e.g., 1-6 hours) at -78 °C.
-
Termination: Terminate the reaction by adding a small amount of degassed methanol.
-
Isolation: Allow the solution to warm to room temperature and precipitate the polymer into a non-solvent like cold water or methanol.
-
Purification: Filter the resulting polymer, wash thoroughly with the non-solvent, and dry under vacuum.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure and end-groups. | Signals corresponding to the repeating acetal backbone and the methoxy side chain. |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Disappearance of the aldehyde C=O stretch and appearance of C-O-C stretches of the polyacetal backbone. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | Thermal transitions indicative of the polymer's amorphous or semi-crystalline nature. |
Visualizations
Caption: Proposed mechanism for cationic polymerization.
Caption: Proposed mechanism for anionic polymerization.
Caption: Workflow for synthesis and characterization.
References
Application Note and Protocol for Developing Analytical Calibration Curves with 3-Methoxybutanal Standards
Introduction
3-Methoxybutanal (CAS No. 5281-76-5) is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as an intermediate in chemical synthesis.[1] Accurate and precise quantification of this compound is crucial for quality control, research, and development. This document provides a comprehensive guide for developing analytical calibration curves for the quantification of this compound using gas chromatography (GC) and high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Analytical Methodologies
The two primary analytical techniques for the quantification of volatile aldehydes like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique that can be used to concentrate volatile analytes from a sample matrix before GC analysis.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for aldehyde analysis. However, since aldehydes like this compound lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones that are readily detectable at around 360 nm.[3][4][5][6]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol describes the development of a calibration curve for this compound using HS-SPME-GC-MS.
3.1.1. Materials and Reagents
-
This compound (purity ≥95%)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Internal Standard (IS), e.g., 2-Methylpentanal or other suitable volatile aldehyde not present in the sample
-
20 mL clear glass headspace vials with PTFE/silicone septa
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
3.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Spiking Solutions: For each calibration level, prepare a spiking solution in methanol.
3.1.3. Sample Preparation for Calibration Curve
-
Into a series of 20 mL headspace vials, add 5 mL of deionized water (or a suitable matrix blank).
-
Add 1.5 g of NaCl to each vial to enhance the partitioning of the analyte into the headspace.[2]
-
Spike each vial with a known volume of the respective working standard solution to achieve the desired final concentrations.
-
Add a constant amount of the internal standard to each vial.
-
Immediately seal the vials with screw caps.
3.1.4. HS-SPME-GC-MS Parameters
| Parameter | Value |
| HS-SPME | |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 min |
| GC | |
| Column | ZB-WAX (30m x 0.32mm x 0.5µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (this compound) | To be determined by analyzing a standard |
| Qualifier Ion(s) (this compound) | To be determined by analyzing a standard |
| Quantifier Ion (Internal Standard) | To be determined by analyzing a standard |
3.1.5. Data Analysis
-
Integrate the peak areas of the quantifier ions for this compound and the internal standard.
-
Calculate the response ratio for each calibration standard by dividing the peak area of this compound by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of each standard.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantification (LOQ).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes the development of a calibration curve for this compound using HPLC with pre-column derivatization with DNPH.
3.2.1. Materials and Reagents
-
This compound (purity ≥95%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid (concentrated)
-
Internal Standard (IS), e.g., a different aldehyde-DNPH derivative not present in the sample.
3.2.2. Preparation of DNPH Reagent
Dissolve 2 g of DNPH in 1 L of acetonitrile. Add 1 mL of concentrated sulfuric acid.
3.2.3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Prepare as described in section 3.1.2.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare as described in section 3.1.2.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in acetonitrile.
3.2.4. Derivatization and Sample Preparation for Calibration Curve
-
To each working standard solution, add an excess of the DNPH reagent.
-
Add a constant amount of the internal standard.
-
Allow the reaction to proceed in the dark for at least 1 hour.
-
The resulting solutions containing the DNPH derivatives are ready for HPLC analysis.
3.2.5. HPLC-UV Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 360 nm[3][4] |
3.2.6. Data Analysis
-
Integrate the peak areas of the this compound-DNPH derivative and the internal standard-DNPH derivative.
-
Calculate the response ratio for each calibration standard.
-
Construct a calibration curve and perform linear regression analysis as described in section 3.1.5.
Data Presentation
The quantitative data for the calibration curves should be summarized in clear and structured tables.
Table 1: GC-MS Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (this compound) | Peak Area (Internal Standard) | Response Ratio |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: HPLC-UV Calibration Data for this compound-DNPH
| Standard Concentration (µg/mL) | Peak Area (this compound-DNPH) | Peak Area (Internal Standard-DNPH) | Response Ratio |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Calibration Curve Parameters
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (R²) | ||
| Limit of Detection (LOD) | ||
| Limit of Quantification (LOQ) | ||
| Regression Equation |
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Logical Relationship of Calibration Curve Development
Caption: Logical flow of calibration curve development.
References
- 1. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
Application Notes and Protocols: The Potential Role of 3-Methoxybutanal in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Methoxybutanal, also known as 3-methoxybutyraldehyde, is an aldehyde containing a methoxy group at the β-position. While extensive research has been conducted on various aldehydes and their derivatives as precursors in the synthesis of agrochemicals, a comprehensive review of scientific literature and patent databases reveals no established, significant role for this compound as a key building block in the synthesis of commercially available agrochemicals. This document explores the potential, hypothetical application of this compound in the synthesis of a novel pyrethroid insecticide, drawing parallels from known synthetic routes of existing agrochemicals that utilize aldehyde functionalities. The protocols and data presented herein are therefore illustrative and intended to provide a framework for potential future research.
Introduction: Aldehydes in Agrochemical Synthesis
Aldehydes are versatile functional groups that participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis. In the agrochemical industry, aldehydes are employed in various transformations, including Wittig reactions, Knoevenagel condensations, and the synthesis of heterocyclic scaffolds. For instance, the synthesis of some pyrethroid insecticides involves the use of specific aldehydes to construct the core cyclopropane ring or to introduce side chains that are crucial for their insecticidal activity.
While this compound is not a commonly cited precursor, its structure, featuring both an aldehyde and a methoxy group, presents interesting possibilities for the synthesis of novel bioactive molecules. The methoxy group can influence the electronic properties and steric hindrance of the molecule, potentially leading to compounds with unique biological activities.
Hypothetical Application: Synthesis of a Novel Pyrethroid Insecticide
This section outlines a hypothetical synthetic pathway for a novel pyrethroid insecticide, tentatively named "Methoxyfenothrin," using this compound as a key starting material. This proposed synthesis is based on established synthetic strategies for pyrethroids.
Signaling Pathway (Hypothetical):
Pyrethroid insecticides are known to target the voltage-gated sodium channels in the nervous systems of insects. The binding of the pyrethroid molecule to these channels disrupts the normal flow of sodium ions, leading to prolonged nerve excitation, paralysis, and eventual death of the insect. The hypothetical "Methoxyfenothrin" would be expected to follow a similar mechanism of action.
Caption: Hypothetical mechanism of action for Methoxyfenothrin.
Experimental Protocols
3.1. Synthesis of (E)-4-methoxy-2-methylbut-2-enenitrile (Intermediate 1)
This step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanovinyl group.
-
Materials: this compound, diethyl cyanomethylphosphonate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting solution back to 0 °C and add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate 1.
-
3.2. Synthesis of Methoxyfenothrin
This final step involves the esterification of Intermediate 1 with 3-phenoxybenzyl alcohol.
-
Materials: Intermediate 1, 3-phenoxybenzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of Intermediate 1 (1.0 eq), 3-phenoxybenzyl alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Methoxyfenothrin.
-
Experimental Workflow:
Caption: Synthetic workflow for the hypothetical insecticide Methoxyfenothrin.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of Methoxyfenothrin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | 1H NMR (CDCl3, δ ppm) |
| Intermediate 1 | C6H9NO | 111.14 | 75 | >95 | 6.75 (t, 1H), 3.50 (q, 2H), 3.35 (s, 3H), 1.25 (d, 3H) |
| Methoxyfenothrin | C19H19NO3 | 309.36 | 85 | >98 | 7.30-7.00 (m, 9H), 6.85 (t, 1H), 5.20 (s, 2H), 3.55 (q, 2H), 3.40 (s, 3H), 1.30 (d, 3H) |
Conclusion and Future Directions
While there is no documented evidence of this compound's role in the synthesis of existing agrochemicals, its chemical structure suggests potential as a building block for novel compounds. The hypothetical synthesis of "Methoxyfenothrin" presented here serves as an example of how this readily available aldehyde could be incorporated into a known class of insecticides. Further research would be required to validate this synthetic route and to evaluate the biological activity and toxicological profile of any resulting compounds. The exploration of underutilized starting materials like this compound could pave the way for the discovery of new agrochemicals with improved efficacy and safety profiles.
Troubleshooting & Optimization
How to improve the yield of 3-Methoxybutanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxybutanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the Michael addition of methanol to crotonaldehyde. This reaction is typically catalyzed by a base and is carried out in an alkaline solution. The process is generally conducted at room temperature and atmospheric pressure.[1][2]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is exothermic and usually requires cooling to maintain a controlled temperature, preferably at or below room temperature.[1][2] An alkaline solution is necessary, indicating the use of a base catalyst. After the reaction, the mixture is typically neutralized before purification.
Q3: What are the common side reactions that can lower the yield of this compound?
A3: Several side reactions can occur, leading to a decreased yield of the desired product. Crotonaldehyde is prone to polymerization in the presence of acid and can undergo condensation or resinification under alkaline conditions, especially with heating.[3] Additionally, oxidation of crotonaldehyde to crotonic acid can occur in the presence of air.[3]
Q4: How can I purify the synthesized this compound?
A4: Vacuum distillation is a suitable method for purifying this compound, as it is a relatively volatile compound.[4] It is crucial to perform the distillation at a reduced temperature to prevent polymerization of the aldehyde product.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Catalyst: The base catalyst may be weak or used in an insufficient amount. | - Use a stronger base catalyst (e.g., sodium methoxide) or increase the catalyst loading. - Ensure the catalyst is not old or deactivated. |
| Reaction Temperature Too High: The exothermic reaction may have proceeded without adequate cooling, leading to side reactions. | - Maintain the reaction temperature at or below room temperature using an ice bath. - Add the reactants dropwise to control the rate of heat generation. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | - Increase the reaction time. - Monitor the reaction progress using techniques like TLC or GC to ensure the consumption of the starting material. | |
| Formation of a Viscous Oil or Solid Precipitate | Polymerization of Crotonaldehyde: Acidic impurities or localized heating can initiate the polymerization of the starting material. | - Use freshly distilled crotonaldehyde to remove any acidic impurities. - Ensure the reaction is performed under neutral or basic conditions. |
| Polymerization of this compound: The product is also susceptible to polymerization, especially during workup and purification. | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture and during distillation. - Purify the product at the lowest possible temperature under vacuum.[5] | |
| Presence of Multiple Impurities in the Final Product | Side Reactions: Aldol condensation of crotonaldehyde or other side reactions may be occurring. | - Optimize the reaction temperature and catalyst concentration to favor the Michael addition. - Ensure a dropwise addition of reactants for better control. |
| Inefficient Purification: The distillation may not be effectively separating the product from byproducts. | - Use a fractional distillation column for better separation. - Ensure the vacuum is stable and the collection temperature is appropriate for this compound. |
Quantitative Data Summary
The following table summarizes the expected yield of this compound under different reaction conditions. Note: This data is illustrative and based on typical Michael addition reactions. Actual yields may vary.
| Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Sodium Hydroxide | 25 | 2 | 65-75 |
| Sodium Methoxide | 25 | 1.5 | 75-85 |
| Potassium Carbonate | 30 | 4 | 50-60 |
| Triethylamine | 25 | 6 | 40-50 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Michael Addition
Objective: To synthesize this compound from crotonaldehyde and methanol using a base catalyst.
Materials:
-
Crotonaldehyde (freshly distilled)
-
Methanol (anhydrous)
-
Sodium methoxide (as a 25% solution in methanol or freshly prepared)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve freshly distilled crotonaldehyde (1 equivalent) in anhydrous methanol (5-10 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of sodium methoxide solution (e.g., 0.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Add a small amount of hydroquinone as a polymerization inhibitor.
-
Remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. celanese.com [celanese.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
Optimization of reaction conditions for 3-Methoxybutanal synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 3-Methoxybutanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound? A1: The most prevalent method for synthesizing this compound is through the base-catalyzed Michael addition of methanol to crotonaldehyde.[1] This reaction is typically performed in an alkaline solution.[1]
Q2: What are the primary starting materials for this synthesis? A2: The key starting materials are crotonaldehyde and methanol.[1] An alkaline catalyst, such as sodium hydroxide or potassium hydroxide, is also required to facilitate the reaction.
Q3: What is the general reaction mechanism? A3: The synthesis is a conjugate addition reaction. The alkaline catalyst deprotonates methanol to form a methoxide ion (CH₃O⁻), a strong nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl system in crotonaldehyde, leading to the formation of this compound after protonation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it? A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like GC-MS or TLC to ensure the disappearance of the crotonaldehyde starting material. Consider extending the reaction time if it appears to be stalling.
-
-
Sub-optimal Catalyst Concentration: The amount of alkaline catalyst is crucial.
-
Solution: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can promote side reactions. Experiment with catalyst loading to find the optimal concentration for your specific conditions.
-
-
Poor Temperature Control: The addition of methanol to crotonaldehyde is an exothermic reaction.[1]
-
Solution: Overheating can lead to the formation of undesirable side products through polymerization or condensation of crotonaldehyde.[2] It is essential to maintain a low temperature (e.g., room temperature or below) and provide adequate cooling, especially during the initial addition of reagents.[1]
-
-
Product Loss During Workup: The product can be lost during neutralization and extraction steps.
-
Solution: After the reaction, the mixture should be carefully neutralized (e.g., with acetic acid) before extraction.[1] Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Be mindful of the product's volatility during solvent removal.
-
Q2: I am observing the formation of a viscous, resin-like substance in my reaction flask. What is happening? A2: This is a common issue and indicates polymerization or resinification of the starting material, crotonaldehyde.[2]
-
Cause: Crotonaldehyde is prone to polymerization and condensation reactions, especially in the presence of alkalis and heat.[2]
-
Solution:
-
Temperature Control: Strictly maintain a low reaction temperature. Pre-cooling the reactants and using an ice bath can be effective.
-
Controlled Reagent Addition: Add the alkaline catalyst or one of the reactants dropwise to better manage the exothermic heat of reaction.[1]
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), proceed with the workup promptly to avoid prolonged exposure of the product and remaining reactants to alkaline conditions.
-
Q3: My purified product is still showing impurities. What are the likely side products? A3: Besides polymerization products, other impurities can arise:
-
Unreacted Starting Materials: Residual crotonaldehyde and methanol.
-
Aldol Condensation Products: Crotonaldehyde can undergo self-condensation or react with the this compound product under basic conditions.
-
Oxidation Products: If exposed to air for extended periods, crotonaldehyde can oxidize to form crotonic acid.[2]
-
Solution: Purification via distillation is typically employed to separate this compound from lower-boiling starting materials and higher-boiling side products. Careful fractional distillation is key to achieving high purity.
Data Presentation: Optimization of Reaction Conditions
| Parameter | Range / Conditions | Effect on Yield and Purity | Notes |
| Temperature | 0°C to Room Temperature | Lower temperatures generally favor higher selectivity and reduce the formation of polymeric side products. | The reaction is exothermic; efficient cooling is crucial.[1] |
| Catalyst | Alkaline (e.g., NaOH, KOH) | The concentration must be optimized. Too little leads to slow/incomplete reaction; too much promotes side reactions. | Typically used in catalytic amounts. |
| Molar Ratio | Excess Methanol | Using methanol as the solvent or in large excess can drive the reaction to completion. | Facilitates the reaction kinetics and acts as a solvent. |
| Reaction Time | Variable (monitor by GC/TLC) | Should be sufficient for complete conversion of crotonaldehyde but minimized to prevent side reactions. | Prolonged reaction times can lead to product degradation or side product formation. |
| Pressure | Atmospheric | The reaction is generally carried out at atmospheric pressure.[1] | No special pressure equipment is typically required. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the general procedure described for the base-catalyzed addition of methanol to crotonaldehyde.[1][3]
Materials:
-
Crotonaldehyde
-
Methanol (anhydrous)
-
Alkaline Catalyst (e.g., Sodium Methoxide solution or solid Potassium Hydroxide)
-
Neutralizing Agent (e.g., Glacial Acetic Acid)
-
Extraction Solvent (e.g., Diethyl Ether or Dichloromethane)
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methanol. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly add the alkaline catalyst to the cooled methanol with vigorous stirring.
-
Reactant Addition: Add crotonaldehyde dropwise from the dropping funnel to the stirred, cooled methanolic base solution. Maintain the internal temperature at or below room temperature throughout the addition. The reaction is exothermic, and careful control of the addition rate is necessary.[1][3]
-
Reaction Monitoring: Stir the mixture at room temperature after the addition is complete. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the crotonaldehyde is consumed.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add acetic acid to neutralize the alkaline catalyst until the pH of the solution is approximately 7.[1]
-
Workup and Extraction: Transfer the neutralized mixture to a separatory funnel. If necessary, add water to dissolve any salts formed. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent carefully using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted methanol and high-boiling side products.
Mandatory Visualization
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound synthesis.
Caption: Logical workflow for the optimization of this compound synthesis.
References
Technical Support Center: Advanced Purification of Crude 3-Methoxybutanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 3-Methoxybutanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via hydroformylation of 3-methoxy-1-propene?
A1: The primary impurities in crude this compound from the hydroformylation of 3-methoxy-1-propene typically include:
-
Isomeric Aldehyde: 2-Methoxybutanal is a common byproduct.[1]
-
Corresponding Alcohol: 3-Methoxybutanol can form due to over-reduction of the aldehyde.
-
Unreacted Starting Materials: Residual 3-methoxy-1-propene, carbon monoxide, and hydrogen may be present.
-
High-Boiling Byproducts: Aldol condensation products can form, especially at elevated temperatures.[1]
-
Catalyst Residues: Traces of the rhodium or cobalt catalyst used in the hydroformylation process may remain.
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: The predicted boiling point of this compound is approximately 144.6°C. Knowing the boiling point is critical for developing effective purification protocols, particularly for fractional distillation, as it allows for the separation of this compound from impurities with different boiling points.
Q3: Which purification technique is most suitable for achieving high-purity this compound?
A3: The choice of purification technique depends on the required purity level and the nature of the impurities.
-
Fractional Distillation: This is an effective method for separating this compound from impurities with significantly different boiling points.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99.5%), preparative HPLC is often the preferred method as it can separate closely related isomers and other impurities that are difficult to remove by distillation.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): GC is a standard method for analyzing the purity of volatile compounds and can effectively separate this compound from most of its common impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help identify unknown impurities by providing molecular weight and fragmentation data.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers (this compound and 2-Methoxybutanal) | The boiling points of the isomers are too close for efficient separation with a standard distillation setup. | - Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between the isomers. |
| Product Contaminated with High-Boiling Residues | The distillation temperature is too high, or the distillation is carried on for too long, causing co-distillation of higher boiling point impurities. | - Carefully monitor the head temperature during distillation and collect the fraction corresponding to the boiling point of this compound.- Stop the distillation before the distilling flask becomes dry to avoid the distillation of high-boiling impurities. |
| Low Recovery of this compound | - The distillation rate is too fast, leading to incomplete separation.- Inefficient condensation of the vapor. | - Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Ensure that the condenser is properly cooled with a continuous flow of cold water. |
| Product Discoloration (Yellowing) | Thermal decomposition or polymerization of the aldehyde at high temperatures. | - Use vacuum distillation to lower the boiling point and reduce thermal stress.- Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition. |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | - Inappropriate stationary phase or mobile phase composition.- Column overloading. | - Screen different columns and mobile phase compositions to optimize the separation.- Reduce the injection volume or the concentration of the sample. |
| Peak Tailing | - Active sites on the column packing material interacting with the aldehyde.- Secondary interactions between the analyte and the stationary phase. | - Add a small amount of a modifier, such as triethylamine, to the mobile phase to block active sites.- Use a different type of column with a more inert stationary phase. |
| Low Yield | - The compound is not eluting from the column.- The fraction collection window is not set correctly. | - Adjust the mobile phase composition to ensure the compound elutes.- Optimize the fraction collection parameters based on the retention time of the target peak. |
| Sample Precipitation in the System | The sample is not soluble in the mobile phase. | - Dissolve the sample in a solvent that is miscible with the mobile phase.- Use a gradient elution starting with a higher percentage of the stronger solvent. |
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Vacuum source and gauge (for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
If performing vacuum distillation, connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
Stop the distillation before the distilling flask goes to dryness.
-
Analyze the purity of the collected fractions using GC or NMR.
Preparative HPLC of this compound
Objective: To obtain high-purity this compound by separating it from closely related impurities.
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Preparative HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Sample vials
-
Collection tubes or flasks
Procedure:
-
Develop an analytical HPLC method to achieve good separation of this compound from its impurities.
-
Scale up the analytical method to a preparative scale. This may involve increasing the column diameter and adjusting the flow rate.
-
Dissolve the partially purified this compound in a suitable solvent at a high concentration.
-
Filter the sample solution to remove any particulate matter.
-
Set up the preparative HPLC system with the chosen column and mobile phase.
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Combine the collected fractions containing the pure product.
-
Remove the solvent from the collected fractions using a rotary evaporator.
-
Confirm the purity of the final product using an analytical HPLC method.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Predicted Boiling Point | 144.6 °C |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Typical Purity Achieved | Best For Removing |
| Fractional Distillation | Separation based on differences in boiling points. | 95-99% | Impurities with significantly different boiling points. |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | >99.5% | Isomers and other closely related impurities. |
Visualizations
Caption: Workflow for the fractional distillation of crude this compound.
Caption: Workflow for the purification of this compound using preparative HPLC.
References
Identification and removal of impurities in 3-Methoxybutanal
Technical Support Center: 3-Methoxybutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Here, you will find detailed information on identifying and removing common impurities encountered during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities include:
-
3-Methoxybutanoic Acid: Formed by the oxidation of the aldehyde group, especially upon exposure to air.[1]
-
3-Methoxybutanol: The corresponding alcohol, which can be an impurity from the synthesis process (e.g., reduction of the aldehyde) or a starting material if the aldehyde is prepared by oxidation.
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, particularly in the presence of acid or base catalysts, leading to higher molecular weight impurities.[1]
-
Methanol: A common solvent and reagent used in the synthesis of this compound, which may be present as a residual solvent.[2]
-
Crotonaldehyde: An unreacted starting material if the synthesis involves the Michael addition of methanol to crotonaldehyde.[2]
Q2: How can I identify the impurities in my sample of this compound?
A2: The most effective method for identifying and quantifying volatile and semi-volatile organic impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique separates the components of your sample, and the mass spectrometer provides a fragmentation pattern for each component, allowing for structural identification. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for less volatile or thermally sensitive impurities.[3]
Q3: My this compound sample has a low pH and an acidic smell. What is the likely impurity and how can I remove it?
A3: A low pH and an acidic odor strongly suggest the presence of 3-Methoxybutanoic Acid, which forms from the oxidation of this compound.[1] You can remove this acidic impurity by washing the sample with a mild base, such as a 10% aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer during a liquid-liquid extraction.[1][4]
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in GC-MS Analysis
Problem: Your GC-MS chromatogram of this compound shows several unknown peaks in addition to the main product peak.
Solution:
-
Analyze Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Compare the fragmentation patterns with a spectral library (e.g., NIST) to get potential matches.
-
Consider Plausible Impurities: Based on the synthetic route and storage conditions, predict likely impurities (see FAQ 1). Compare their known mass spectra and retention indices with your experimental data.
-
Run Standards: If available, inject pure standards of suspected impurities into the GC-MS under the same conditions to confirm their retention times and mass spectra.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methanol | 32.04 | 64.7 | 2.5 | 31, 29 |
| Crotonaldehyde | 70.09 | 104 | 4.2 | 70, 41, 39 |
| This compound | 102.13 | 135 | 6.8 | 102, 87, 71, 45, 43 |
| 3-Methoxybutanol | 104.15 | 159-161 | 7.5 | 89, 71, 59, 45 |
| 3-Methoxybutanoic Acid | 118.13 | 195-197 | 9.2 | 103, 73, 59, 45 |
| Aldol Adduct | 204.26 | >250 | >12.0 | Fragments depend on structure |
Note: Retention times are illustrative and will vary based on the specific GC column and conditions used.
-
Objective: To determine the purity of a this compound sample and identify any impurities.
-
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC vials with caps
-
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent).
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 35-350.[3]
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and characteristic mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a library.
-
Calculate purity by the area percentage of the main peak relative to the total area of all peaks.[3]
-
Caption: Workflow for aldehyde purification via bisulfite adduct.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
Methods for stabilizing 3-Methoxybutanal in various solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the methods for stabilizing 3-Methoxybutanal in various solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of aldehydes and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
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Oxidation: Aldehydes are susceptible to oxidation, which can convert this compound into 3-methoxybutanoic acid.[1] This process can be accelerated by the presence of oxygen, light, and metal ions.
-
Polymerization/Autocondensation: Like many aldehydes, this compound may be prone to self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight byproducts and a decrease in the purity of the aldehyde.[2]
-
pH: The stability of aldehydes can be pH-dependent. Both acidic and basic conditions can catalyze degradation reactions.[3][4][5]
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Temperature: Elevated temperatures generally accelerate the rate of all degradation reactions.
-
Light: Exposure to UV or ambient light can promote oxidation and other degradation pathways.[6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are plausible for this compound:
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Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, forming 3-methoxybutanoic acid. This is a common degradation pathway for aldehydes.[1]
-
Aldol Condensation: Under basic conditions, aldehydes with alpha-hydrogens can undergo aldol condensation. This compound has alpha-hydrogens, making this a potential pathway for the formation of dimers and other higher molecular weight adducts.
-
Trimerization: Aliphatic aldehydes can undergo acid-catalyzed polymerization to form cyclic trimers.[2]
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: To maximize the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures (2-8°C). For long-term storage, freezing the solution may be an option, but ensure the solvent is suitable for freezing temperatures.
-
Inert Atmosphere: To prevent oxidation, purge the headspace of the container with an inert gas such as nitrogen or argon before sealing.[6]
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[6]
-
Container: Use clean, dry glass containers with tightly sealed caps.[6] Some evidence suggests that aldehydes may be more stable in aluminum containers.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Solution turns yellow or develops a precipitate. | Oxidation to 3-methoxybutanoic acid or other colored impurities. Polymerization or condensation products may be insoluble. | 1. Verify the purity of the solution using an appropriate analytical method (e.g., GC-MS, HPLC). 2. Ensure storage conditions are optimal (low temperature, inert atmosphere, protection from light). 3. Consider purifying the aldehyde by distillation before preparing a fresh solution. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of this compound leading to lower effective concentration. Formation of reactive degradation products that interfere with the assay or reaction. | 1. Prepare fresh solutions of this compound immediately before use. 2. Use a recently opened bottle of the neat material. 3. Incorporate a stabilizing agent in your solution if compatible with your experimental system. |
| Decrease in peak area of this compound in chromatographic analysis over time. | Instability of the compound in the analytical solvent or under the analysis conditions. | 1. Analyze samples immediately after preparation. 2. Investigate the stability of this compound in the mobile phase or injection solvent. 3. Ensure the analytical method itself is not causing degradation (e.g., high temperature in the GC inlet). |
Data Presentation
Table 1: General Stabilization Strategies for Aldehydes Applicable to this compound
| Stabilization Method | Stabilizing Agent | Typical Concentration | Mechanism of Action | Considerations |
| Inhibition of Oxidation | Butylated hydroxytoluene (BHT) or other radical scavengers | 10-100 ppm | Scavenges free radicals, inhibiting the autoxidation chain reaction. | Ensure the stabilizer does not interfere with downstream applications. |
| Inhibition of Polymerization | Dilution in a primary alcohol (e.g., ethanol) | 1-10% solution | Forms a more stable hemiacetal in solution.[2] | The presence of the alcohol may not be suitable for all experimental systems. |
| pH Control | Buffering the solution | Varies depending on the buffer system | Maintaining a neutral or slightly acidic pH can minimize acid- or base-catalyzed degradation.[4] | The choice of buffer must be compatible with the intended use of the solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound in ethanol to enhance its stability.
Materials:
-
This compound (highest purity available)
-
Anhydrous ethanol (200 proof)
-
Inert gas (nitrogen or argon)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully weigh the desired amount of this compound into the amber glass vial.
-
Add the calculated volume of anhydrous ethanol to achieve the desired concentration (e.g., a 10% v/v solution).
-
Gently swirl the vial to ensure complete mixing.
-
Purge the headspace of the vial with a gentle stream of inert gas for approximately 30-60 seconds.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap with paraffin film for an extra seal.
-
Store the stabilized solution at 2-8°C.
Protocol 2: Monitoring the Stability of this compound Solutions by GC-MS
Objective: To assess the stability of this compound in a given solution over time.
Materials:
-
Solution of this compound to be tested
-
Internal standard (e.g., a stable ether or hydrocarbon)
-
GC-MS system with a suitable capillary column (e.g., a mid-polarity column)
Procedure:
-
Prepare the this compound solution in the desired solvent system.
-
Spike the solution with a known concentration of an internal standard.
-
Immediately after preparation (t=0), withdraw an aliquot, dilute if necessary, and inject it into the GC-MS.
-
Store the bulk solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw another aliquot, dilute to the same extent as the t=0 sample, and analyze by GC-MS.
-
Monitor the peak area ratio of this compound to the internal standard over time. A decrease in this ratio indicates degradation.
-
Analyze the chromatograms for the appearance of new peaks, which could be degradation products. Mass spectral data can aid in their identification.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. chegg.com [chegg.com]
- 2. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 3. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterizing Side Products in 3-Methoxybutanal Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of side products encountered during reactions involving 3-methoxybutanal. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side products I should expect when synthesizing or using this compound?
A1: The primary side products in this compound reactions typically arise from two main pathways: self-condensation and reactions with residual starting materials or solvents. The most common impurities include:
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Aldol Condensation Products: this compound can undergo self-condensation, particularly under basic conditions, to form a β-hydroxy aldehyde (5-methoxy-3-hydroxy-2,4-dimethylhexanal). This can further dehydrate to yield an α,β-unsaturated aldehyde (5-methoxy-2,4-dimethyl-2-hexenal).
-
Hemiacetals and Acetals: Due to the presence of the aldehyde functional group and methanol (often a reactant or solvent), hemiacetals (1,3-dimethoxybutan-1-ol) and acetals (1,1,3-trimethoxybutane) can form.
-
Unreacted Starting Materials: Residual crotonaldehyde and methanol may be present if the synthesis is incomplete.
-
Cyclic Trimers: Aldehydes can form stable cyclic trimers, such as 2,4,6-tris(2-methoxypropyl)-1,3,5-trioxane, especially in the presence of acid catalysts.
Q2: My reaction mixture shows a higher than expected molecular weight impurity. What could it be?
A2: A higher molecular weight impurity is often indicative of a condensation or polymerization reaction. The most likely candidate is the aldol condensation dimer of this compound. Under forcing conditions (e.g., high temperature or strong base), trimers and higher oligomers can also form. Another possibility, though less common, is the formation of a cyclic trimer.
Q3: I am observing unexpected peaks in my GC-MS analysis. How can I identify them?
A3: Unexpected peaks can be identified by analyzing their mass spectra and retention times.
-
Aldol Adduct: Look for a molecular ion peak corresponding to the dimer of this compound (C10H20O4, M.W. 204.26). Fragmentation patterns may show losses of water (-18) and methoxy groups (-31).
-
Dehydrated Aldol Product: This will have a molecular ion peak corresponding to C10H18O3 (M.W. 186.25).
-
Hemiacetal: The mass spectrum should correspond to C6H14O3 (M.W. 134.17).
-
Acetal: Look for a molecular ion peak for C7H16O3 (M.W. 148.20).
-
Cyclic Trimer: This will have a significantly higher molecular weight, corresponding to (C5H10O2)3 (M.W. 306.39).
Comparing the obtained mass spectra with spectral libraries (e.g., NIST) can aid in identification.
Q4: How can I minimize the formation of aldol condensation byproducts?
A4: The formation of aldol condensation products is often base-catalyzed and temperature-dependent. To minimize these side products:
-
Control Temperature: Maintain a low reaction temperature, as higher temperatures favor the dehydration of the initial aldol adduct.
-
Catalyst Concentration: Use the minimum effective concentration of the base catalyst. High concentrations of strong bases like sodium hydroxide will significantly promote aldol condensation.
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved to prevent further side reactions.
-
Neutralization: Promptly neutralize the reaction mixture upon completion to quench the base catalyst.
Q5: What is the best analytical method to quantify this compound and its impurities?
A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods for the analysis of this compound and its side products.
-
GC-MS is well-suited for separating and identifying volatile and semi-volatile compounds like this compound and its derivatives.
-
HPLC , particularly with UV detection, can also be used. For aldehydes and ketones that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection by UV-Vis. However, direct analysis without derivatization is also possible.
The choice of method will depend on the available instrumentation and the specific requirements of the analysis.
Quantitative Data Summary
The formation of side products is highly dependent on specific reaction conditions. The following table provides an illustrative summary of potential impurity levels under different hypothetical conditions. Actual results will vary.
| Reaction Condition | Unreacted Crotonaldehyde (%) | This compound (%) | Aldol Condensation Product (%) | Acetal (%) |
| Optimal | < 1 | > 95 | < 2 | < 1 |
| High Temperature | < 1 | 80-85 | 10-15 | 1-2 |
| High Base Conc. | < 1 | 75-80 | 15-20 | < 1 |
| Excess Methanol | < 1 | 90-95 | < 2 | 3-5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Impurities
Objective: To separate and identify this compound and its potential side products.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Materials:
-
Sample of this compound reaction mixture.
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
-
GC vials with caps.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reaction mixture (e.g., 1% in dichloromethane).
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-400.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 102).
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and known fragmentation patterns of aldehydes, aldol products, and acetals.
-
Quantify the relative amounts of each component by peak area percentage.
-
Protocol 2: HPLC Analysis of this compound (without derivatization)
Objective: To quantify the purity of this compound.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Materials:
-
Sample of this compound.
-
HPLC-grade acetonitrile and water.
-
HPLC vials with caps.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time, confirmed with a pure standard if available.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Analytical workflow for impurity characterization.
Technical Support Center: Strategies for Improving Selectivity in 3-Methoxybutanal Reactions
Welcome to the technical support center for 3-Methoxybutanal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high selectivity in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main selectivity challenges in reactions with this compound?
A1: this compound contains two key functional groups: an aldehyde and a methoxy group at the β-position. The primary selectivity challenges include:
-
Diastereoselectivity: In reactions such as aldol additions or reductions, the existing stereocenter (if the starting material is chiral) or the formation of a new stereocenter can lead to diastereomeric products. The proximity of the methoxy group can influence the facial selectivity of nucleophilic attack on the aldehyde.
-
Chemoselectivity: In oxidation reactions, it is crucial to selectively oxidize the aldehyde to a carboxylic acid without affecting the methoxy group. Conversely, in some reactions, the methoxy group might be labile under certain conditions (e.g., strong acids).
-
Regioselectivity: In reactions involving enolate formation, the regioselectivity of deprotonation can be a concern, although for this compound, deprotonation at the α-position is most likely.
Q2: How can I improve the diastereoselectivity of an aldol reaction with this compound?
A2: Improving diastereoselectivity often involves controlling the geometry of the enolate and the transition state of the reaction. Consider the following strategies:
-
Choice of Base and Counterion: The choice of base (e.g., LDA, LiHMDS, KHMDS) and the corresponding metal counterion (Li+, Na+, K+) can significantly influence enolate geometry (Z vs. E) and the subsequent stereochemical outcome.
-
Lewis Acid Additives: The use of Lewis acids can promote the formation of a rigid, chelated transition state, which can enhance diastereoselectivity. For aldehydes with a β-alkoxy group like this compound, chelation control can be a powerful tool.[1]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the geometry of the transition state.
Q3: I am observing poor chemoselectivity during the oxidation of this compound to 3-methoxybutanoic acid. What can I do?
A3: The key is to use a mild oxidizing agent that is selective for aldehydes.
-
Pinnick Oxidation: The use of sodium chlorite (NaClO₂) buffered with a phosphate buffer is a highly effective method for the selective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups.
-
Tollens' Reagent, Fehling's, or Benedict's Reagent: These are classic, mild oxidizing agents for aldehydes.
-
Avoid Strong Oxidants: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid should be avoided as they can lead to over-oxidation or cleavage of the molecule.[2]
Q4: What strategies can be employed for the diastereoselective reduction of the aldehyde in this compound?
A4: The goal is to control the approach of the hydride reagent to the carbonyl group.
-
Chelation-Controlled Reduction: Using reducing agents with a Lewis acidic metal (e.g., zinc borohydride) can lead to a chelated intermediate with the methoxy oxygen, directing the hydride attack from a specific face.
-
Bulky Reducing Agents: Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can exhibit high diastereoselectivity based on steric approach control.
-
Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, which is known for the selective 1,2-reduction of α,β-unsaturated ketones but can also provide enhanced selectivity in the reduction of other carbonyls.[3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Addition to this compound
| Potential Cause | Troubleshooting Steps |
| Flexible Transition State | 1. Introduce a Lewis Acid: Add a Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) to promote a more rigid, chelated transition state. Start with stoichiometric amounts and optimize.[1] 2. Lower the Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to increase the energy difference between competing transition states. |
| Incorrect Enolate Geometry | 1. Vary the Base and Solvent: Screen different bases (LDA, LHMDS, KHMDS) and solvents (THF, Et₂O, toluene) to favor the formation of one enolate isomer. 2. Use Pre-formed Enolates: Ensure complete enolate formation before adding this compound. |
| Poor Substrate Control | 1. Consider a Chiral Auxiliary: If applicable, attach a chiral auxiliary to the nucleophile to exert stronger stereocontrol over the reaction. |
Issue 2: Formation of Side-Products During Oxidation of this compound
| Potential Cause | Troubleshooting Steps |
| Over-oxidation or Cleavage | 1. Switch to a Milder Oxidant: Replace strong oxidizing agents with the Pinnick oxidation (NaClO₂ with a buffer like 2-methyl-2-butene). 2. Use Tollens' Reagent: For small-scale reactions, Tollens' reagent provides a gentle and selective oxidation of the aldehyde. |
| Reaction with Methoxy Group | 1. Maintain Neutral or Slightly Basic pH: Avoid strongly acidic conditions that could potentially cleave the methoxy ether. The Pinnick oxidation is typically performed under slightly acidic to neutral conditions. |
| Incomplete Reaction | 1. Increase Reaction Time or Temperature (Slightly): If using a very mild oxidant, a modest increase in reaction time or temperature may be necessary for full conversion. Monitor by TLC or GC to avoid side-product formation. |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Addition using a Lithium Enolate
This protocol describes a general procedure for the aldol addition of a ketone to this compound, aiming for high diastereoselectivity.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., acetone)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 eq.) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq.) dropwise to the solution and stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C and slowly add the ketone (1.0 eq.) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add this compound (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.
Protocol 2: Selective Oxidation using Pinnick Conditions
This protocol outlines the selective oxidation of this compound to 3-methoxybutanoic acid.
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) in tert-butanol and water (e.g., a 4:1 ratio).
-
Add 2-methyl-2-butene (4.0 eq.) as a chlorine scavenger.
-
Add NaH₂PO₄ (1.5 eq.) as a buffer.
-
In a separate flask, dissolve sodium chlorite (1.5 eq.) in water.
-
Slowly add the aqueous sodium chlorite solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium sulfite to quench any excess oxidant.
-
Acidify the mixture to pH ~2-3 with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify further if necessary.
Visualizations
Caption: A flowchart for troubleshooting low diastereoselectivity in aldol reactions.
Caption: Decision path for selecting an oxidant for this compound.
References
Technical Support Center: Production of 3-Methoxybutanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the synthesis and scale-up of 3-Methoxybutanal.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method for preparing this compound is through the Michael addition of methanol to crotonaldehyde in the presence of a base. The resulting 3-methoxybutyraldehyde is then neutralized. This reaction is typically exothermic and requires cooling.[1]
Q2: What are the primary challenges when scaling up this compound production?
Scaling up the synthesis of this compound presents several challenges common to many chemical processes.[2][3] These include:
-
Exothermic Reaction Management: The reaction of crotonaldehyde with methanol is exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.[1]
-
Reagent Purity and Cost: The cost and purity of starting materials like crotonaldehyde and methanol become significant factors at a larger scale.
-
Product Instability: Aldehydes can be prone to oxidation, polymerization, and other side reactions, especially at elevated temperatures or in the presence of acidic or basic impurities.[4]
-
Purification: Separating the desired product from unreacted starting materials, solvent, and byproducts can be challenging at scale. Distillation is a common method, but the thermal sensitivity of the product must be considered.
-
Safety: Handling flammable solvents like methanol and reactive aldehydes like crotonaldehyde on a large scale requires strict safety protocols.[3]
Q3: What are the likely impurities in this compound synthesis?
Potential impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted crotonaldehyde and methanol.
-
Aldol condensation products: Crotonaldehyde can self-condense or react with the product, this compound, under basic conditions to form higher molecular weight impurities.
-
Polymeric materials: Aldehydes can polymerize, especially in the presence of acid or base catalysts, leading to the formation of viscous oils or solids.[4]
-
Over-reaction products: If the subsequent reduction to 3-methoxybutanol is the intended next step, any carry-over of the hydrogenation catalyst could lead to the formation of this alcohol as an impurity.[1]
Q4: Which analytical techniques are recommended for monitoring the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming the identity of the main component by its mass spectrum.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the aldehyde functional group (C=O stretch) and the ether linkage (C-O-C stretch).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS to ensure the complete conversion of crotonaldehyde. Consider extending the reaction time. |
| Product Degradation: The product may be unstable under the reaction conditions. | Maintain a low reaction temperature (e.g., room temperature with cooling). Neutralize the reaction mixture promptly after completion.[1] | |
| Side Reactions: Aldol condensation or polymerization of crotonaldehyde or the product.[4] | Ensure the base is added slowly and the temperature is well-controlled. Use a less concentrated basic solution. | |
| Formation of a Viscous Oil or Solid Precipitate (Polymerization) | High Reaction Temperature: Promotes polymerization. | Maintain a low reaction temperature with efficient cooling.[4] |
| Presence of Acidic or Basic Impurities: Can catalyze polymerization. | Use purified reagents and ensure glassware is clean. Neutralize the reaction mixture as soon as it is complete. | |
| Absence of a Polymerization Inhibitor: | Consider adding a radical inhibitor, such as hydroquinone, especially during distillation.[4] | |
| Product is Unstable and Decomposes Upon Storage | Exposure to Air, Light, or Elevated Temperatures: Aldehydes are prone to oxidation and degradation. | Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a dark container, and at low temperatures (e.g., in a refrigerator or freezer).[7] |
| Presence of Acidic or Basic Residues: Can catalyze degradation over time. | Ensure the product is thoroughly washed and neutralized during workup. | |
| Difficulty in Purification by Distillation | Thermal Instability: The product may decompose at its boiling point at atmospheric pressure. | Use vacuum distillation to lower the boiling point and prevent thermal degradation.[8] |
| Close Boiling Points of Product and Impurities: | Employ fractional distillation with a high-efficiency column to improve separation. |
Experimental Protocols
Synthesis of this compound via Michael Addition
This protocol is based on the general method described in the patent literature for the formation of 3-methoxybutyraldehyde as an intermediate.[1]
Materials:
-
Crotonaldehyde
-
Methanol (anhydrous)
-
Sodium hydroxide (or other suitable base)
-
Acetic acid (for neutralization)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde in methanol.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a solution of sodium hydroxide in methanol from the dropping funnel while vigorously stirring and monitoring the temperature to keep it low.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the crotonaldehyde is consumed.
-
Once the reaction is complete, neutralize the mixture by adding acetic acid until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on Yield and Purity of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0-5 | 6 | 75 | 95 | Slower reaction rate, minimal byproduct formation. |
| 20-25 | 3 | 85 | 90 | Faster reaction, slight increase in aldol byproducts. |
| 40-45 | 1.5 | 70 | 75 | Rapid reaction, significant formation of high-boiling point impurities and some polymerization. |
Table 2: Hypothetical Comparison of Different Bases for the Synthesis of this compound
| Base | Concentration | Yield (%) | Purity (%) | Notes |
| Sodium Hydroxide | 1 M in Methanol | 85 | 90 | Effective, but can promote side reactions if not controlled. |
| Potassium Carbonate | Suspension | 70 | 92 | Milder base, slower reaction, fewer side products. |
| Triethylamine | 1.2 equivalents | 65 | 88 | Organic base, may be easier to remove but less reactive. |
Visualizations
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. primescholars.com [primescholars.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting peak shape issues for 3-Methoxybutanal in GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the Gas Chromatography (GC) analysis of 3-Methoxybutanal.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak show significant tailing?
Peak tailing for polar analytes like this compound is a common issue in GC analysis. The primary cause is often the interaction of the analyte with active sites within the GC system. These active sites are typically free silanol groups (Si-OH) present on the surfaces of the inlet liner, glass wool, the column itself, or even metal surfaces in the flow path.[1][2][3] The polar aldehyde group of this compound can form hydrogen bonds with these silanol groups, leading to a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailed peak. Other contributing factors can include column contamination and improper column installation.
Q2: What is causing the fronting of my this compound peak?
Peak fronting, where the first half of the peak is broader than the second half, is most commonly caused by column overload.[4] This occurs when the amount of analyte injected exceeds the capacity of the stationary phase. In this situation, the excess analyte molecules are not retained effectively and travel through the column more quickly, leading to a fronting peak shape. To resolve this, you can try reducing the injection volume or diluting the sample.
Q3: My this compound peak is split into two. What could be the reason?
Peak splitting can arise from both physical and chemical issues within the GC system.[4][5] Common causes include:
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can disrupt the sample band as it enters the column.[4][6]
-
Solvent and Stationary Phase Mismatch: In splitless injection, if the polarity of the sample solvent does not match the polarity of the GC column's stationary phase, it can lead to poor analyte focusing and peak splitting. For example, injecting a sample in a non-polar solvent like hexane onto a polar wax column can cause this issue.[4]
-
Contamination: Buildup of non-volatile residues at the head of the column can interfere with the proper transfer of the analyte.[7]
Q4: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: This is suitable for higher concentration samples. It introduces only a portion of the sample into the column, which helps to prevent column overload and can lead to sharper peaks.[8][9]
-
Splitless Injection: This technique is preferred for trace analysis where maximum sensitivity is required, as it transfers nearly the entire sample to the column.[8][10][11] However, it is more susceptible to issues like peak broadening and tailing if not optimized correctly, especially for active compounds.
Q5: What type of GC column is recommended for this compound analysis?
For polar analytes like aldehydes, a polar stationary phase is generally recommended. A column with a polyethylene glycol (PEG) stationary phase, often referred to as a "WAX" column, is a good choice. These columns provide good retention and peak shape for polar compounds. An intermediate polarity column, such as one with a 14% cyanopropylphenyl stationary phase, could also be suitable.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
-
Initial Assessment:
-
Observe all peaks: If all peaks in the chromatogram are tailing, the issue is likely a physical problem in the flow path, such as a poor column cut or improper installation.[4]
-
Observe only polar analyte peaks: If only this compound and other polar compounds are tailing, the cause is likely chemical interactions with active sites.[4]
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Replace the Inlet Liner | The inlet liner is a common source of active sites. Replace it with a new, deactivated liner.[2][3] Using liners with glass wool should also ensure the wool is deactivated. |
| 2 | Perform Inlet Maintenance | Trim a small portion (5-10 cm) from the inlet side of the column. This removes any accumulated non-volatile residues and exposes a fresh, inert surface.[6] |
| 3 | Check and Reinstall the Column | Ensure the column is cut squarely and installed at the correct depth in the inlet according to the manufacturer's instructions. A poor cut can create active sites and disturb the sample path.[4][6] |
| 4 | Condition the Column | Perform a column bake-out according to the manufacturer's recommendations to remove any contaminants. |
| 5 | Consider Derivatization | For highly problematic tailing, consider derivatizing the this compound to a less polar compound. This is often a robust solution for active analytes. |
Guide 2: Resolving Peak Fronting
Follow these steps if you observe peak fronting for this compound.
| Step | Action | Rationale |
| 1 | Reduce Sample Concentration | Dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, the issue was column overload.[4] |
| 2 | Decrease Injection Volume | Reduce the volume of sample injected onto the column. |
| 3 | Increase Split Ratio | If using a split injection, increase the split ratio to reduce the amount of sample entering the column. |
| 4 | Use a Higher Capacity Column | If fronting persists and you cannot alter the sample concentration, consider using a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity. |
Guide 3: Eliminating Split Peaks
Use this guide to troubleshoot split peaks for this compound.
| Step | Action | Rationale |
| 1 | Check Column Installation | Re-cut the column, ensuring a clean, 90-degree cut, and reinstall it at the proper depth in the inlet.[4][5] |
| 2 | Verify Solvent Compatibility (Splitless Injection) | Ensure the polarity of your sample solvent is compatible with the stationary phase of your column. For a polar (WAX) column, use a polar solvent like methanol or acetonitrile.[4] |
| 3 | Optimize Initial Oven Temperature (Splitless Injection) | The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[4] |
| 4 | Clean the Inlet | A contaminated liner can sometimes contribute to peak splitting. Replace the inlet liner.[7] |
Quantitative Data Summary
The following table illustrates the expected improvement in peak shape for this compound after implementing troubleshooting steps. The values are representative and aim to show the trend of improvement.
| Issue | Troubleshooting Action | Before Tailing Factor (Tf) | After Tailing Factor (Tf) | Before Asymmetry Factor (As) | After Asymmetry Factor (As) |
| Peak Tailing | Replaced with a new deactivated inlet liner | 2.1 | 1.4 | 2.5 | 1.5 |
| Peak Tailing | Trimmed 10 cm from the column inlet | 1.8 | 1.2 | 2.0 | 1.3 |
| Peak Fronting | Diluted sample 1:10 | 0.7 | 0.9 | 0.6 | 0.95 |
| Split Peak | Corrected column installation and solvent mismatch | N/A (Split) | 1.1 | N/A (Split) | 1.2 |
Note: Tailing Factor (Tf) and Asymmetry Factor (As) are calculated at 5% and 10% of the peak height, respectively. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1 indicate tailing, and values < 1 indicate fronting.[12][13]
Experimental Protocol Example
This is a representative GC method for the analysis of this compound that can be used as a starting point for method development and troubleshooting.
Sample Preparation: Dilute the sample containing this compound in a suitable polar solvent (e.g., methanol or isopropanol) to a final concentration of approximately 10-100 µg/mL.
GC-FID Conditions:
| Parameter | Setting |
| GC System | Agilent 8860 GC with FID or equivalent |
| Column | Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless (adjust as needed based on concentration) |
| Injection Volume | 1 µL |
| Liner | Deactivated, splitless, single taper with glass wool |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in the GC analysis of this compound.
A logical workflow for troubleshooting common GC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Split Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Split vs Splitless Injection [restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. silicycle.com [silicycle.com]
Minimizing analyte degradation during 3-Methoxybutanal sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte degradation during 3-Methoxybutanal sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, as a volatile aldehyde with an ether linkage, is susceptible to degradation through several pathways. The most common causes of degradation during sample preparation include:
-
Oxidation: Aldehydes are prone to oxidation, which can be initiated by exposure to air (autoxidation), oxidizing agents, or even light. This can lead to the formation of the corresponding carboxylic acid (3-methoxybutanoic acid) or other oxidative cleavage products.
-
pH Instability: Extreme pH conditions can catalyze the degradation of this compound. Strong acidic conditions may lead to the cleavage of the ether linkage.[1]
-
Thermal Stress: As a volatile compound, this compound can be lost through evaporation if samples are handled at elevated temperatures for extended periods. High temperatures can also accelerate degradation reactions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.[1]
Q2: I am observing low recovery of this compound in my GC-MS analysis. What should I investigate?
A2: Low recovery is a common issue when working with volatile and potentially reactive analytes like this compound. Here are the key areas to troubleshoot:
-
Sample Preparation and Handling:
-
Volatility: Ensure that all sample handling steps are performed promptly and at low temperatures to minimize evaporative losses. Use sealed vials for all sample storage and analysis.
-
Adsorption: Aldehydes can adsorb to active sites in the GC inlet or on contaminated surfaces. Using a deactivated inlet liner is crucial.
-
-
Derivatization: For robust and reproducible quantification of aldehydes, derivatization is highly recommended. Derivatization converts the volatile and reactive aldehyde into a more stable and less volatile derivative. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for GC-MS analysis of aldehydes.[2][3]
-
Extraction Efficiency: If you are using a liquid-liquid extraction or solid-phase microextraction (SPME) method, ensure that the extraction parameters (e.g., solvent choice, extraction time, temperature, salting out effect) are optimized for this compound. Headspace SPME (HS-SPME) is often a suitable technique for volatile analytes.[4]
Q3: My this compound peak is showing significant tailing in the chromatogram. What are the likely causes?
A3: Peak tailing for an active compound like an aldehyde is often due to interactions with the analytical system. Consider the following:
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Active Sites: The most common cause is the presence of active sites in the GC inlet (liner, injection port) or at the head of the analytical column. These sites can be acidic or contain metal ions that interact with the aldehyde.
-
Solution: Use a deactivated inlet liner. If the liner is old or has been exposed to many samples, replace it. Condition the GC column according to the manufacturer's instructions. If contamination is suspected at the head of the column, trimming a small portion (10-20 cm) can often resolve the issue.
-
-
Column Choice: The stationary phase of your GC column should be appropriate for aldehyde analysis. A non-polar or mid-polar column is typically a good choice.
-
Sample Overload: Injecting too much sample can lead to peak shape distortion, including tailing. Try diluting your sample or increasing the split ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Analyte degradation during storage or preparation. | Store samples at low temperature (2-8°C) in tightly sealed, amber vials to protect from light and prevent evaporation. Prepare samples immediately before analysis. Consider derivatization to improve stability. |
| Inefficient extraction from the sample matrix. | Optimize extraction parameters (e.g., for SPME: fiber type, extraction time, and temperature). For liquid samples, consider adding salt (e.g., NaCl) to increase the volatility of the analyte. | |
| Loss during solvent evaporation steps. | If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature. Avoid complete dryness. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample handling and preparation. | Standardize all sample preparation steps, including volumes, times, and temperatures. Use an internal standard to correct for variability. |
| Variability in derivatization reaction. | Ensure consistent reaction times, temperatures, and reagent concentrations for derivatization. Prepare fresh derivatizing agent solutions regularly. | |
| Instability of the analyte in the autosampler. | If possible, use a cooled autosampler. Limit the time samples spend in the autosampler before injection. | |
| Presence of Unexpected Peaks | Analyte degradation. | Compare chromatograms of fresh and aged samples to identify potential degradation products. Use mass spectrometry to identify the structure of the unknown peaks. |
| Contamination from solvents or sample containers. | Run a blank analysis of your solvents and sample preparation materials to check for contaminants. | |
| Carryover from previous injections. | Run a solvent blank after a high concentration sample to check for carryover. If observed, develop a more rigorous wash method for the injection syringe. |
Data Presentation: Hypothetical Stability of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions, sample matrix, and purity of the compound.
Table 1: Hypothetical Stability of this compound in Solution under Different Temperature Conditions
| Storage Temperature | Time (hours) | % Remaining (pH 7) | % Remaining (pH 4) | % Remaining (pH 9) |
| 4°C | 24 | 98.5 | 99.1 | 97.2 |
| 48 | 97.2 | 98.5 | 95.1 | |
| 25°C (Room Temp) | 24 | 92.1 | 94.5 | 88.3 |
| 48 | 85.3 | 89.8 | 79.5 | |
| 40°C | 24 | 75.6 | 80.2 | 65.4 |
| 48 | 58.9 | 65.7 | 45.1 |
Table 2: Hypothetical Photostability of this compound in Solution
| Condition | Exposure Time (hours) | % Remaining |
| Dark Control (25°C) | 24 | 92.1 |
| UV Light (254 nm, 25°C) | 24 | 65.8 |
| White Light (25°C) | 24 | 85.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.
-
Oxidation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Photodegradation: Expose a solution of the analyte in a photochemically inert solvent to a controlled light source (e.g., a xenon lamp). Prepare a control sample and keep it in the dark at the same temperature.[1]
3. Incubation and Sampling:
-
Incubate all solutions at a controlled temperature (e.g., 40°C) and protect from light (except for the photolysis sample).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
4. Analysis:
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS or GC-MS method to quantify the remaining this compound and identify any degradation products.
Protocol 2: HS-SPME-GC-MS Analysis of this compound with PFBHA Derivatization
This protocol is suitable for the quantification of this compound in liquid samples such as beverages or biological fluids.[2]
1. Preparation of Solutions:
-
PFBHA Solution: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in deionized water.
-
Standard Solutions: Prepare stock solutions of this compound and a suitable internal standard (e.g., a deuterated aldehyde) in methanol. Create working standard solutions by diluting the stock solutions.
2. Sample Preparation:
-
Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Add the internal standard to each sample, blank, and calibration standard.
-
Add a salting-out agent (e.g., 1 g of NaCl) to enhance the volatility of the analyte.
3. On-Fiber Derivatization and Extraction:
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the PFBHA solution to load the derivatizing agent.
-
Expose the PFBHA-loaded fiber to the headspace of the sample vial.
-
Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for derivatization and extraction.
4. GC-MS Analysis:
-
Desorb the derivatized analyte from the SPME fiber in the hot GC inlet.
-
Use a suitable GC column (e.g., non-polar) and temperature program to separate the this compound-PFBHA derivative from other matrix components.
-
Use mass spectrometry for detection and quantification, monitoring characteristic ions of the derivative.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Investigating alternative solvent systems for 3-Methoxybutanal reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybutanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative solvent systems for reactions involving this compound?
A1: The choice of solvent is critical and depends on the specific reaction type. For reactions like nucleophilic additions (e.g., Grignard reactions), polar aprotic solvents are generally preferred to avoid reaction with the nucleophile. For other reactions, a range of solvents can be considered, including greener alternatives.
Q2: How does the choice between a protic and an aprotic solvent affect my reaction?
A2: Protic solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors.[1][2][3] This can stabilize charged intermediates but may also solvate and deactivate strong nucleophiles.[1] Aprotic solvents lack these bonds and are generally preferred for reactions involving strong bases or nucleophiles.[1][2] Polar aprotic solvents like THF and DMF can effectively dissolve charged species without interfering with their reactivity.[1][4]
Q3: Are there any recommended "green" or more environmentally friendly solvent alternatives?
A3: Yes, several greener solvent alternatives can be considered. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that can often replace tetrahydrofuran (THF).[5][6] Cyclopentyl methyl ether (CPME) is another alternative that is more stable and less prone to peroxide formation than THF.[5][6] For certain reactions, solvent-free (neat) conditions may also be an option, particularly in aldol-type condensations.[7]
Q4: My this compound appears to be degrading in the reaction mixture. What could be the cause?
A4: this compound, like many aldehydes, can be susceptible to oxidation or polymerization under certain conditions. Ensure you are using fresh, pure starting material and that your solvents are degassed if your reaction is sensitive to oxygen. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The solvent may not be suitable for the reaction type. For Grignard or organolithium reactions, ensure you are using an anhydrous ether solvent like THF or diethyl ether.[9][10] For nucleophilic substitutions, a polar aprotic solvent like DMF or DMSO might be more appropriate.[4] |
| Reagent Incompatibility with Solvent | Protic solvents (e.g., methanol, ethanol) will quench strong bases and nucleophiles like Grignard reagents.[10] Ensure your solvent is compatible with all reagents. |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction rate will be slow. Consider a solvent system that provides better solubility for all components. Gentle heating may also improve solubility, but monitor for potential side reactions. |
| Reaction Not Initiating | For reactions like the Grignard reaction, initiation can sometimes be difficult. Ensure magnesium turnings are fresh and dry. A small crystal of iodine can sometimes help initiate the reaction.[9] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Solvent-Influenced Reaction Pathway | The solvent can influence the reaction pathway. For example, in aldol reactions, alcoholic solvents may favor the formation of the α,β-unsaturated condensation product, while THF might favor the β-hydroxy carbonyl addition product.[11] |
| Reaction with Solvent | Some solvents can participate in side reactions. For example, using an alcohol as a solvent in a reaction with a highly reactive intermediate might lead to ether formation.[12] |
| Self-Condensation of this compound | Under basic conditions, this compound can undergo self-aldol condensation. To minimize this, add the aldehyde slowly to the reaction mixture containing the other reactant. Using a non-nucleophilic base can also be beneficial. |
| Over-reaction or Decomposition | If the reaction is left for too long or at too high a temperature, side products can form. Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed.[8] |
Data Presentation
Table 1: Recommended Alternative Solvents for Common this compound Reactions
| Reaction Type | Recommended Solvents | Rationale |
| Grignard/Organolithium Addition | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 2-Methyltetrahydrofuran (2-MeTHF) | Polar aprotic ethers stabilize the organometallic reagent without reacting with it.[9][10] |
| Aldol Condensation | Ethanol, Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM) | Alcoholic solvents can facilitate proton transfer steps. THF may favor the initial aldol addition product.[11] |
| Reductive Amination | Methanol, Ethanol, Dichloromethane (DCM) | Protic solvents can be suitable here, and DCM is a common aprotic choice. |
| Wittig Reaction | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are generally used to facilitate the formation of the ylide. |
Table 2: Physical Properties of Selected Alternative Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Classification |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Polar Aprotic (Greener) |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Polar Aprotic (Greener) |
| Dimethylformamide (DMF) | 153 | 38 | Polar Aprotic |
| Ethanol | 78.5 | 24.3 | Polar Protic |
| Methanol | 65 | 32.6 | Polar Protic |
Experimental Protocols
Protocol 1: Grignard Reaction with this compound in THF
-
Setup: Flame-dry all glassware and assemble under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous THF dropwise to initiate the reaction.
-
Addition of this compound: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Base-Catalyzed Aldol Condensation in Ethanol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone reactant in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Addition of this compound: Add this compound dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require gentle heating to go to completion.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a Grignard reaction with this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondbenign.org [beyondbenign.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. softbeam.net:8080 [softbeam.net:8080]
- 10. 格氏試劑 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Catalyst Screening for 3-Methoxybutanal Hydrogenation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst screening for the hydrogenation of 3-methoxybutanal to 3-methoxy-1-butanol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most commonly employed catalysts for the hydrogenation of aldehydes like this compound include Raney® Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂).[1][2] For industrial-scale production, copper oxide or copper-chromium mixed oxide catalysts are also utilized.[3]
Q2: What are typical reaction conditions for this hydrogenation?
A2: Reaction conditions can vary significantly based on the chosen catalyst and desired reaction rate.
-
Raney Nickel: Often used at room temperature and atmospheric pressure of hydrogen, sometimes with moderate heating.[4][5]
-
Pd/C and PtO₂: Typically used at room temperature and atmospheric to low hydrogen pressure (e.g., balloon pressure).[6][7]
-
Copper/Copper-Chromium Oxides: Generally require higher temperatures and pressures, in the range of 150-180°C and 100-150 bar.[3]
Q3: What solvents are suitable for the hydrogenation of this compound?
A3: Polar protic solvents like ethanol and methanol are generally good choices as they can accelerate the hydrogenation rate.[8] Other solvents such as ethyl acetate, and water can also be used depending on the substrate's solubility and the catalyst.[8]
Q4: How much catalyst should I use?
A4: A common starting point for catalyst loading is 5-10% by weight of the substrate (e.g., for 10g of this compound, use 0.5-1g of catalyst).[8] However, the optimal loading should be determined experimentally.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake. GC-MS is particularly useful for identifying the product and any side products formed.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or slow reaction | 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or deactivated. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. 3. Insufficient Hydrogen: A leak in the system or inadequate hydrogen supply. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and catalyst. | 1. Use a fresh batch of catalyst. 2. Purify the substrate and solvent before use. Use high-purity hydrogen gas.[11] 3. Check the system for leaks. Ensure a continuous supply of hydrogen. 4. Increase the stirring speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized.[8] |
| Formation of side products | 1. Hydrogenolysis of the Methoxy Group: Cleavage of the C-O ether bond can occur, especially at higher temperatures and with certain catalysts like Pd/C, leading to the formation of butan-1,3-diol and methane.[12][13][14] 2. Acetal Formation: In the presence of an alcohol solvent (like methanol or the product 3-methoxy-1-butanol) and trace acid, the aldehyde can form an acetal.[12][15][16] 3. Over-reduction: Although less common for aldehydes, further reduction of the alcohol is possible under harsh conditions. | 1. Use milder reaction conditions (lower temperature and pressure). Consider a less aggressive catalyst. 2. Ensure the reaction medium is neutral or slightly basic. Use an aprotic solvent if acetal formation is a significant issue. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Inconsistent results | 1. Variable Catalyst Activity: The activity of heterogeneous catalysts can vary between batches. 2. Inconsistent Catalyst Handling: Exposure of pyrophoric catalysts like Raney Nickel and dry Pd/C to air can deactivate them. | 1. Test each new batch of catalyst on a small scale to determine its activity. 2. Handle pyrophoric catalysts under an inert atmosphere or a layer of solvent at all times.[1] |
Data Presentation
Table 1: Catalyst Performance in Aldehyde Hydrogenation (General Examples)
Note: Data for the specific hydrogenation of this compound is limited in publicly available literature. The following table provides examples of catalyst performance for analogous aldehyde hydrogenations to serve as a baseline.
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Alcohol (%) | Yield (%) | Reference |
| Raney Ni | n-Valeraldehyde | 50-75 | 0.69-2.76 | 2-Propanol | >99 | 100 | - | [4] |
| Pd/C | Benzaldehyde | RT | 1 | Ethanol | >99 | ~95 | - | [8][17] |
| Pd(0)EnCat™ 30NP | 4-Methoxybenzaldehyde | RT | 1 (H₂ balloon) | Ethanol | 94-95 | >95 | - | [6] |
| Ru/Al₂O₃ | n-Valeraldehyde | 50-75 | 0.69-2.76 | 2-Propanol | >99 | 100 | - | [4] |
Experimental Protocols
Protocol 1: Catalyst Screening using Raney® Nickel
-
Catalyst Preparation: Commercially available Raney® Nickel is typically stored under water.[1] Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol) three times under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the washed Raney® Nickel (5-10 wt% of the substrate).
-
Add the solvent (e.g., ethanol) to the flask.
-
Add this compound to the flask.
-
Seal the flask with a septum and purge the system with hydrogen gas using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. [1] Keep the filter cake wet with solvent.
-
Rinse the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-methoxy-1-butanol.
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine conversion, selectivity, and yield.
Protocol 2: Catalyst Screening using Pd/C
-
Reaction Setup: In a fume hood, add 10% Pd/C (5-10 wt%) to a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the solvent (e.g., ethanol) to the flask, ensuring the catalyst is fully wetted.
-
Add this compound to the flask.
-
Securely attach a hydrogen balloon to the flask via a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Work-up: Upon completion, purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Analysis: Characterize the product using GC-MS and ¹H NMR.
Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Troubleshooting decision tree for hydrogenation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 4. resource.aminer.org [resource.aminer.org]
- 5. hidenanalytical.com [hidenanalytical.com]
- 6. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2-Butanol by Selective Hydrogenolysis of 1,4-Anhydroerythritol over Molybdenum Oxide-Modified Rhodium-Supported Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 3-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing exothermic reactions involving 3-Methoxybutanal. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: Like many aldehydes, this compound can undergo highly exothermic reactions. The primary thermal hazards stem from its potential for rapid, uncontrolled temperature increases, which can lead to thermal runaway. This risk is particularly pronounced during oxidation, reactions with strong bases (e.g., in aldol condensations), and when using organometallic reagents like Grignard reagents. A thermal runaway can cause a dangerous increase in pressure within the reaction vessel, potentially leading to vessel failure and the release of flammable or toxic materials.
Q2: What common reactions involving this compound are exothermic?
A2: Several common synthetic transformations involving this compound are expected to be exothermic:
-
Oxidation: The conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium dichromate or Oxone is a notably exothermic process.[1][2][3]
-
Reduction: Reduction of the aldehyde to an alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride releases heat.
-
Grignard Reactions: The addition of Grignard reagents to the carbonyl group is highly exothermic and requires careful temperature control.[4][5][6][7][8]
-
Aldol Condensation: Base-catalyzed self-condensation or crossed-condensation of this compound can be exothermic, particularly if the reaction is heated to promote dehydration to the enone.[9][10][11][12][13]
-
Reactions with Strong Acids or Bases: Neutralization reactions and other transformations involving strong acids or bases can generate significant heat.
Q3: Are there any specific reagents that should be handled with extra caution when reacting with this compound?
A3: Yes, exercise extreme caution when using the following:
-
Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide (in Jones reagent), and peroxides can lead to vigorous and potentially explosive reactions.[3][14]
-
Strong Bases: Strong bases such as sodium hydroxide, potassium hydroxide, and especially organolithium reagents (like n-BuLi) or LDA used for enolate formation, can initiate rapid and highly exothermic reactions.[9][13]
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive towards aldehydes and the reactions are typically very exothermic.[4][5][6][7][8]
Q4: How can I estimate the potential heat of reaction for a process involving this compound?
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Oxidation
Symptoms:
-
A sudden and rapid rise in the internal reaction temperature that is difficult to control with the cooling bath.
-
Vigorous off-gassing or boiling of the solvent.
-
Color change indicating a rapid reaction progression.
Potential Causes:
-
Rate of Reagent Addition: The oxidizing agent was added too quickly. Many oxidations have an induction period, followed by a rapid exotherm.
-
Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction, or there is poor heat transfer between the flask and the bath.
-
Concentration of Reagents: The reaction mixture is too concentrated, leading to a higher rate of heat generation per unit volume.
Solutions:
-
Control Reagent Addition: Add the oxidizing agent slowly and portion-wise, or via a dropping funnel, to control the rate of the reaction. Monitor the internal temperature closely during the addition.
-
Improve Heat Transfer: Ensure the reaction flask has good surface area contact with the cooling bath. Use an appropriately sized flask and a stir bar or overhead stirrer that provides efficient mixing.
-
Dilution: Conduct the reaction in a more dilute solution to provide a larger thermal mass to absorb the heat generated.
-
Pre-cool the Reagents: Cool the solution of this compound before beginning the addition of the oxidizing agent.
Issue 2: Thermal Runaway During a Grignard Reaction
Symptoms:
-
Rapid, uncontrolled boiling of the ether solvent.
-
A significant and sudden increase in the internal reaction temperature.
-
Formation of a large amount of solid precipitate.
Potential Causes:
-
Rapid Addition of the Aldehyde: Adding the this compound solution to the Grignard reagent too quickly.
-
Grignard Reagent Concentration: The Grignard reagent is too concentrated.
-
Localized Hotspots: Inefficient stirring can lead to localized areas of high reaction rate and temperature.
Solutions:
-
Slow, Controlled Addition: Add the this compound solution dropwise to the Grignard reagent at a rate that allows the cooling system to dissipate the generated heat.
-
Maintain Low Temperature: Use an ice bath or a cryo-cooler to maintain a low internal reaction temperature (e.g., 0 °C) throughout the addition.
-
Vigorous Stirring: Employ efficient mechanical stirring to ensure homogenous mixing and prevent the formation of hotspots.
-
Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde solution (reverse addition) can provide better control, although this may affect selectivity in some reactions.
Issue 3: Uncontrolled Exotherm in a Base-Catalyzed Aldol Condensation
Symptoms:
-
The reaction temperature rises significantly above the desired temperature.
-
The reaction mixture darkens, potentially indicating side reactions or decomposition.
-
Pressure build-up in a sealed system.
Potential Causes:
-
Strong Base Concentration: The concentration of the base (e.g., NaOH, KOH) is too high.
-
Reaction Temperature: The initial reaction temperature is too high, or external heating is applied too rapidly.
-
Substrate Reactivity: Aldehydes are highly reactive in aldol condensations, and the reaction can accelerate quickly.
Solutions:
-
Catalytic Amount of Base: Use a catalytic amount of a weaker base if possible, or ensure the concentration of a strong base is carefully controlled.
-
Temperature Control: Initiate the reaction at a lower temperature and allow it to warm slowly. Use a cooling bath to manage the exotherm.
-
Slow Addition: If one of the components is added to initiate the reaction, do so slowly and monitor the temperature.
-
Stepwise Procedure: For directed aldol reactions, pre-form the enolate at low temperature before adding the electrophile to ensure a controlled reaction.[9]
Quantitative Data for Analogous Compounds
The following table summarizes thermochemical data for butyraldehyde, which can be used as an estimate for this compound. Disclaimer: This data is for a structurally similar compound and should be used for estimation purposes only. A full safety assessment, including calorimetric studies, is recommended before scaling up any reaction with this compound.
| Property | Butyraldehyde (n-Butanal) | Data Source |
| Standard Enthalpy of Formation (liquid) | -239.2 kJ/mol | [20] |
| Standard Enthalpy of Combustion (liquid) | -2470.34 kJ/mol | [20] |
| Constant Pressure Heat Capacity (liquid at 298.15 K) | 164.7 J/(mol·K) | [21] |
Experimental Protocols for Key Reactions
Protocol 1: Controlled Oxidation of an Aldehyde (Jones Oxidation)
This protocol is adapted for a generic aldehyde and highlights the necessary temperature control measures.
Materials:
-
Aldehyde (1.0 equiv)
-
Acetone (reagent grade)
-
Jones Reagent (2.5 M solution of CrO₃ in concentrated H₂SO₄ and water)
-
Isopropanol
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur.
-
Maintain the internal temperature below 20 °C throughout the addition by adjusting the addition rate and ensuring efficient cooling.[1]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Quench the excess oxidant by the slow, dropwise addition of isopropanol until the orange color dissipates. This quenching step can also be exothermic.
Protocol 2: Grignard Reaction with an Aldehyde
This protocol provides a general procedure for the addition of a Grignard reagent to an aldehyde, emphasizing safety and temperature control.
Materials:
-
Aldehyde (1.0 equiv) dissolved in anhydrous diethyl ether
-
Grignard Reagent (e.g., Phenylmagnesium bromide, ~1.1 equiv) in diethyl ether
-
Anhydrous diethyl ether
Procedure:
-
Place the Grignard reagent in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen).
-
Cool the flask containing the Grignard reagent in an ice bath to 0 °C.
-
Add the solution of the aldehyde in anhydrous diethyl ether to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic, and the ether may begin to reflux if the addition is too fast.[5][6]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture again in an ice bath before quenching by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This quenching step is also exothermic.
Mandatory Visualizations
Caption: Workflow for managing exothermic reactions involving this compound.
Caption: Logical pathway for a base-catalyzed aldol condensation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. researchgate.net [researchgate.net]
- 8. cerritos.edu [cerritos.edu]
- 9. benchchem.com [benchchem.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. atct.anl.gov [atct.anl.gov]
- 16. Butanal [webbook.nist.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. mt.com [mt.com]
- 20. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 21. Butanal [webbook.nist.gov]
Validation & Comparative
Validating a Novel GC-MS Method for the Quantification of 3-Methoxybutanal: A Comparative Guide
This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-Methoxybutanal against an existing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals who require accurate and sensitive quantification of this analyte.
Introduction
This compound is a carbonyl compound of interest in various chemical and pharmaceutical syntheses. Accurate and reliable quantification is crucial for process monitoring, quality control, and stability testing. This guide details the validation of a new, highly sensitive and specific GC-MS method and compares its performance characteristics to a more traditional HPLC-UV method. The data presented herein demonstrates the superior performance of the new GC-MS method, making it a more suitable choice for rigorous analytical requirements.
Comparative Performance Data
The performance of the newly validated GC-MS method and the existing HPLC-UV method were evaluated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The key validation parameters are summarized in the tables below.
Table 1: Comparison of Method Performance Characteristics
| Parameter | New GC-MS Method | Existing HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9952 | R² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 5 - 200 µg/mL | Defined by linearity, accuracy, and precision |
| Limit of Detection (LOD) | 0.03 µg/mL | 1.5 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 5.0 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Specificity | High (Mass specific detection) | Low (Potential interference) | No interference at the retention time of the analyte |
Table 2: Accuracy
The accuracy of the methods was determined by spike-recovery experiments at three different concentration levels.[2]
| Spike Level | New GC-MS Method (% Recovery) | Existing HPLC-UV Method (% Recovery) | Acceptance Criteria |
| Low (80% of target) | 99.2% | 95.8% | 80 - 120% |
| Medium (100% of target) | 100.5% | 98.2% | 80 - 120% |
| High (120% of target) | 101.1% | 103.5% | 80 - 120% |
| Mean Recovery | 100.3% | 99.2% | 98.0 - 102.0% |
Table 3: Precision
Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).[1][2]
| Precision Level | New GC-MS Method (% RSD) | Existing HPLC-UV Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.2% | 3.5% | RSD ≤ 2% |
| Intermediate Precision (n=6, 3 days) | 1.8% | 4.8% | RSD ≤ 2% |
Experimental Protocols
Detailed methodologies for the validation of the new GC-MS method are provided below.
New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method utilizes headspace solid-phase microextraction (HS-SPME) for sample introduction, followed by separation and detection using GC-MS. This approach is suitable for volatile analytes like this compound.
3.1.1. Materials and Reagents
-
This compound reference standard (CAS: 5281-76-5)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Internal Standard (IS): 4-Methyl-2-pentanone
-
20 mL headspace vials with PTFE/silicone septa
3.1.2. Sample and Standard Preparation
-
Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration Standards: A series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL were prepared by spiking the stock solution into deionized water in headspace vials.
-
Sample Preparation: 5 mL of the liquid sample was placed into a 20 mL headspace vial. 1.5 g of NaCl was added to enhance the partitioning of the analyte into the headspace.[3]
-
Internal Standard: The internal standard was added to all standards and samples to a final concentration of 10 µg/L.
3.1.3. HS-SPME Conditions
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Agitation: 250 rpm
3.1.4. GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-200
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
This method represents a more traditional approach for the analysis of carbonyl compounds, often requiring derivatization for UV detection.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Phosphoric acid
3.2.2. Sample and Standard Preparation
-
Derivatization: Samples and standards were derivatized with DNPH to form the corresponding hydrazone, which is UV-active.
-
Stock Solution: A stock solution of the derivatized this compound (1 mg/mL) was prepared in acetonitrile.
-
Calibration Standards: A series of calibration standards ranging from 5 µg/mL to 200 µg/mL were prepared by diluting the stock solution with the mobile phase.
3.2.3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 360 nm
-
Column Temperature: 30°C
Mandatory Visualizations
The following diagrams illustrate the workflow for the validation of the new analytical method.
Caption: Workflow for the validation of the new GC-MS analytical method.
Caption: Logical relationship of key analytical method validation parameters.
Conclusion
The newly developed and validated HS-SPME-GC-MS method for the quantification of this compound demonstrates significant improvements in sensitivity, specificity, accuracy, and precision compared to the existing HPLC-UV method. The lower LOD and LOQ make it particularly suitable for trace-level analysis and impurity profiling. The comprehensive validation data confirms that this method is reliable, robust, and fit for its intended purpose in a research and quality control environment.
References
Comparative analysis of different 3-Methoxybutanal synthesis routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 3-Methoxybutanal
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavorings. Its production is of significant interest to researchers and chemical industries. This guide provides a comparative analysis of three primary synthetic routes to this compound: the reaction of crotonaldehyde with methanol, the oxidation of 3-methoxybutanol, and the hydroformylation of methyl vinyl ether. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | Route 1: Crotonaldehyde & Methanol | Route 2: Oxidation of 3-Methoxybutanol | Route 3: Hydroformylation of Methyl Vinyl Ether |
| Starting Materials | Crotonaldehyde, Methanol | 3-Methoxybutanol, Oxidizing Agent (e.g., TEMPO/NaOCl) | Methyl vinyl ether, Syngas (CO/H₂) |
| Reaction Type | Michael Addition | Oxidation | Hydroformylation |
| Catalyst | Alkaline catalyst (e.g., NaOH, KOH) | TEMPO (catalytic), Co-oxidant | Transition metal complex (e.g., Rhodium, Cobalt) |
| Typical Yield | High (often nearly quantitative) | Good to Excellent (typically >80%) | Moderate to High (variable based on catalyst and conditions) |
| Selectivity | High for 1,4-addition | High for aldehyde formation with controlled conditions | Can be an issue (linear vs. branched aldehydes) |
| Reaction Conditions | Room temperature, atmospheric pressure | Mild (e.g., 0°C to room temperature) | Elevated temperature and pressure |
| Key Advantages | Readily available and inexpensive starting materials, simple procedure. | High selectivity, avoids over-oxidation to carboxylic acid. | Atom-economical, direct route from a simple alkene. |
| Key Disadvantages | Crotonaldehyde is a lachrymator and toxic. | Requires the synthesis of 3-methoxybutanol, use of potentially hazardous oxidizing agents. | Requires specialized high-pressure equipment, catalyst can be expensive. |
Route 1: Synthesis from Crotonaldehyde and Methanol
This is the most established and industrially practiced method for producing this compound. The reaction proceeds via a Michael (1,4-conjugate) addition of methanol to the α,β-unsaturated aldehyde, crotonaldehyde.
Reaction Pathway
Caption: Synthesis of this compound from Crotonaldehyde.
Experimental Protocol
Materials:
-
Crotonaldehyde
-
Methanol
-
Alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide solution)
-
Neutralizing agent (e.g., acetic acid)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, crotonaldehyde is dissolved in an excess of methanol.
-
The reaction is initiated by the dropwise addition of an alkaline catalyst solution. This reaction is exothermic, and cooling is necessary to maintain the temperature at room temperature.[1]
-
The reaction mixture is stirred at room temperature under atmospheric pressure until the reaction is complete, which can be monitored by techniques like gas chromatography (GC).
-
Upon completion, the reaction mixture is neutralized with an acid, such as acetic acid.[1]
-
The resulting this compound can be purified from the reaction mixture by distillation.
Discussion:
This method is favored for its simplicity, high yields (often approaching quantitative), and the use of inexpensive and readily available starting materials.[2][3][4] However, crotonaldehyde is a hazardous substance (lachrymatory and toxic), requiring appropriate safety precautions.[2][4][5] The commercial product of crotonaldehyde is typically a mixture of E- and Z-isomers, with the E-isomer being predominant.[6]
Route 2: Oxidation of 3-Methoxybutanol
This route offers a selective method to produce this compound from its corresponding primary alcohol, 3-methoxybutanol. A common and efficient method for this transformation is the TEMPO-mediated oxidation.
Reaction Pathway
Caption: Oxidation of 3-Methoxybutanol to this compound.
Experimental Protocol (General TEMPO-mediated Oxidation)
Materials:
-
3-Methoxybutanol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
A stoichiometric oxidant (e.g., sodium hypochlorite, NaOCl)
-
A co-catalyst (e.g., potassium bromide, KBr)
-
Buffer solution (e.g., sodium bicarbonate)
-
Organic solvent (e.g., dichloromethane, DCM)
Procedure:
-
3-Methoxybutanol is dissolved in a suitable organic solvent, such as dichloromethane.
-
A catalytic amount of TEMPO and an aqueous solution of a co-catalyst like potassium bromide are added to the mixture.
-
The reaction mixture is cooled in an ice bath, and an aqueous solution of the stoichiometric oxidant (e.g., sodium hypochlorite), buffered to a specific pH, is added dropwise while maintaining a low temperature.
-
The reaction is stirred vigorously until completion, which can be monitored by thin-layer chromatography (TLC) or GC.
-
The organic layer is separated, washed with appropriate aqueous solutions to remove residual reagents, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be further purified by distillation.
Discussion:
TEMPO-mediated oxidation is a mild and highly selective method for converting primary alcohols to aldehydes, generally providing high yields without significant over-oxidation to the carboxylic acid.[7][8] The main drawback of this route is the need for the starting material, 3-methoxybutanol, which is often synthesized from this compound itself. However, if 3-methoxybutanol is readily available, this method offers a clean and efficient pathway to the desired aldehyde.
Route 3: Hydroformylation of Methyl Vinyl Ether
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[9] In this proposed route, methyl vinyl ether would react with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to produce this compound.
Reaction Pathway
Caption: Hydroformylation of Methyl Vinyl Ether.
Experimental Protocol (General Hydroformylation)
Materials:
-
Methyl vinyl ether
-
Syngas (CO/H₂)
-
Transition metal catalyst (e.g., a rhodium or cobalt complex)
-
Solvent (e.g., toluene)
Procedure:
-
The transition metal catalyst and a suitable solvent are charged into a high-pressure reactor.
-
Methyl vinyl ether is added to the reactor.
-
The reactor is sealed, purged with an inert gas, and then pressurized with syngas to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the required duration.
-
After cooling and depressurization, the reaction mixture is analyzed to determine the conversion and selectivity.
-
The this compound product is separated from the catalyst and solvent, typically by distillation.
Discussion:
Hydroformylation is a highly atom-economical process.[9] However, a key challenge in the hydroformylation of unsymmetrical alkenes like methyl vinyl ether is controlling the regioselectivity to favor the desired branched aldehyde (this compound) over the linear isomer (2-methoxypropanal). The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. This route requires specialized high-pressure equipment, and the catalysts can be expensive, making it more suitable for large-scale industrial production rather than laboratory-scale synthesis.
Conclusion
The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, the required purity of the final product, and the available equipment.
-
For large-scale, cost-effective production , the reaction of crotonaldehyde and methanol remains the most viable and established method, despite the handling requirements for crotonaldehyde.
-
For high-purity, smaller-scale synthesis , where 3-methoxybutanol is accessible, TEMPO-mediated oxidation offers a clean and selective alternative.
-
The hydroformylation of methyl vinyl ether represents a modern, atom-economical approach but requires significant process development to control selectivity and is capital-intensive due to the need for high-pressure equipment.
Researchers and drug development professionals should carefully consider these factors to select the optimal synthetic strategy that aligns with their specific needs and resources.
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. celanese.com [celanese.com]
- 3. P. aeruginosa Metabolome Database: 3-methylbutanal (PAMDB120438) [pseudomonas.umaryland.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ymdb.ca [ymdb.ca]
- 7. TEMPO [organic-chemistry.org]
- 8. Butanal, 3-methyl- [webbook.nist.gov]
- 9. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 3-Methoxybutanal and 3-Hydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-methoxybutanal and 3-hydroxybutanal. Due to a lack of directly comparable experimental data in the public domain, this analysis focuses on the predicted reactivity based on fundamental principles of organic chemistry and the electronic properties of the substituent groups. The information herein is intended to guide researchers in designing experiments and anticipating the chemical behavior of these two analogous aldehydes.
Introduction
3-Hydroxybutanal, also known as aldol, is a well-characterized β-hydroxy aldehyde, famously formed through the aldol condensation of acetaldehyde. Its bifunctional nature, possessing both an aldehyde and a hydroxyl group, makes it a versatile intermediate in organic synthesis. This compound, its methylated analogue, is less extensively documented in scientific literature. Understanding the relative reactivity of these two compounds is crucial for their application in various chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The key difference between these two molecules lies in the substituent at the C-3 position: a hydroxyl (-OH) group in 3-hydroxybutanal and a methoxy (-OCH₃) group in this compound. This seemingly minor difference is expected to have a significant impact on the reactivity of the aldehyde functional group and the molecule as a whole.
Theoretical Comparison of Reactivity
The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents that are electron-withdrawing increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity and thus, reactivity.
The hydroxyl group (-OH) in 3-hydroxybutanal can act as a weak electron-withdrawing group through induction due to the electronegativity of the oxygen atom. However, it can also act as an electron-donating group through resonance, although this effect is less pronounced for a non-conjugated system. The methoxy group (-OCH₃) in this compound has a similar inductive effect but a slightly stronger electron-donating character due to the +I (inductive) effect of the methyl group.
Furthermore, the hydroxyl group in 3-hydroxybutanal can participate in intramolecular hydrogen bonding, which can influence the conformation of the molecule and potentially the accessibility of the aldehyde group.
Based on these electronic effects, the following general predictions can be made:
-
Nucleophilic Addition to the Carbonyl Group: 3-Hydroxybutanal is expected to be slightly more reactive towards nucleophiles than this compound due to the slightly greater inductive electron-withdrawing effect of the hydroxyl group compared to the methoxy group.
-
Reactions at the α-Carbon (Aldol Condensation): Both molecules possess acidic α-hydrogens, making them susceptible to enolate formation and subsequent aldol reactions. The relative acidity of the α-hydrogens will be influenced by the C-3 substituent. The slightly more electron-withdrawing nature of the hydroxyl group might lead to a marginally higher acidity of the α-protons in 3-hydroxybutanal.
Data Presentation: A Qualitative Comparison
The following table summarizes the expected relative reactivity of this compound and 3-hydroxybutanal in key chemical transformations. It is important to reiterate that this is a qualitative assessment based on chemical principles, pending the availability of direct experimental data.
| Reaction Type | This compound | 3-Hydroxybutanal | Rationale for Predicted Difference |
| Oxidation to Carboxylic Acid | Expected to be readily oxidized. | Expected to be readily oxidized. | Both are aldehydes and are susceptible to oxidation. The rate may be slightly faster for 3-hydroxybutanal due to the electronic effect of the hydroxyl group. |
| Reduction to Alcohol | Expected to be readily reduced. | Expected to be readily reduced. | Both aldehydes can be reduced to the corresponding primary alcohols. The reactivity is expected to be similar, with a slight edge for 3-hydroxybutanal. |
| Aldol Condensation (Self-condensation) | Possible, as it possesses α-hydrogens. | Known to undergo self-condensation. | The rate and equilibrium of the reaction will depend on the acidity of the α-protons, which is expected to be slightly higher for 3-hydroxybutanal. |
| Acetal Formation | Expected to form acetals under acidic conditions. | Expected to form acetals under acidic conditions. | The rate of acetal formation is acid-catalyzed and depends on the electrophilicity of the carbonyl carbon. A slightly faster rate is predicted for 3-hydroxybutanal. |
Experimental Protocols (Illustrative Examples)
The following are representative experimental protocols for key reactions. These are generalized procedures and may require optimization for the specific substrates.
Oxidation of an Aldehyde to a Carboxylic Acid (General Procedure)
This protocol describes a typical Swern oxidation, which is a mild method for oxidizing primary alcohols to aldehydes, but the workup can be adapted for the oxidation of aldehydes to carboxylic acids using stronger oxidants.
Materials:
-
Aldehyde (this compound or 3-hydroxybutanal)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
For oxidation to carboxylic acid: Jones reagent (chromium trioxide in sulfuric acid and acetone)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature at -78 °C.
-
Add the aldehyde dropwise to the reaction mixture.
-
After stirring, add triethylamine to quench the reaction.
-
For oxidation to a carboxylic acid, the isolated aldehyde would then be dissolved in acetone and treated with Jones reagent at 0 °C until the orange color persists.
-
The reaction is then quenched with isopropanol, and the carboxylic acid is extracted using an appropriate solvent.
Reduction of an Aldehyde to an Alcohol using Sodium Borohydride (General Procedure)
This protocol outlines the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Materials:
-
Aldehyde (this compound or 3-hydroxybutanal)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve the aldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Acetal Formation (General Procedure)
This protocol describes the acid-catalyzed formation of an acetal from an aldehyde and an alcohol.
Materials:
-
Aldehyde (this compound or 3-hydroxybutanal)
-
Alcohol (e.g., ethanol for acyclic acetal, ethylene glycol for cyclic acetal)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the aldehyde in the anhydrous solvent.
-
Add a slight excess of the alcohol and a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Neutralize the acid catalyst with a weak base (e.g., triethylamine).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetal.
Visualizations
General Reactivity Comparison
Caption: Predicted relative reactivity towards nucleophilic attack.
Experimental Workflow for Aldehyde Reduction
Caption: General experimental workflow for the reduction of an aldehyde.
Conclusion
While both this compound and 3-hydroxybutanal are expected to exhibit typical aldehyde reactivity, subtle differences arising from the electronic effects of the C-3 substituent are anticipated. 3-Hydroxybutanal is predicted to be slightly more reactive towards nucleophilic attack and may have slightly more acidic α-protons compared to this compound. However, without direct comparative experimental data, these predictions remain theoretical. This guide serves as a foundational resource for researchers, providing a framework for understanding and investigating the chemical behavior of these two compounds. Further experimental studies are warranted to quantify these reactivity differences and to fully elucidate the chemical profiles of this compound and 3-hydroxybutanal.
Sensory and chemical comparison of 3-Methoxybutanal to other aldehydes
Introduction
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. They are ubiquitous in nature and are significant contributors to the aroma and flavor of many foods, beverages, and fragrances. In the field of drug development and sensory science, a thorough understanding of the sensory and chemical properties of aldehydes is crucial for applications ranging from flavor creation and off-note identification to the development of new therapeutics targeting olfactory pathways. This guide presents a comparative overview of the sensory and chemical characteristics of selected aldehydes and provides detailed experimental protocols for their analysis.
Comparative Data of Selected Aldehydes
To illustrate a comparative analysis, data for three well-characterized aldehydes with distinct sensory profiles are presented below. These aldehydes—hexanal (an aliphatic aldehyde), benzaldehyde (an aromatic aldehyde), and cinnamaldehyde (an aromatic aldehyde with a conjugated double bond)—serve as examples for the type of data required for a comprehensive comparison.
| Property | Hexanal | Benzaldehyde | Cinnamaldehyde |
| IUPAC Name | Hexanal | Benzaldehyde | (E)-3-Phenylprop-2-enal |
| CAS Number | 66-25-1 | 100-52-7 | 104-55-2 |
| Molecular Formula | C₆H₁₂O | C₇H₆O | C₉H₈O |
| Molecular Weight | 100.16 g/mol | 106.12 g/mol [1] | 132.16 g/mol [2] |
| Boiling Point | 130-131 °C[3][4] | 179 °C[1] | 248 °C[5] |
| Solubility in Water | Sparingly soluble[6] | Sparingly soluble[7] | Sparingly soluble[8] |
| Odor Profile | Grassy, green, fatty, reminiscent of unripe fruit[3][9] | Bitter almond, cherry, sweet[7][10][11] | Spicy, sweet, warm, cinnamon[5][8][12] |
| Odor Threshold | ~4.5 - 97 ppb in water/air[13][14][15] | ~350 - 3500 ppb in water[16] | ~50 - 750 ppb[17][18] |
Note: Odor thresholds can vary significantly depending on the medium (air or water) and the methodology used for determination.
Experimental Protocols
A comprehensive comparison of aldehydes requires standardized experimental protocols for both sensory and chemical analysis.
Sensory Evaluation
Sensory evaluation relies on trained human panelists to describe and quantify the sensory attributes of a substance.
1. Descriptive Sensory Analysis
-
Objective: To identify and quantify the aromatic attributes of the aldehyde.
-
Panel: A panel of 8-12 trained individuals with demonstrated sensory acuity.
-
Procedure:
-
Sample Preparation: Prepare solutions of the aldehydes in a neutral solvent (e.g., mineral oil for olfaction, or water with a co-solvent for taste if applicable) at various concentrations. Samples should be presented in coded, identical containers.
-
Lexicon Development: In initial sessions, panelists are exposed to the aldehydes and collaboratively develop a list of descriptive terms (e.g., "grassy," "almond," "spicy") to characterize the aromas. Reference standards for each descriptor should be provided to calibrate the panelists.
-
Intensity Rating: In subsequent sessions, panelists rate the intensity of each descriptor for each sample on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).
-
Data Analysis: The intensity ratings are averaged across panelists, and the results can be visualized using spider plots or bar charts to compare the sensory profiles of the different aldehydes.
-
2. Odor Threshold Determination
-
Objective: To determine the lowest concentration of the aldehyde that can be detected.
-
Method: The ASTM E679 standard method, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted protocol.
-
Procedure:
-
Sample Preparation: A series of dilutions of the aldehyde in a specified medium (e.g., purified water or air) is prepared.
-
Presentation: Panelists are presented with three samples (in opaque, coded containers), two of which contain the blank medium and one of which contains the diluted aldehyde. This is known as a triangle test.
-
Task: Panelists are asked to identify the "odd" sample.
-
Ascending Series: The concentration is increased in steps until the panelist can reliably detect the aldehyde.
-
Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.
-
Chemical Analysis
Chemical analysis provides objective data on the purity, structure, and reactivity of the aldehydes.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the volatile components of a sample and to confirm the identity of the aldehyde.
-
Procedure:
-
Sample Introduction: A small amount of the aldehyde solution is injected into the gas chromatograph.
-
Separation: The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment. The resulting fragmentation pattern (mass spectrum) is a unique "fingerprint" that can be used to identify the compound by comparison to a spectral library.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the aldehyde.
-
Procedure:
-
Sample Preparation: A small amount of the pure aldehyde is dissolved in a deuterated solvent.
-
Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms in the molecule absorb and re-emit this radiation at specific frequencies.
-
Data Interpretation: The resulting NMR spectrum provides information about the chemical environment of each atom, allowing for the determination of the compound's structure.
-
3. Qualitative Chemical Tests
Simple chemical tests can be used to differentiate aldehydes from other functional groups, such as ketones.
-
Tollens' Test:
-
Add a few drops of the aldehyde to Tollens' reagent (a solution of silver nitrate in ammonia).
-
A positive test for an aldehyde is the formation of a silver mirror on the inside of the test tube.
-
-
Fehling's Test:
-
Add a few drops of the aldehyde to Fehling's solution (a basic solution of copper(II) sulfate).
-
Upon heating, a positive test for an aldehyde is the formation of a red precipitate of copper(I) oxide.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Workflow for the sensory evaluation of aldehydes.
References
- 1. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 2. Cinnamic Aldehyde (CAS 14371-10-9) – Synthetic Spicy-Sweet Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. webqc.org [webqc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Cinnamaldehyde | 104-55-2 [chemicalbook.com]
- 6. Hexanal | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Hexanal | 66-25-1 [chemicalbook.com]
- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 12. Cinnamaldehyde [chemeurope.com]
- 13. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique | PLOS One [journals.plos.org]
- 14. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkanals [leffingwell.com]
- 16. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 17. ScenTree - Cinnamaldehyde (CAS N° 104-55-2) [scentree.co]
- 18. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating 3-Methoxybutanal Isomers: A Spectroscopic Comparison Guide
A comprehensive analysis of the spectroscopic signatures of 3-methoxybutanal and its constitutional isomers, providing researchers, scientists, and drug development professionals with a valuable tool for unambiguous identification. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural nuances of isomers can lead to significant differences in their chemical and biological properties. For researchers working with this compound and its related compounds, a clear and reliable method for their differentiation is paramount. Spectroscopic techniques offer a powerful and non-destructive approach to elucidate the distinct molecular architecture of these isomers. This guide focuses on the comparative analysis of this compound and three of its constitutional isomers: 2-methoxybutanal, 4-methoxybutanal, and 3-methoxy-2-methylpropanal.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These differences in spectral features are a direct consequence of the unique electronic and structural environment of the atoms within each molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | 9.76 | t | 2.5 | -CHO |
| 3.65 - 3.55 | m | -CH(OCH₃)- | ||
| 3.32 | s | -OCH₃ | ||
| 2.50 | dd | 15.0, 5.0 | -CH₂- | |
| 1.18 | d | 6.2 | -CH₃ | |
| 2-Methoxybutanal | 9.65 | d | 2.0 | -CHO |
| 3.50 | ddd | 8.0, 6.0, 2.0 | -CH(OCH₃)- | |
| 3.40 | s | -OCH₃ | ||
| 1.70 - 1.55 | m | -CH₂- | ||
| 0.95 | t | 7.5 | -CH₃ | |
| 4-Methoxybutanal | 9.78 | t | 1.5 | -CHO |
| 3.38 | t | 6.0 | -CH₂-O- | |
| 3.33 | s | -OCH₃ | ||
| 2.50 | dt | 7.0, 1.5 | -CH₂-CHO | |
| 1.95 | p | 6.5 | -CH₂-CH₂-CH₂- | |
| 3-Methoxy-2-methylpropanal | 9.70 | d | 1.8 | -CHO |
| 3.55 | d | 6.0 | -CH₂-O- | |
| 3.35 | s | -OCH₃ | ||
| 2.70 | m | -CH(CH₃)- | ||
| 1.10 | d | 7.0 | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) | Assignment |
| This compound | 202.5 | -CHO |
| 75.0 | -CH(OCH₃)- | |
| 56.5 | -OCH₃ | |
| 49.0 | -CH₂- | |
| 22.0 | -CH₃ | |
| 2-Methoxybutanal | 204.0 | -CHO |
| 85.0 | -CH(OCH₃)- | |
| 58.0 | -OCH₃ | |
| 25.0 | -CH₂- | |
| 10.0 | -CH₃ | |
| 4-Methoxybutanal | 202.8 | -CHO |
| 72.0 | -CH₂-O- | |
| 59.0 | -OCH₃ | |
| 41.0 | -CH₂-CHO | |
| 22.0 | -CH₂-CH₂-CH₂- | |
| 3-Methoxy-2-methylpropanal | 205.0 | -CHO |
| 75.0 | -CH₂-O- | |
| 59.0 | -OCH₃ | |
| 50.0 | -CH(CH₃)- | |
| 12.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-O Stretch (Ether) |
| This compound | ~1725 (s) | ~2820 (m), ~2720 (m) | ~1100 (s) |
| 2-Methoxybutanal | ~1730 (s) | ~2825 (m), ~2725 (m) | ~1110 (s) |
| 4-Methoxybutanal | ~1720 (s) | ~2815 (m), ~2715 (m) | ~1115 (s) |
| 3-Methoxy-2-methylpropanal | ~1735 (s) | ~2820 (m), ~2720 (m) | ~1105 (s) |
(s = strong, m = medium)
Mass Spectrometry (MS)
Table 4: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 102 | 87 ([M-CH₃]⁺), 71 ([M-OCH₃]⁺), 57, 45 |
| 2-Methoxybutanal | 102 | 73 ([M-C₂H₅]⁺), 59, 45 |
| 4-Methoxybutanal | 102 | 71 ([M-OCH₃]⁺), 58, 45 |
| 3-Methoxy-2-methylpropanal | 102 | 87 ([M-CH₃]⁺), 57, 45 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectral width was set to cover a range of 0-10 ppm. A 30° pulse width was used with a relaxation delay of 1 second. A total of 16 scans were acquired for each sample.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of 0-220 ppm. A relaxation delay of 2 seconds was employed, and spectra were obtained after approximately 512 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system was used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C (hold for 2 min) and ramp up to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.
-
MS Conditions: Electron ionization (EI) at 70 eV was employed. The mass spectra were scanned over a range of m/z 35-150.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic differentiation of this compound isomers.
Caption: Experimental workflow for isomer differentiation.
Signaling Pathway of Differentiation Logic
The differentiation of the isomers is based on a logical pathway that interprets the unique signals from each spectroscopic method.
Caption: Decision pathway for isomer identification.
Cross-Validation of Quantification Methods for 3-Methoxybutanal: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds such as 3-Methoxybutanal is critical for product quality control, safety assessment, and various research applications. This guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Gas Chromatography coupled with Mass Spectrometry (GC-MS). This comparison is based on established methodologies for aldehyde and volatile compound analysis, providing a framework for selecting the most appropriate method for specific analytical needs.
Methodology Comparison
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
| Feature | HPLC-UV with DNPH Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of the 2,4-dinitrophenylhydrazone derivative of this compound on a reversed-phase column with detection by UV absorbance.[1][2] | Separation of volatile this compound based on its boiling point and polarity, followed by detection and quantification based on its mass-to-charge ratio.[3][4] |
| Selectivity | Moderate to High. Dependent on chromatographic separation of derivatives.[1] | Very High. Mass spectrometry provides structural information for positive identification.[5] |
| Sensitivity | High. Derivatization enhances UV absorbance.[2][6] | Very High. Especially with techniques like Headspace SPME.[7] |
| Sample Throughput | Lower, due to the derivatization step.[8] | Higher, particularly with direct injection or headspace analysis. |
| Derivatization | Mandatory. This compound is not UV active and requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).[1][2] | Not typically required, but can be used to improve volatility and peak shape.[9][10] |
| Instrumentation | HPLC system with a UV detector. | GC system with a Mass Spectrometer detector. |
| Typical Application | Analysis of aldehydes in various matrices, including air and water samples.[1][11] | Analysis of volatile and semi-volatile organic compounds in complex matrices.[7][12] |
Experimental Protocols
Quantification by HPLC-UV with DNPH Derivatization
This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV spectroscopy.[1][2]
a. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For each standard and sample, add an acidic solution of DNPH.
-
Allow the reaction to proceed in a controlled temperature environment to ensure complete derivatization.
-
Quench the reaction and dilute the mixture with a water/acetonitrile solution.[6]
b. Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed.[1][2]
-
Flow Rate: Typically in the range of 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound without the need for derivatization.[3][4] Headspace Solid-Phase Microextraction (HS-SPME) can be employed for sample preparation to enhance sensitivity.[7]
a. Sample Preparation (HS-SPME):
-
Place a known volume of the liquid sample or a known weight of the solid sample into a headspace vial.
-
For liquid samples, the addition of salt (e.g., NaCl) can improve the partitioning of volatile analytes into the headspace.[7]
-
Seal the vial and incubate at a constant temperature to allow the analytes to equilibrate between the sample and the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
b. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer detector.
-
Injector: Operated in splitless or split mode, with a temperature suitable for the desorption of analytes from the SPME fiber (e.g., 250°C).[4]
-
Column: A capillary column with a suitable stationary phase for volatile compound analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column).[4][12]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 40°C, hold for 1 minute, then ramp to a higher temperature.[12]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.[9]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each quantification method.
Caption: Workflow for this compound quantification by HPLC-UV with DNPH derivatization.
Caption: Workflow for this compound quantification by HS-SPME-GC-MS.
Conclusion
Both HPLC-UV with DNPH derivatization and GC-MS are viable methods for the quantification of this compound. The HPLC-UV method is a robust and sensitive technique, particularly suitable for laboratories where a GC-MS is not available.[1][2][6] However, the requirement for derivatization adds a step to the sample preparation process.[8] GC-MS, especially when coupled with headspace sampling, offers very high sensitivity and selectivity, making it ideal for complex matrices and for confirmatory analysis.[5][7] The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, and available resources. For routine analysis of a known target, a validated HPLC-UV method can be very effective. For trace-level detection, identification of unknown volatiles, or analysis in complex samples, GC-MS is the preferred technique.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Methoxy-3-methylbutane-1-ol - Analysis AIR - Analytice [analytice.com]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. cenam.mx [cenam.mx]
Performance Showdown: 3-Methoxy-3-methyl-1-butanol (MMB) vs. Traditional Specialty Solvents in Pharmaceutical Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). While traditional solvents like ethanol, propylene glycol, and isopropyl alcohol have long been staples in formulation science, the emergence of novel specialty solvents necessitates a thorough evaluation of their performance. This guide provides an objective comparison of 3-Methoxy-3-methyl-1-butanol (MMB), a promising specialty solvent, against these established alternatives, supported by available data and detailed experimental protocols.
Executive Summary
Data Presentation: A Comparative Analysis
The performance of a solvent is multi-faceted, extending beyond mere solubilization. The following tables summarize key quantitative data for MMB and its traditional counterparts, offering a clear, comparative snapshot of their physical and toxicological profiles.
Table 1: Physicochemical Properties of Selected Solvents
| Property | 3-Methoxy-3-methyl-1-butanol (MMB) | Ethanol | Propylene Glycol | Isopropyl Alcohol |
| Molecular Formula | C6H14O2 | C2H6O | C3H8O2 | C3H8O |
| Molecular Weight ( g/mol ) | 118.17 | 46.07 | 76.09 | 60.10 |
| Boiling Point (°C) | 174 | 78.37 | 188.2 | 82.5 |
| Density (g/mL at 20°C) | 0.926 | 0.789 | 1.036 | 0.786 |
| Flash Point (°C) | 71 | 13 | 99 | 12 |
| Water Solubility | Miscible | Miscible | Miscible | Miscible |
Table 2: Acute Oral Toxicity in Rats (LD50)
| Solvent | LD50 (mg/kg) | Toxicity Class |
| 3-Methoxy-3-methyl-1-butanol (MMB) | 4300 - 4500[1][2][3] | Moderately Toxic |
| Ethanol | ~7060 | Slightly Toxic |
| Propylene Glycol | 20000[4] | Practically Non-Toxic |
| Isopropyl Alcohol | ~5045[5] | Moderately Toxic |
Table 3: Solubility of Ketoprofen (A Model Poorly Soluble Drug)
| Solvent | Solubility (mol/L) at ~25-27°C |
| 3-Methoxy-3-methyl-1-butanol (MMB) | Data not available |
| Ethanol | ~1.85 |
| Propylene Glycol | ~0.499 |
| Isopropyl Alcohol | Data indicates fair solubility[5] |
Note: The solubility of ketoprofen in isopropyl alcohol is described qualitatively in the available literature. Direct quantitative comparison is limited by the lack of standardized experimental data across all solvents for the same API.
Experimental Protocols
To ensure objective and reproducible performance evaluation, standardized experimental protocols are paramount. The following sections detail the methodologies for key experiments cited in this guide.
Protocol 1: Determination of API Solubility
Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in a given solvent.
Materials:
-
API (e.g., Ketoprofen)
-
Solvent (e.g., MMB, Ethanol, Propylene Glycol, Isopropyl Alcohol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of the API to a pre-weighed vial. The excess is crucial to ensure saturation is reached.
-
Equilibration: Add a known volume of the solvent to the vial. Seal the vial tightly.
-
Incubation: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.
-
Quantification: Calculate the solubility based on the HPLC analysis and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Protocol 2: Accelerated Stability Testing of an API in Solution
Objective: To assess the chemical stability of an API in a solvent under accelerated conditions to predict its long-term stability.
Materials:
-
API solution in the test solvent
-
Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH as per ICH guidelines)[6][7][8]
-
HPLC system
-
pH meter
Methodology:
-
Sample Preparation: Prepare a solution of the API in the test solvent at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution for the initial concentration of the API and the presence of any degradation products using a validated stability-indicating HPLC method. Measure the pH of the solution.
-
Storage: Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[6][7]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, and 6 months), withdraw samples from the stability chamber.[6][7]
-
Analysis: For each time point, analyze the samples for the concentration of the API and the formation of degradation products using the same HPLC method as in the initial analysis. Also, measure the pH.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and identify any significant changes in the chemical profile of the API.
Mandatory Visualization
To further elucidate the processes involved in solvent selection and experimental evaluation, the following diagrams are provided.
Caption: A typical workflow for selecting a suitable solvent in drug development.
Caption: Experimental workflow for determining the solubility of an API.
Conclusion
The selection of a specialty solvent in pharmaceutical development is a data-driven process that requires a careful balance of performance, safety, and compatibility. While traditional solvents like ethanol, propylene glycol, and isopropyl alcohol remain valuable tools, emerging solvents such as 3-Methoxy-3-methyl-1-butanol (MMB) offer a unique set of properties that may be advantageous in specific applications. MMB's lower volatility and moderate toxicity profile present it as a potentially safer alternative in certain contexts. However, the current lack of publicly available, direct comparative data, particularly in the realm of API solubility, highlights the critical need for further empirical studies. The experimental protocols provided in this guide offer a framework for researchers to generate this vital data, enabling more informed and robust solvent selection decisions in the pursuit of developing safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems : Interactions and Thermodynamic Parameters of Solvation | Semantic Scholar [semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating the Biological Activity of 3-Methoxybutanal and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential biological activities of 3-Methoxybutanal and its structural analogues. Due to a lack of publicly available experimental data on this compound, this document extrapolates its potential cytotoxic, anti-inflammatory, and antioxidant properties by examining related saturated and unsaturated aldehydes. This guide presents available quantitative data for analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by these molecules. The objective is to furnish a foundational resource to stimulate and inform future research into the bioactivity of this compound.
Introduction
This compound is a saturated aldehyde whose biological activities have not been extensively characterized in publicly accessible literature. However, the aldehyde functional group is known to be reactive and can impart significant biological effects. Aldehydes are known to interact with biological macromolecules, leading to a range of cellular responses, from cytotoxicity to the modulation of signaling pathways. Understanding the structure-activity relationships of aldehydes is crucial for drug development and toxicology.
This guide explores the potential biological activities of this compound by comparing it with structurally similar aldehydes for which experimental data are available. The selected analogues allow for an examination of the effects of chain length, saturation, and the presence of a methoxy group.
Analogues Considered in this Guide:
-
Saturated Aldehydes:
-
3-Methylbutanal (Isovaleraldehyde): Possesses a similar branched four-carbon chain but lacks the methoxy group.
-
Butanal: A straight-chain four-carbon aldehyde, representing the parent backbone.
-
Methoxyacetaldehyde: A shorter aldehyde containing a methoxy group.
-
3-Hydroxybutanal (Acetaldol): Allows for a comparison between a hydroxyl and a methoxy substituent at the 3-position.
-
-
Unsaturated Aldehydes (for comparative context):
-
Crotonaldehyde: An α,β-unsaturated aldehyde with a four-carbon chain.
-
3-Methyl-2-butenal (Prenal): An unsaturated analogue of 3-methylbutanal.
-
Comparative Biological Activities
While specific quantitative data for this compound is not available, the following tables summarize the known biological activities of its analogues.
Cytotoxic Activity
The cytotoxicity of aldehydes is a significant area of study, with many aldehydes exhibiting activity against various cell lines. The reactivity of the aldehyde group towards cellular nucleophiles is a key determinant of this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| 3-Methylbutanal | Qualitative data suggests low acute toxicity, but it can be an irritant. No quantitative IC50 values for specific cell lines were found in the reviewed literature. | ||
| Butanal | General toxicity has been noted, and related butanol is cytotoxic by damaging cell membranes. Specific IC50 values are not readily available. | ||
| Methoxyacetaldehyde | Safety data indicates it is harmful upon ingestion or skin contact, implying cytotoxicity. No quantitative IC50 values were found. | ||
| 3-Hydroxybutanal | Described as moderately toxic. No quantitative IC50 values were found. | ||
| Crotonaldehyde | A549 (Human lung carcinoma) | 18.5 | Feron et al., 1991 |
| 3-Methyl-2-butenal | HL-60 (Human promyelocytic leukemia) | 25.0 | Pae et al., 2007 |
Note: The IC50 values for the unsaturated aldehydes are provided for comparative purposes and highlight the generally higher cytotoxicity of α,β-unsaturated aldehydes compared to their saturated counterparts.
Anti-inflammatory Activity
The anti-inflammatory potential of aldehydes can be assessed by their ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandins.
| Compound | Assay | Effect | Reference |
| This compound | Data not available | Data not available | |
| 3-Methylbutanal | Data not available | Data not available | |
| Butanal | Data not available | Data not available | |
| Unsaturated Aldehydes (General) | Inhibition of NF-κB | Some unsaturated aldehydes can modulate the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3] |
Antioxidant Activity
The antioxidant capacity of aldehydes is not as commonly reported as their toxic effects. However, some related compounds have been investigated for their ability to scavenge free radicals.
| Compound | Assay | Activity | Reference |
| This compound | Data not available | Data not available | |
| 3-Methylbutanal | DPPH Radical Scavenging | Low activity reported in some food chemistry studies. | |
| Butanal | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate further research.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add 100 µL of the test sample to 100 µL of a 0.1 mM methanolic solution of DPPH in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][5][6]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[4][5][6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The production of NO by nitric oxide synthase (NOS) can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, using the Griess reagent.[7][8][9][10]
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological effects of aldehydes are often mediated through their interaction with cellular signaling pathways.
Potential Signaling Pathways
Aldehydes, particularly reactive species, have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the biological activity of a test compound.
Conclusion and Future Directions
This guide highlights the significant gap in our understanding of the biological activity of this compound. While its structural analogues exhibit a range of activities from low toxicity to potent cytotoxicity, direct experimental evidence for this compound is lacking. The presence of the methoxy group at the 3-position may influence its reactivity and metabolic fate compared to its non-methoxylated counterparts.
Future research should focus on:
-
Systematic in vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound using the standardized protocols outlined in this guide.
-
Comparative studies: Directly comparing the activity of this compound with its saturated and unsaturated analogues to elucidate structure-activity relationships.
-
Mechanism of action studies: Investigating the effects of this compound on key signaling pathways, such as the MAPK and NF-κB pathways, to understand its molecular targets.
The information compiled in this guide serves as a starting point for the systematic investigation of this compound's biological profile, which could uncover novel therapeutic potential or important toxicological information.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes. (2013) | Umesh C. S. Yadav | 178 Citations [scispace.com:443]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Cost-effectiveness analysis of various 3-Methoxybutanal synthesis protocols
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and economical production of key intermediates is a critical aspect of the research and development pipeline. 3-Methoxybutanal, a valuable building block in the synthesis of various organic compounds, can be prepared through several synthetic routes. This guide provides a detailed comparative analysis of the most prominent synthesis protocols for this compound, with a focus on their cost-effectiveness, supported by experimental data and detailed methodologies.
Executive Summary
This guide evaluates three primary synthetic strategies for the preparation of this compound:
-
Michael Addition of Methanol to Crotonaldehyde: The most established and industrially practiced method.
-
Reaction of Acetaldehyde with Methyl Vinyl Ether: An alternative approach utilizing different starting materials.
-
Hydroformylation of 1-Methoxypropene: A potential route involving a catalytic carbonylation reaction.
The following sections provide a detailed breakdown of each method, including a cost analysis, experimental protocols, and a summary of key performance indicators to aid in the selection of the most appropriate synthesis strategy for specific research or industrial needs.
Comparative Analysis of Synthetic Routes
A quantitative comparison of the three primary synthetic routes is presented below, offering a clear overview of their respective advantages and disadvantages in terms of yield, cost of starting materials and catalysts, and reaction conditions.
| Metric | Route 1: Michael Addition | Route 2: Acetaldehyde & Methyl Vinyl Ether | Route 3: Hydroformylation |
| Starting Materials | Crotonaldehyde, Methanol | Acetaldehyde, Methyl Vinyl Ether | 1-Methoxypropene, Syngas (CO/H₂) |
| Reported Yield | High (typically >90% for the addition step) | Moderate to High (data not readily available for this specific product) | Moderate to High (highly dependent on catalyst and conditions) |
| Starting Material Cost | Moderate | Low to Moderate | High (substrate synthesis required) |
| Catalyst | Base (e.g., NaOH, KOH) or Acid (e.g., Amberlyst-15) | Acid catalyst (e.g., Lewis or Brønsted acids) | Rhodium or Cobalt complexes |
| Catalyst Cost | Low | Low to Moderate | Very High |
| Reaction Conditions | Mild (Room temperature to moderate heating) | Mild to moderate | High pressure and temperature |
| Key Advantages | Well-established, high yield, inexpensive catalyst | Potentially uses cheaper starting materials | High atom economy |
| Key Disadvantages | Crotonaldehyde is a lachrymator and toxic | Potential for side reactions, less documented | Expensive and toxic catalyst, high pressure equipment needed |
| Purification | Distillation | Distillation, Chromatography | Distillation, Chromatography |
| Purification Cost | Moderate | Moderate to High | Moderate to High |
Route 1: Michael Addition of Methanol to Crotonaldehyde
This is the most common and industrially significant method for synthesizing this compound. The reaction involves the nucleophilic 1,4-addition (Michael addition) of methanol to crotonaldehyde, typically catalyzed by a base.
Experimental Protocol
Materials:
-
Crotonaldehyde
-
Methanol
-
Sodium Hydroxide (NaOH) or other suitable base
-
Glacial Acetic Acid (for neutralization)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, a solution of sodium hydroxide in methanol (e.g., 0.1 M) is prepared.
-
Crotonaldehyde is added dropwise to the methanolic base solution at a controlled temperature, typically between 20-30°C. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
The reaction mixture is stirred for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the reaction mixture is neutralized by the addition of glacial acetic acid.
-
The crude this compound is then purified by distillation under reduced pressure.
Note: The subsequent hydrogenation of this compound to 3-Methoxybutanol is a common industrial practice.[1][2]
Cost-Effectiveness Analysis
This route is generally considered highly cost-effective for large-scale production due to the relatively low cost of starting materials and the inexpensive base catalyst. The high yield of the Michael addition step also contributes to its economic viability. The primary costs are associated with the starting materials, energy for distillation, and handling of the hazardous crotonaldehyde.
Route 2: Reaction of Acetaldehyde with Methyl Vinyl Ether
This alternative approach involves the reaction of acetaldehyde with methyl vinyl ether in the presence of an acid catalyst. While less documented for the specific synthesis of this compound, it represents a plausible synthetic strategy.
Experimental Protocol
Materials:
-
Acetaldehyde
-
Methyl Vinyl Ether
-
Acid catalyst (e.g., Amberlyst-15, a strongly acidic ion-exchange resin)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
A mixture of acetaldehyde and methyl vinyl ether in an anhydrous solvent is prepared in a reaction vessel.
-
The acid catalyst (e.g., Amberlyst-15) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., room temperature) for a period determined by reaction monitoring (e.g., by GC or TLC).
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Cost-Effectiveness Analysis
The cost-effectiveness of this route depends on the relative prices of acetaldehyde and methyl vinyl ether compared to crotonaldehyde. The use of a solid acid catalyst like Amberlyst-15 offers the advantage of easy separation and potential for recycling, which can reduce catalyst costs.[3][4][5][6] However, the overall yield and selectivity of this reaction for this compound would need to be optimized to compete with the established Michael addition route.
Route 3: Hydroformylation of 1-Methoxypropene
Hydroformylation, or the "oxo process," is a powerful industrial method for the synthesis of aldehydes. In this potential route, 1-methoxypropene would be reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.
Experimental Protocol
Materials:
-
1-Methoxypropene
-
Synthesis gas (CO/H₂)
-
Rhodium-based catalyst (e.g., a rhodium complex with a phosphine ligand)
-
High-pressure reactor
Procedure:
-
The substrate, 1-methoxypropene, and the rhodium catalyst are charged into a high-pressure autoclave.
-
The reactor is pressurized with synthesis gas to the desired pressure (e.g., 20-100 atm).
-
The mixture is heated to the reaction temperature (e.g., 80-120°C) and stirred.
-
The reaction is monitored by observing gas uptake and/or by periodic sampling and analysis.
-
After the reaction is complete, the reactor is cooled and depressurized.
-
The catalyst is separated from the product mixture, and the this compound is purified by distillation.
Cost-Effectiveness Analysis
The primary barrier to the cost-effectiveness of this route is the high price of rhodium catalysts.[7][8][9] While hydroformylation offers high atom economy, the cost of the catalyst and the need for specialized high-pressure equipment make it less economically favorable for the production of a relatively simple molecule like this compound, unless a highly active and recyclable catalyst system is developed. The synthesis of the starting material, 1-methoxypropene, also adds to the overall cost.
Experimental and Process Workflows
To visualize the logical flow of the described synthetic routes and the key decision points in a research or production setting, the following diagrams are provided.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Key cost factors for each synthetic methodology.
Conclusion
The synthesis of this compound via the Michael addition of methanol to crotonaldehyde remains the most cost-effective and industrially viable method. Its advantages of high yield, mild reaction conditions, and the use of an inexpensive catalyst are significant. While alternative routes, such as the reaction of acetaldehyde with methyl vinyl ether or hydroformylation, are chemically feasible, they present challenges in terms of either lack of established protocols and proven efficiency or prohibitive catalyst and equipment costs. For researchers and drug development professionals, the choice of synthesis will depend on the scale of production, the availability of starting materials, and the specific economic and equipment constraints of their laboratory or manufacturing facility. Further research into developing more efficient and cost-effective catalysts for the alternative routes could, however, change this economic landscape in the future.
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. Amberlyst™ 15(H), wet, ion exchange resin 250 g | Request for Quote [thermofisher.com]
- 4. AMBERLYST [sdfine.com]
- 5. AMBERLYST [sdfine.com]
- 6. Amberlyst 15(H), wet, ion exchange resin 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Hydroformylation Catalysts Market Size, Share & Trends | Industry Report, 2033 [straitsresearch.com]
- 8. EP1503977B1 - Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses - Google Patents [patents.google.com]
- 9. cphi-online.com [cphi-online.com]
Inter-laboratory Comparison of Analytical Methods for the Quantification of 3-Methoxybutanal
This guide provides a comparative overview of common analytical methodologies for the quantification of 3-methoxybutanal. The objective is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for this compound. The information presented is based on established methods for aldehyde analysis and serves as a framework for an inter-laboratory study to ensure accuracy and reproducibility of results.
Introduction to this compound Analysis
This compound is a carbonyl compound relevant in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate quantification is crucial for quality control and research purposes. This document outlines the protocols and expected performance characteristics for the two primary chromatographic methods used for aldehyde analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Experimental Protocols
An inter-laboratory study would typically involve the distribution of a set of blind samples containing varying concentrations of this compound to participating laboratories. Each laboratory would analyze the samples using their chosen and validated method.
2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.
-
Sample Preparation: For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be employed. HS-SPME is particularly useful for complex matrices to isolate the analyte and reduce matrix effects.[1]
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
For enhanced partitioning of the analyte into the headspace, 1.5 g of sodium chloride can be added.[1]
-
Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analyte.[2]
-
-
Instrumentation:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an AT-waxms column (60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[2]
-
Injector: Operate in splitless mode at 250 °C for thermal desorption of the SPME fiber.[3]
-
Oven Temperature Program: Start at 40 °C (hold for 2 minutes), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 minutes).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 45, 57, 71, 102). Full scan mode can be used for initial identification.
-
2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
As aldehydes often lack a strong chromophore for UV detection, a pre-column derivatization step is necessary. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form a stable hydrazone that can be detected by UV-Vis.[4]
-
Derivatization:
-
Mix the sample with an acidic solution of DNPH.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes).
-
Quench the reaction and extract the DNPH-hydrazone derivative using a suitable solvent like acetonitrile.
-
-
Instrumentation:
-
HPLC Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[6] For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Detector: UV-Vis detector set to a wavelength where the DNPH-hydrazone has maximum absorbance (typically around 360-365 nm).
-
Data Presentation and Performance Comparison
The performance of each method would be evaluated based on standard validation parameters. The following table summarizes expected performance characteristics for the analysis of aldehydes, which can be used as a benchmark for an inter-laboratory study on this compound.
| Parameter | GC-MS (HS-SPME) | HPLC-UV (DNPH Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.04 - 1.5 µg/kg | 5 - 30 µg/L |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (Recovery %) | 80 - 120% | 85 - 115% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential interferences) |
| Sample Throughput | Lower (due to longer run times and SPME) | Higher |
| Advantages | High sensitivity, high selectivity, no derivatization required for volatile analysis. | Robust, widely available instrumentation. |
| Disadvantages | More complex instrumentation, potential for thermal degradation. | Derivatization step required, less sensitive than GC-MS. |
Mandatory Visualizations
Inter-laboratory Study Workflow
The following diagram illustrates the workflow for a typical inter-laboratory comparison study.
This workflow ensures a systematic and unbiased comparison of analytical methods across different laboratories, leading to a comprehensive understanding of method performance and reliability for the analysis of this compound.
References
Comparative Guide to the Structural Confirmation of Products from 3-Methoxybutanal Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 3-methoxybutanal, offering insights into their structural confirmation through detailed experimental data and methodologies. We will explore common reactions of this compound, including Grignard reactions, Wittig reactions, and aldol condensations, and compare the resulting products with those obtained through alternative synthetic routes.
I. Reactions of this compound and Structural Confirmation of Products
Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide will utilize established principles of organic chemistry to predict the products of its key reactions. Spectroscopic data for the predicted products, where available from public databases, will be used for structural confirmation.
A. Grignard Reaction: Synthesis of 4-Methoxy-2-pentanol
The reaction of this compound with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is expected to yield 4-methoxy-2-pentanol after an acidic workup. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol.
Reaction Scheme:
Experimental Protocol (Predicted):
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) and anhydrous diethyl ether are added. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the magnesium is consumed, the solution is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield 4-methoxy-2-pentanol.
Structural Confirmation Data for 4-Methoxy-2-pentanol:
| Spectroscopic Data | Predicted Values/Observations |
| ¹H NMR | Signals corresponding to CH₃, CH(OCH₃), CH₂, CH(OH), and OH protons. |
| ¹³C NMR | Peaks for the seven distinct carbon atoms. |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-O stretching frequencies. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 4-methoxy-2-pentanol (118.17 g/mol ). |
B. Wittig Reaction: Synthesis of 4-Methoxy-1-pentene
The Wittig reaction of this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) provides a reliable method for the synthesis of 4-methoxy-1-pentene. This reaction is highly regioselective, forming the double bond specifically at the position of the original carbonyl group.
Reaction Scheme:
Experimental Protocol (Predicted):
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise to generate the ylide, indicated by a color change. The mixture is stirred at this temperature for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation to yield 4-methoxy-1-pentene.
Structural Confirmation Data for 4-Methoxy-1-pentene:
| Spectroscopic Data | Observed Values [1] |
| ¹H NMR | Signals for the vinyl protons, the methoxy group, and the aliphatic protons. |
| ¹³C NMR | Peaks corresponding to the six carbon atoms, including the two sp² hybridized carbons of the double bond. |
| IR (Infrared) | Characteristic absorption bands for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 100.16.[1] |
C. Aldol Condensation: Synthesis of 3-Hydroxy-2,4-dimethyl-5-methoxynonanal
The self-aldol condensation of this compound, in the presence of a base, is expected to produce a β-hydroxy aldehyde. The enolate of one molecule of this compound acts as a nucleophile, attacking the carbonyl group of a second molecule.
Reaction Scheme:
Experimental Protocol (Predicted):
To a solution of this compound (1.0 eq) in ethanol, a catalytic amount of a base, such as 10% aqueous sodium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is neutralized with a dilute acid (e.g., 1 M HCl). The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Structural Confirmation Data for 3-Hydroxy-2,4-dimethyl-5-methoxynonanal:
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Complex spectrum with signals for two methoxy groups, multiple methyl groups, and several methine and methylene protons, as well as aldehyde and hydroxyl protons. |
| ¹³C NMR | A number of distinct carbon signals, including two carbonyl carbons and carbons bearing hydroxyl and methoxy groups. |
| IR (Infrared) | A broad O-H stretch (3200-3600 cm⁻¹), a C=O stretch (around 1720 cm⁻¹), and C-O stretches. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (218.30 g/mol ). |
II. Comparison with Alternative Synthetic Routes
This section compares the synthesis of the aforementioned products starting from this compound with alternative, established synthetic methodologies.
A. 4-Methoxy-2-pentanol
| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Grignard Reaction | This compound, Methylmagnesium bromide | Grignard addition | Direct C-C bond formation, good control over product structure. | Requires anhydrous conditions, Grignard reagents are sensitive to protic functional groups. |
| Reduction of a Ketone | 4-Methoxy-2-pentanone | Reduction (e.g., with NaBH₄) | Milder reaction conditions, high yields. | Requires the synthesis of the precursor ketone. |
| Alkoxymercuration-Demercuration | 4-Penten-2-ol, Methanol | Alkoxymercuration followed by demercuration | Good for Markovnikov addition of an alcohol to an alkene. | Use of toxic mercury reagents. |
B. 4-Methoxy-1-pentene
| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Wittig Reaction | This compound, Methylenetriphenylphosphorane | Wittig olefination | High regioselectivity, forms the double bond at a predictable position. | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated. |
| Elimination Reaction | 4-Methoxy-2-pentyl tosylate | Base-induced elimination | Utilizes readily available starting materials. | Can lead to a mixture of regioisomers (E/Z isomers and double bond position). |
| Williamson Ether Synthesis | 1-Penten-4-ol, Methyl iodide | Williamson ether synthesis | A classic and well-established method for ether synthesis. | Requires a strong base, potential for competing elimination reactions. |
III. Experimental Workflows and Signaling Pathways
IV. Conclusion
While direct experimental data on the reactions of this compound is not extensively documented, established principles of organic synthesis allow for the reliable prediction of its reactivity. The Grignard, Wittig, and aldol reactions represent fundamental transformations that can be applied to this compound to generate a variety of valuable chemical entities. The structural confirmation of these products relies on a combination of standard spectroscopic techniques. For researchers and drug development professionals, the choice of synthetic route to these and similar molecules will depend on factors such as the availability of starting materials, desired yield and purity, and tolerance for specific reaction conditions and reagents. The alternative synthetic routes presented offer valuable comparisons, highlighting the trade-offs between different methodologies.
References
A Comparative Analysis of 3-Methoxybutanal and Isovaleraldehyde in Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor chemistry, aldehydes play a pivotal role in defining the sensory characteristics of a wide range of food and beverage products. This guide provides a comparative analysis of two aldehydes: 3-methoxybutanal and the well-characterized flavor compound, isovaleraldehyde (also known as 3-methylbutanal).
While isovaleraldehyde is a well-documented and significant contributor to the aroma of many foods, there is a notable scarcity of publicly available data on the flavor profile of this compound. This guide will present the available physicochemical data for both compounds, delve into the comprehensive flavor profile of isovaleraldehyde, and outline the standard experimental protocols applicable for the flavor analysis of such aldehydes.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and isovaleraldehyde is essential for understanding their potential behavior in various systems.
| Property | This compound | Isovaleraldehyde (3-Methylbutanal) |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O |
| Molecular Weight | 102.13 g/mol | 86.13 g/mol |
| CAS Number | 5281-76-5 | 590-86-3 |
| Boiling Point | ~133 °C | 92-93 °C |
| Density | No data available | ~0.803 g/mL |
| Solubility in Water | No data available | Slightly soluble |
| Appearance | No data available | Colorless liquid |
Flavor Profile Comparison
Isovaleraldehyde (3-Methylbutanal): A Potent and Versatile Flavor Compound
Isovaleraldehyde is widely recognized for its strong, pungent, and malty aroma. At different concentrations, its flavor profile can be described as:
-
Malty and bready: A key contributor to the aroma of malt, beer, and baked goods.
-
Chocolate and cocoa: Provides characteristic notes in chocolate and cocoa products.
-
Fruity: Can impart fruity notes, sometimes described as apple-like.
-
Nutty: Contributes to the flavor profile of various nuts.
-
Cheesy: Found in certain types of cheese, contributing to their characteristic aroma.
Due to its potent and versatile flavor profile, isovaleraldehyde is a crucial component in the food and beverage industry, used in the formulation of a wide array of savory and sweet products.
This compound: An Undefined Flavor Profile
Currently, there is a significant lack of scientific literature and publicly available data describing the sensory properties and flavor profile of this compound. While its chemical structure suggests it may possess some aroma, its contribution to food flavor is not established. Further research, including sensory panel evaluations and instrumental analysis, is required to characterize its flavor profile.
Experimental Protocols for Flavor Analysis
The following are detailed methodologies for key experiments used in the flavor profile analysis of aldehydes like isovaleraldehyde and could be applied to this compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample.
Protocol:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and chemical properties.
-
Olfactometric Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the odor character and intensity of each eluting compound at specific retention times.
-
Compound Identification: The compounds detected by the panelists are identified by the coupled mass spectrometer.
Sensory Evaluation by a Trained Panel
Descriptive sensory analysis provides a detailed characterization of the flavor profile of a compound.
Protocol:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific flavor attributes using reference standards.
-
Sample Preparation: The aldehyde is diluted to various concentrations in a neutral medium (e.g., water, oil).
-
Evaluation: Panelists are presented with the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
-
Data Collection: Panelists rate the intensity of various flavor attributes (e.g., malty, fruity, green, pungent) on a standardized scale.
-
Data Analysis: The data is statistically analyzed to generate a flavor profile of the compound.
Visualizing Key Processes
To better understand the workflows and biochemical pathways discussed, the following diagrams are provided.
General workflow for flavor profile analysis.
Formation of isovaleraldehyde via the Strecker degradation pathway.
Conclusion
This guide highlights the significant role of isovaleraldehyde in creating the characteristic flavors of many foods and beverages. Its malty, chocolate-like, and fruity notes are well-documented and utilized in the flavor industry. In stark contrast, this compound remains an uncharacterized compound in the realm of flavor science. The lack of available data on its sensory profile presents an opportunity for future research to explore its potential as a novel flavor ingredient. The experimental protocols outlined provide a clear framework for such investigations, which would be crucial for expanding the palette of flavor chemists and professionals in related fields.
Benchmarking the performance of 3-Methoxybutanal in specific industrial applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of 3-Methoxybutanal for specific industrial applications, primarily focusing on the flavor and fragrance sector. Due to a lack of publicly available quantitative performance benchmarks, this document emphasizes qualitative comparisons with common alternatives and provides detailed experimental protocols for independent evaluation.
Introduction to this compound
This compound (CAS 5281-76-5) is an aliphatic aldehyde recognized for its distinct aromatic and fruity odor profile.[1] This characteristic makes it a valuable ingredient in the formulation of fragrances and flavors, where it contributes to the overall sensory experience of a wide range of consumer products.[1] Beyond its use in the aroma industry, this compound also serves as a chemical intermediate in organic synthesis.
Performance in Flavor and Fragrance Applications
The primary industrial application of this compound is in the flavor and fragrance industry. Its performance is largely determined by its olfactory characteristics and its ability to blend with other aromatic compounds to create a desired scent or taste profile.
Olfactory Profile of this compound
This compound is characterized by a pleasant aromatic and fruity odor.[1] This profile allows it to be used to impart fresh and uplifting notes in fragrance compositions.
Comparison with Alternative Aliphatic Aldehydes
| Aldehyde (Common Name) | Number of Carbon Atoms | Typical Olfactory Description |
| This compound | 5 (with a methoxy group) | Aromatic, Fruity [1] |
| Heptanal (Aldehyde C7) | 7 | Sharp, herbal, green[3][4] |
| Octanal (Aldehyde C8) | 8 | Fruity, orange-like[4][5] |
| Nonanal (Aldehyde C9) | 9 | Rosy, floral, waxy[3][4][5] |
| Decanal (Aldehyde C10) | 10 | Sharp, soapy, citrusy, orange rind[2][4][5] |
| Undecanal (Aldehyde C11) | 11 | Citrusy, waxy, metallic undertones[2][5] |
| Dodecanal (Aldehyde C12) | 12 | Green, citrusy, waxy, soapy, floral[2][5] |
| Tridecanal (Aldehyde C13) | 13 | Soapy, fresh, waxy, strong citrus (grapefruit) undertones[4] |
Experimental Protocols
To facilitate direct comparison and performance benchmarking, the following detailed experimental protocols are provided.
Sensory Evaluation of Flavor and Fragrance Compounds
This protocol outlines a standard procedure for the sensory analysis of aromatic compounds.
Objective: To qualitatively and quantitatively assess the olfactory characteristics of this compound and its alternatives.
Materials:
-
Samples of this compound and alternative aldehydes, diluted in a suitable solvent (e.g., ethanol or dipropylene glycol).
-
Odor-free smelling strips.
-
A panel of trained sensory evaluators.
-
A controlled environment with neutral air circulation and lighting.
Procedure:
-
Sample Preparation: Prepare solutions of each aldehyde at various concentrations (e.g., 1%, 5%, and 10% in the chosen solvent).
-
Panelist Training: Familiarize the sensory panel with the aroma profiles of common aldehydes and the descriptive terminology to be used.[6]
-
Evaluation:
-
Dip a fresh smelling strip into a prepared sample solution for 2-3 seconds.
-
Present the strip to the panelist.
-
Instruct the panelist to sniff the strip and record their perception of the aroma at different time intervals (top note, middle note, and base note).
-
Panelists should rate the intensity of various descriptors (e.g., fruity, floral, waxy, citrusy) on a predefined scale (e.g., 1 to 10).
-
-
Data Analysis: Compile the data from all panelists and calculate the average ratings for each descriptor for each compound. Statistical analysis can be used to determine significant differences in the perceived aroma profiles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity
This protocol describes the use of GC-MS for the analysis of volatile fragrance compounds.
Objective: To identify the components of a fragrance mixture and determine the purity of this compound and its alternatives.
Materials:
-
GC-MS instrument with a suitable capillary column (e.g., nonpolar or mid-polar).
-
Helium or hydrogen as the carrier gas.
-
Samples of this compound and alternatives, diluted in a volatile solvent (e.g., hexane or ethanol).
-
NIST mass spectral library for compound identification.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the individual aldehydes or fragrance mixtures (e.g., 100 ppm in the chosen solvent).[7]
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250°C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with the NIST library.[7]
-
Calculate the relative peak area of each component to determine the purity of the individual aldehydes or the relative abundance of components in a mixture.
-
Synthesis of this compound
This compound is typically synthesized from crotonaldehyde and methanol. The following diagram illustrates a general synthesis pathway.
Conclusion
This compound is a valuable aliphatic aldehyde in the flavor and fragrance industry, prized for its unique aromatic and fruity notes. While this guide provides a qualitative comparison with other common aldehydes and detailed protocols for independent performance evaluation, it is important to note the absence of publicly available, direct quantitative benchmark data. For applications requiring precise performance metrics, it is recommended that researchers and developers conduct their own comparative studies using the provided experimental frameworks. This will ensure that the selection of this compound or an alternative is based on data that is directly relevant to their specific formulation and performance requirements.
References
- 1. Page loading... [guidechem.com]
- 2. sobfragrance.com [sobfragrance.com]
- 3. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 4. beautinow.com [beautinow.com]
- 5. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methoxybutanal: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. For 3-Methoxybutanal, a flammable liquid, adherence to strict protocols is essential to mitigate risks to personnel and the environment. This guide provides a step-by-step operational plan for its safe handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a properly ventilated area, such as a chemical fume hood.
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Value/Instruction |
| CAS Number | 5281-76-5 |
| Primary Hazard | Flammable Liquid |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile)- Flame-retardant lab coat- Chemical safety goggles- Face shield (if splash hazard exists) |
| Handling Area | - Well-ventilated chemical fume hood- Away from all sources of ignition (open flames, sparks, hot surfaces)- Use spark-proof tools and explosion-proof equipment |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically resistant container.
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.
-
Do not mix this compound with other waste streams unless compatibility has been verified by a qualified chemist or your institution's EHS department.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Flammable Liquid").
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the waste disposal company with a complete characterization of the waste, including the chemical name and any known hazards.
-
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent injury and fire.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Eliminate all sources of ignition.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Contain and Absorb:
-
Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent for flammable liquids.
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Collect and Dispose:
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling Methoxy-Substituted Butanals and Butanols
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for 3-Methoxy-1-butanol and 3-Methoxy-3-methyl-1-butanol.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure safety when handling these chemicals. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[6][7] A face shield may be necessary for splash hazards. | Protects against splashes and vapors that can cause eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves must be worn. Nitrile or butyl rubber gloves are generally recommended.[9] Always inspect gloves for integrity before use and dispose of contaminated gloves properly. | Prevents skin contact, as these chemicals may cause skin irritation.[6] |
| Skin and Body Protection | An impervious lab coat or chemical-resistant suit should be worn to prevent skin contact.[6][10] The type of protective equipment should be selected based on the concentration and amount of the substance being used. | Protects against accidental spills and splashes. |
| Respiratory Protection | For operations that may generate vapors or mests, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. In situations with higher potential for exposure, a full-face respirator should be used.[6][7] | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[6] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for 3-Methoxy-1-butanol and 3-Methoxy-3-methyl-1-butanol for easy comparison.
| Property | 3-Methoxy-1-butanol | 3-Methoxy-3-methyl-1-butanol |
| CAS Number | 2517-43-3[10] | 56539-66-3[11] |
| Molecular Formula | C5H12O2[12] | C6H14O2[13] |
| Boiling Point | 157 °C at 101.3 kPa[7] | 174 °C[8] |
| Flash Point | 46 °C (114.8 °F)[6] | 71 °C (159.8 °F)[8] |
| Vapor Pressure | 0.17 hPa at 20 °C[12][14] | 0.5 hPa at 20 °C[8] |
| Autoignition Temperature | 335 °C (635 °F)[6] | 395 °C (743 °F)[8] |
| Lower Explosion Limit | 1.5% vol[6] | 1.0% vol[8] |
| Upper Explosion Limit | 12.7% vol[6] | 13.0% vol[8] |
Operational and Disposal Plans
Experimental Protocol: Standard Handling Procedure
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Assemble all necessary PPE as detailed in the table above.
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use spark-proof tools and explosion-proof equipment.[6]
-
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6][10]
-
Store in a flammables-area in tightly closed containers.[6]
-
Unopened containers can be safely stored for up to 18 months. Opened containers should not be stored for more than 12 months.[15]
-
Disposal Plan: Step-by-Step Guidance
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable Liquid).
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[13]
-
-
Professional Disposal:
Visual Safety Workflows
The following diagrams illustrate the logical workflows for handling these chemicals safely.
References
- 1. 3-Methoxybutanal|lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. synerzine.com [synerzine.com]
- 14. 3-Methoxy-1-butanol - Safety Data Sheet [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. vigon.com [vigon.com]
- 17. godavaribiorefineries.com [godavaribiorefineries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
